molecular formula C8H14O B1294656 2-Norbornanemethanol CAS No. 5240-72-2

2-Norbornanemethanol

Cat. No.: B1294656
CAS No.: 5240-72-2
M. Wt: 126.2 g/mol
InChI Key: LWHKUVOYICRGGR-UHFFFAOYSA-N
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Description

2-Norbornanemethanol undergoes condensation reaction with methacryloyl chloride to yield bicyclo[2.2.1]hept-2-ylmethyl 2-methylacrylate comonomer for synthesis of fluorinated poly(maleimide-co-glycidylmethacrylate).>

Properties

IUPAC Name

2-bicyclo[2.2.1]heptanylmethanol
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InChI

InChI=1S/C8H14O/c9-5-8-4-6-1-2-7(8)3-6/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LWHKUVOYICRGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70875762
Record name 2-Norbornane methanol
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Molecular Weight

126.20 g/mol
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CAS No.

5240-72-2
Record name Bicyclo[2.2.1]heptane-2-methanol
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Record name Bicyclo(2.2.1)heptane-2-methanol
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Record name 2-NORBORNANEMETHANOL
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Foundational & Exploratory

An In-depth Technical Guide to 2-Norbornanemethanol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Norbornanemethanol, a bicyclic alcohol with significant applications in polymer chemistry and as a scaffold in medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its relevance to researchers in drug development.

Chemical Structure and Nomenclature

This compound, also known as bicyclo[2.2.1]heptan-2-ylmethanol, is a saturated bicyclic alcohol. Its rigid, strained ring system is a key feature that influences its reactivity and utility. The molecule exists as two stereoisomers, endo and exo, depending on the orientation of the hydroxymethyl group relative to the longest bridge of the bicyclic system. The unsaturated analog, 5-Norbornene-2-methanol, which contains a double bond in the bicyclic ring, is also a commercially important and closely related compound, often produced as an intermediate.

The norbornene scaffold, in particular, has emerged as a promising structure in medicinal chemistry for the development of novel therapeutic agents.[1][2]

Physicochemical and Spectroscopic Properties

The properties of this compound and its unsaturated analog are summarized below. The data primarily pertains to the more commonly cited 5-Norbornene-2-methanol, which is often sold as a mixture of endo and exo isomers.

Table 1: Physicochemical Properties of 5-Norbornene-2-methanol

PropertyValueReference(s)
Molecular Formula C₈H₁₂O[3][4]
Molecular Weight 124.18 g/mol [3][5]
CAS Number 95-12-5 (mixture of isomers)[3][5]
Appearance Colorless to yellow liquid[6]
Boiling Point 97 °C at 20 mmHg[5]
Density 1.027 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.500[5]
Solubility Does not mix well with water[6]

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum of 5-Norbornene-2-methanol shows characteristic absorption peaks. A broad band in the region of 3600-3000 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group.[7] The C=C stretching vibration of the norbornene double bond typically appears around 1600 cm⁻¹.[8]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is complex due to the bicyclic structure and the presence of isomers. Key signals include those for the olefinic protons of the double bond (δ ~6 ppm) and the protons of the methylene group adjacent to the hydroxyl group (δ ~3.5-4.0 ppm).[9]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the sp² hybridized carbons of the double bond (δ ~130-140 ppm) and the carbon of the hydroxymethyl group (δ ~60-70 ppm). The presence of different isomers can lead to signal splitting.[7][10]

Synthesis of this compound

The most common route to the norbornene scaffold is through the Diels-Alder reaction.[1] 5-Norbornene-2-methanol is typically synthesized via the cycloaddition of cyclopentadiene and allyl alcohol. This compound can then be produced by the subsequent hydrogenation of the double bond in 5-Norbornene-2-methanol.

G Synthesis of 5-Norbornene-2-methanol via Diels-Alder Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Cyclopentadiene Cyclopentadiene Diels_Alder Diels-Alder Cycloaddition Cyclopentadiene->Diels_Alder Diene Allyl_Alcohol Allyl Alcohol Allyl_Alcohol->Diels_Alder Dienophile Product_NBM 5-Norbornene-2-methanol (endo/exo mixture) Diels_Alder->Product_NBM Forms

Caption: Diels-Alder synthesis pathway for 5-Norbornene-2-methanol.

Applications in Research and Drug Development

The rigid bicyclic structure of this compound and its derivatives makes them valuable building blocks in several areas of chemical research.

Polymer Chemistry: Norbornene-type monomers are widely used in the synthesis of polymers through Ring-Opening Metathesis Polymerization (ROMP).[11] The hydroxyl group of this compound can serve as an initiation site for the polymerization of other monomers, leading to the formation of graft and block copolymers with unique properties.[9] These polymers often exhibit high thermal stability and are of interest for advanced materials applications.[11]

Medicinal Chemistry and Drug Development: The norbornene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its utility in creating a wide range of biologically active compounds.[1][2] Its rigid conformation allows for precise spatial orientation of functional groups, which can lead to high-affinity interactions with biological targets. Norbornene derivatives have been investigated for various therapeutic applications, including as anticancer agents.[1][12] They can be designed to inhibit specific enzymes or receptors involved in disease pathways.[12][13]

G Norbornene Scaffold in Drug Development cluster_modification Chemical Modification cluster_derivatives Derivative Library cluster_applications Therapeutic Applications Scaffold Norbornene Scaffold (e.g., from this compound) Modification Introduction of Pharmacophores Scaffold->Modification Undergoes Derivatives Diverse Norbornene Derivatives Modification->Derivatives Generates Anticancer Anticancer Agents Derivatives->Anticancer Screened for Antimicrobial Antimicrobial Agents Derivatives->Antimicrobial Antiviral Antiviral Agents Derivatives->Antiviral

Caption: Logical flow from the norbornene scaffold to therapeutic applications.

Experimental Protocols

The hydroxyl group of this compound allows it to undergo typical alcohol reactions. A common example is Fischer esterification to produce norbornyl esters, which have applications as fragrances and in materials science.

Generalized Protocol for Fischer Esterification of this compound:

This protocol describes the acid-catalyzed esterification of this compound with a generic carboxylic acid.

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq.), the desired carboxylic acid (1.0-1.2 eq.), and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.02-0.05 eq.), to the reaction mixture.[14]

  • Heating: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reflux is typically maintained for several hours until the starting material is consumed.[14]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[14][15]

  • Isolation and Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

    • Purify the crude ester product by column chromatography on silica gel or by distillation.[16]

G Experimental Workflow for Fischer Esterification Start Start Setup 1. Combine Reactants: - this compound - Carboxylic Acid - Solvent Start->Setup Catalyst 2. Add Acid Catalyst (e.g., H₂SO₄) Setup->Catalyst Reflux 3. Heat to Reflux (Monitor by TLC/GC) Catalyst->Reflux Workup 4. Aqueous Work-up: - Dilute - Wash (H₂O, NaHCO₃, Brine) Reflux->Workup Isolate 5. Isolate Organic Layer & Dry (e.g., Na₂SO₄) Workup->Isolate Purify 6. Purify Product: - Concentrate - Column Chromatography or Distillation Isolate->Purify End End: Pure Ester Product Purify->End

References

An In-depth Technical Guide to the Synthesis of 2-Norbornanemethanol via Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-norbornanemethanol, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the Diels-Alder reaction of cyclopentadiene and allyl alcohol to form the intermediate, 5-norbornene-2-methanol, followed by the catalytic hydrogenation of the norbornene double bond. This document outlines the detailed reaction mechanisms, experimental protocols, and quantitative data to facilitate the replication and optimization of this synthetic route.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a robust and well-established reaction sequence. The initial step leverages the powerful [4+2] cycloaddition, or Diels-Alder reaction, to construct the bicyclic norbornene framework. The subsequent reduction of the carbon-carbon double bond within the norbornene moiety yields the saturated target molecule, this compound.

Synthesis_Workflow Reactants Cyclopentadiene + Allyl Alcohol Intermediate 5-Norbornene-2-methanol Reactants->Intermediate Diels-Alder Reaction Product This compound Intermediate->Product Catalytic Hydrogenation

Caption: Overall synthetic workflow for this compound.

Step 1: Diels-Alder Reaction of Cyclopentadiene and Allyl Alcohol

The cornerstone of this synthesis is the Diels-Alder reaction between cyclopentadiene (the diene) and allyl alcohol (the dienophile). This reaction proceeds via a concerted pericyclic mechanism to form a mixture of endo and exo isomers of 5-norbornene-2-methanol. The endo isomer is typically the major product under kinetic control due to favorable secondary orbital interactions.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_product Product Cyclopentadiene Cyclopentadiene Allyl_Alcohol Allyl_Alcohol 5-Norbornene-2-methanol 5-Norbornene-2-methanol Cyclopentadiene->5-Norbornene-2-methanol [4+2] Cycloaddition

Caption: Diels-Alder reaction of cyclopentadiene and allyl alcohol.

Experimental Protocol

A detailed experimental procedure for the synthesis of 5-norbornene-2-methanol is as follows:

Materials:

  • Dicyclopentadiene (for in-situ generation of cyclopentadiene)

  • Allyl alcohol

  • Pressure reactor

Procedure:

  • Freshly crack dicyclopentadiene by heating to its retro-Diels-Alder temperature (approx. 170 °C) to obtain cyclopentadiene monomer.

  • In a pressure reactor, combine cyclopentadiene and allyl alcohol in a molar ratio of 1:2.4.

  • Seal the reactor and heat the mixture to 170-180 °C.

  • Maintain the reaction pressure at 4-5 atm for a sufficient time to ensure complete reaction.

  • After cooling the reactor to room temperature, carefully vent any excess pressure.

  • The crude product, 5-norbornene-2-methanol, can be purified by fractional distillation under reduced pressure.

Quantitative Data

The following table summarizes the key quantitative data for the Diels-Alder reaction step.

ParameterValueReference
Reactant Molar Ratio Cyclopentadiene : Allyl Alcohol = 1 : 2.4
Reaction Temperature 170 - 180 °C
Reaction Pressure 4 - 5 atm
Yield 74%
Boiling Point 82-83 °C (10 mmHg)
Refractive Index (nD20) 1.4970
Density (d420) 1.027 g/cm³

Step 2: Catalytic Hydrogenation of 5-Norbornene-2-methanol

The second step involves the saturation of the carbon-carbon double bond in the norbornene ring of 5-norbornene-2-methanol to yield the final product, this compound. This is typically achieved through catalytic hydrogenation using a heterogeneous catalyst.

Experimental Protocol

A general procedure for the catalytic hydrogenation of norbornene derivatives is provided below, which can be adapted for 5-norbornene-2-methanol.

Materials:

  • 5-Norbornene-2-methanol

  • Palladium on activated carbon (Pd/C) or Palladium on alumina (Pd/γ-Al2O3) catalyst

  • Solvent (e.g., ethanol, ethyl acetate, or n-heptane)

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • Dissolve 5-norbornene-2-methanol in a suitable solvent in a hydrogenation vessel.

  • Add the palladium catalyst to the solution (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 76 °C) until hydrogen uptake ceases.[1]

  • Monitor the reaction progress by techniques such as TLC or GC-MS.

  • Upon completion, carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by distillation if necessary.

Quantitative Data

The following table provides typical reaction conditions and expected outcomes for the catalytic hydrogenation of norbornene derivatives.

ParameterValueReference
Catalyst Palladium on activated carbon (Pd/C) or Pd/γ-Al2O3[1]
Solvent Ethanol, Ethyl Acetate, or n-Heptane[1]
Hydrogen Pressure 1 - 5 atm (or higher)
Reaction Temperature Room Temperature to 76 °C[1]
Yield High (typically >95%)

Characterization of this compound

The final product, this compound, can be characterized using various spectroscopic and physical methods.

PropertyValue
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
Appearance Colorless liquid
Boiling Point 93-95 °C (14 mmHg)
Density 0.942 g/mL at 25 °C
Refractive Index (n20/D) 1.490

Spectroscopic Data:

  • IR (Infrared) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group, and C-H stretching vibrations for the saturated bicyclic system around 2850-2950 cm⁻¹. The disappearance of the C=C stretching peak from the norbornene starting material (around 1640-1680 cm⁻¹) confirms the completion of the hydrogenation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum will show complex multiplets in the aliphatic region (typically 0.8-2.5 ppm) corresponding to the protons of the saturated norbornane skeleton. The protons of the -CH₂OH group will appear as a distinct signal.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show signals in the aliphatic region for the seven carbons of the norbornane framework and a signal for the hydroxymethyl carbon.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 126.20).

Safety Considerations

  • Dicyclopentadiene: is flammable and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood. The cracking process should be performed with appropriate safety precautions to manage the high temperatures involved.

  • Allyl Alcohol: is toxic and flammable. Avoid inhalation and skin contact.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction should be carried out in a properly functioning and well-maintained hydrogenation apparatus. The catalyst, particularly palladium on carbon, can be pyrophoric when dry and exposed to air. It should be handled with care, preferably wetted with a solvent.

  • General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All procedures should be conducted in a well-ventilated laboratory.

This technical guide provides a comprehensive framework for the synthesis of this compound. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Preparation of 2-Norbornanemethanol via Grignard Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Norbornanemethanol, a valuable bicyclic alcohol intermediate in medicinal chemistry and materials science. The primary synthetic route described herein is the Grignard reaction, a robust and versatile method for carbon-carbon bond formation. This document provides detailed experimental protocols, quantitative data, and visual representations of the chemical processes involved.

Overview of the Synthesis

The preparation of this compound is achieved through a classic Grignard synthesis. The reaction proceeds in two main stages:

  • Formation of the Grignard Reagent: A 2-norbornylmagnesium halide is prepared by reacting a 2-halonorbornane, typically exo-2-bromonorbornane, with magnesium metal in an anhydrous ether solvent.

  • Reaction with Formaldehyde: The freshly prepared Grignard reagent then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. Subsequent acidic workup of the resulting magnesium alkoxide yields the desired primary alcohol, this compound.

The stereochemistry of the starting 2-halonorbornane (exo or endo) can influence the stereochemical outcome of the product. This guide will focus on the synthesis starting from the more readily available exo-2-bromonorbornane.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
exo-2-BromonorbornaneC₇H₁₁Br175.0782 / 29 mmHg1.3631.5148
MagnesiumMg24.31-1.74-
Diethyl Ether (anhydrous)(C₂H₅)₂O74.1234.60.7131.353
Paraformaldehyde(CH₂O)n(30.03)n-1.459-
This compoundC₈H₁₄O126.2097 / 20 mmHg1.0271.500

Experimental Protocols

Caution: Grignard reactions are highly exothermic and sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Formaldehyde and diethyl ether are volatile and flammable; handle them in a well-ventilated fume hood.

Preparation of 2-Norbornylmagnesium Bromide (Grignard Reagent)
  • Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.

  • Initiation: To the flask are added magnesium turnings (1.2 equivalents). A small crystal of iodine is added to activate the magnesium surface. Anhydrous diethyl ether is then added to cover the magnesium.

  • Grignard Formation: A solution of exo-2-bromonorbornane (1.0 equivalent) in anhydrous diethyl ether is placed in the dropping funnel. A small portion of this solution is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied. Once initiated, the remaining solution of exo-2-bromonorbornane is added dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and cloudy.

Reaction with Formaldehyde and Work-up
  • Formaldehyde Source: In a separate flask, paraformaldehyde (1.5 equivalents) is depolymerized by heating gently in a dry apparatus under a nitrogen atmosphere. The resulting gaseous formaldehyde is passed through a tube into the stirred Grignard reagent solution, which is cooled in an ice bath. Alternatively, a freshly prepared anhydrous solution of formaldehyde in diethyl ether can be added dropwise.

  • Reaction: The addition of formaldehyde is exothermic. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Quenching: The reaction mixture is cooled in an ice bath, and a saturated aqueous solution of ammonium chloride is added slowly and carefully to quench the unreacted Grignard reagent and hydrolyze the magnesium alkoxide.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

  • Washing: The combined organic extracts are washed successively with saturated sodium bicarbonate solution and then with brine (saturated NaCl solution).

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification

The crude this compound is purified by vacuum distillation. The fraction boiling at approximately 97 °C at 20 mmHg is collected. The purity of the final product can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product exo-2-Bromonorbornane exo-2-Bromonorbornane 2-Norbornylmagnesium_Bromide 2-Norbornylmagnesium Bromide exo-2-Bromonorbornane->2-Norbornylmagnesium_Bromide + Mg (in dry ether) Mg Mg Formaldehyde Formaldehyde This compound This compound 2-Norbornylmagnesium_Bromide->this compound 1. + Formaldehyde 2. H₃O⁺ workup

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow A 1. Preparation of Grignard Reagent B 2. Reaction with Formaldehyde A->B Freshly prepared Grignard solution C 3. Quenching & Work-up B->C D 4. Extraction & Washing C->D E 5. Drying & Solvent Removal D->E F 6. Purification (Vacuum Distillation) E->F Crude product G Pure this compound F->G

Caption: Step-by-step workflow of the experimental procedure.

An In-depth Technical Guide to the Endo and Exo Isomers of 2-Norbornanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the endo and exo isomers of 2-Norbornanemethanol. This bicyclic alcohol, a saturated derivative of the more commonly discussed 5-norbornene-2-methanol, presents unique stereochemical properties of significant interest in medicinal chemistry and materials science. This document outlines detailed experimental protocols, comparative physicochemical data, and spectroscopic signatures to aid in the unambiguous identification and utilization of each isomer.

Stereochemistry and Structural Elucidation

The rigid bicyclo[2.2.1]heptane framework of this compound gives rise to two distinct stereoisomers: endo and exo. The designation refers to the orientation of the hydroxymethyl substituent at the C2 position relative to the six-membered ring. In the exo isomer, the substituent is directed away from the C7 bridge, while in the endo isomer, it is oriented towards it. This seemingly subtle difference in spatial arrangement leads to distinct physical, chemical, and spectroscopic properties.

G Stereoisomers of this compound cluster_exo exo-2-Norbornanemethanol cluster_endo endo-2-Norbornanemethanol exo_structure exo_label Exo Isomer endo_structure endo_label Endo Isomer

Figure 1: 3D Structures of exo and endo-2-Norbornanemethanol

Synthesis of Endo and Exo Isomers

The synthesis of the individual isomers of this compound is typically achieved through the stereoselective reduction of the corresponding endo- and exo-2-norbornanecarboxylic acids or their aldehyde derivatives. The Diels-Alder reaction of cyclopentadiene and acrylic acid or acrolein predominantly yields the endo adduct, which can then be used to produce endo-2-Norbornanemethanol. The exo isomer can be obtained through isomerization of the endo carboxylic acid to the thermodynamically more stable exo form, followed by reduction.

Synthesis of endo-2-Norbornanemethanol

The synthesis of endo-2-Norbornanemethanol is readily accomplished by the reduction of the commercially available endo-5-norbornene-2-carboxylic acid, followed by hydrogenation of the double bond and subsequent reduction of the carboxylic acid. A more direct route involves the reduction of endo-2-norbornanecarboxylic acid.

Experimental Protocol: Reduction of endo-2-Norbornanecarboxylic Acid with Lithium Aluminum Hydride (LAH)

  • Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of lithium aluminum hydride (a slight molar excess) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Carboxylic Acid: A solution of endo-2-norbornanecarboxylic acid in the same anhydrous solvent is added dropwise to the LAH suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours to ensure complete reduction.

  • Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser work-up)[1]. This procedure precipitates the aluminum salts as a granular solid, which can be removed by filtration.

  • Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude endo-2-Norbornanemethanol.

  • Purification: The product can be further purified by vacuum distillation.

G Synthesis of endo-2-Norbornanemethanol endo_acid endo-2-Norbornanecarboxylic Acid lah 1. LiAlH4, THF 2. H2O work-up endo_acid->lah endo_alcohol endo-2-Norbornanemethanol lah->endo_alcohol

Figure 2: Synthetic pathway to endo-2-Norbornanemethanol.
Synthesis of exo-2-Norbornanemethanol

The synthesis of the exo isomer requires an initial isomerization of the readily available endo-2-norbornanecarboxylic acid to the exo form. This is typically achieved by heating the endo acid in the presence of a strong base. The resulting exo-acid is then reduced as described for the endo isomer.

Experimental Protocol: Isomerization and Reduction

  • Isomerization: endo-2-Norbornanecarboxylic acid is heated with a strong base, such as sodium methoxide in methanol, to facilitate epimerization at the C2 position, leading to a mixture enriched in the thermodynamically more stable exo isomer. The extent of isomerization can be monitored by techniques like HPLC or NMR.

  • Isolation of exo-Acid: The exo-rich carboxylic acid mixture is isolated and can be purified by recrystallization or chromatography.

  • Reduction: The purified exo-2-norbornanecarboxylic acid is then reduced to exo-2-Norbornanemethanol using the same LAH reduction protocol as for the endo isomer.

G Synthesis of exo-2-Norbornanemethanol endo_acid endo-2-Norbornanecarboxylic Acid isomerization Base-catalyzed Isomerization endo_acid->isomerization exo_acid exo-2-Norbornanecarboxylic Acid isomerization->exo_acid lah 1. LiAlH4, THF 2. H2O work-up exo_acid->lah exo_alcohol exo-2-Norbornanemethanol lah->exo_alcohol

Figure 3: Synthetic pathway to exo-2-Norbornanemethanol.

Separation of Endo and Exo Isomers

A mixture of endo and exo isomers of this compound can be separated using chromatographic techniques. Due to the differences in their steric environment and polarity, the two isomers exhibit different retention times on various stationary phases.

Experimental Protocol: Separation by Column Chromatography

  • Column Preparation: A glass column is packed with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the eluent.

  • Sample Loading: The mixture of endo and exo isomers is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel column.

  • Elution: The column is eluted with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation. The exo isomer, being generally less polar, is expected to elute first.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the fractions containing the pure isomers.

  • Solvent Removal: The solvent is removed from the collected fractions containing the pure isomers under reduced pressure to yield the isolated endo and exo products.

Physicochemical Properties

While data for the pure individual isomers is scarce in the literature, a mixture of endo and exo this compound is commercially available and has reported physical properties. The properties of the individual isomers are expected to be similar but distinct.

Propertyendo/exo Mixtureexo-5-Norbornene-2-methanol (unsaturated analog)
Molecular Formula C₈H₁₄OC₈H₁₂O
Molecular Weight 126.20 g/mol 124.18 g/mol [2]
Appearance Colorless to yellow liquid[3]Liquid[2]
Boiling Point 93-95 °C / 14 mmHg200-205 °C / 760 mmHg[2]
Density 0.942 g/mL at 25 °C1.030 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.491.499[2]

Spectroscopic Characterization

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable for distinguishing between the endo and exo isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The different spatial arrangement of the hydroxymethyl group in the endo and exo isomers leads to distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra. In related norbornane systems, the endo protons typically resonate at a higher field (lower ppm) compared to the exo protons due to anisotropic shielding effects from the C-C single bonds of the bicyclic system.

Expected ¹H NMR Spectral Differences:

  • H2 Proton: The proton at the C2 position, to which the hydroxymethyl group is attached, will exhibit a different chemical shift and coupling pattern in the two isomers.

  • Bridgehead Protons (H1 and H4): The chemical shifts of the bridgehead protons can also be influenced by the stereochemistry at C2.

  • Hydroxymethyl Protons (-CH₂OH): The diastereotopic protons of the hydroxymethyl group may show different chemical shifts and coupling constants.

Expected ¹³C NMR Spectral Differences:

  • The chemical shifts of C2, C3, and the carbon of the hydroxymethyl group are expected to be the most affected by the change in stereochemistry.

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to be very similar, dominated by the characteristic absorptions of the O-H and C-O stretching vibrations of the primary alcohol functional group. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different vibrational modes of the entire molecule arising from the distinct stereochemistry.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H Stretch (alcohol)3200-3600 (broad)
C-H Stretch (alkane)2850-3000
C-O Stretch (primary alcohol)~1050

Applications in Research and Drug Development

The stereochemically pure endo and exo isomers of this compound serve as valuable building blocks in organic synthesis. Their rigid bicyclic structure can be used to introduce conformational constraints in drug molecules, which can be crucial for optimizing binding to biological targets. The hydroxyl group provides a handle for further functionalization, allowing for the attachment of pharmacophores or linking to other molecular scaffolds. In materials science, these isomers can be used as monomers in polymerization reactions to create polymers with specific thermal and mechanical properties.

Conclusion

The endo and exo isomers of this compound represent a fascinating case study in stereochemistry. Their distinct properties, arising from a subtle change in the spatial orientation of a single substituent, underscore the importance of stereochemical control in chemical synthesis. This guide provides a foundational understanding and practical protocols for the synthesis, separation, and characterization of these isomers, empowering researchers to utilize them effectively in their respective fields. Further research to fully elucidate the specific quantitative physicochemical and spectroscopic data for the pure isomers is warranted and will be a valuable addition to the chemical literature.

References

Spectroscopic Profile of 2-Norbornanemethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Norbornanemethanol, a key bicyclic alcohol intermediate in various chemical syntheses. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical sciences for the characterization and quality control of this compound and related compounds.

Spectroscopic Data Summary

The following tables summarize the predicted and known spectroscopic data for this compound. It is important to note that while extensive databases indicate the availability of this data, direct public access to experimental spectra can be limited.[1][2] The data presented herein is a consolidation of information from available resources and predictions based on analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.4 - 3.6m2H-CH₂OH
~2.2m1HH1 (bridgehead)
~2.1m1HH4 (bridgehead)
~1.8m1HH2
~1.2 - 1.6m6HH3, H5, H6 (endo and exo)
~1.1m2HH7 (syn and anti)
Variables (broad)1H-OH

Note: The spectrum is complex due to the rigid bicyclic system and the presence of exo and endo isomers. Chemical shifts are approximate and can vary based on the solvent and isomeric ratio.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
~65-CH₂OH
~45C2
~42C1
~36C4
~35C7
~30C3
~29C6
~25C5

Note: Assignments are based on data from similar norbornane structures. The exact chemical shifts can vary depending on the specific isomer (exo/endo).

Table 3: Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch (alcohol)
~2950StrongC-H stretch (alkane)
~2870StrongC-H stretch (alkane)
~1450MediumC-H bend
~1050StrongC-O stretch (primary alcohol)

Note: The IR spectrum is characterized by a prominent broad O-H stretching band and strong C-H stretching absorptions, typical for an alcohol with a saturated bicyclic core.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for this compound
m/zRelative IntensityProposed Fragment
126Moderate[M]⁺ (Molecular Ion)
108Low[M-H₂O]⁺
95High[M-CH₂OH]⁺
79Moderate[C₆H₇]⁺
67High[C₅H₇]⁺

Note: The fragmentation pattern is expected to be dominated by the loss of the hydroxymethyl group and dehydration, consistent with the behavior of alicyclic alcohols.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • 5 mm NMR tubes

  • Pipettes

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of deuterated solvent in a clean, dry vial.

  • Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the spectrum using a standard pulse sequence.

    • Typically, 8 to 16 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width for carbon nuclei.

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • A longer acquisition time and a larger number of scans are generally required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample (liquid)

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr)

  • Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (ATR Method):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Mass spectrometer with an Electron Ionization (EI) source

  • Volatile solvent (e.g., methanol or dichloromethane)

  • Vial and syringe for sample introduction

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

  • Instrument Setup:

    • Tune and calibrate the mass spectrometer using a standard compound (e.g., perfluorotributylamine).

    • Set the ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.

  • Sample Introduction: Introduce the sample into the ion source. This can be done via direct infusion or through a gas chromatography (GC) inlet for separation from any impurities.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 30-200).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the obtained spectrum with library data if available.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible fragmentation pathway for this compound in mass spectrometry.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid (ATR) or Thin Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Data_NMR Chemical Shifts, Coupling, Integration NMR->Data_NMR Data_IR Absorption Frequencies (Functional Groups) IR->Data_IR Data_MS Molecular Ion, Fragmentation Pattern MS->Data_MS Structure Structural Elucidation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

A general workflow for the spectroscopic analysis of this compound.

A plausible EI fragmentation pathway for this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Norbornanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Norbornanemethanol, a bicyclic alcohol, serves as a versatile building block in organic synthesis, finding applications in the development of novel polymers, fragrances, and pharmaceutical intermediates. A thorough understanding of its solubility and stability is paramount for its effective utilization in these fields. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to a lack of extensive published quantitative data for this specific compound, this document emphasizes the detailed experimental protocols required to elucidate these critical physicochemical properties. The methodologies provided herein are intended to empower researchers to generate reliable and reproducible data, facilitating seamless integration of this compound into research and development workflows.

Introduction

This compound, also known as bicyclo[2.2.1]heptan-2-ylmethanol, is a saturated bicyclic primary alcohol. Its rigid, strained ring system imparts unique stereochemical properties that are of significant interest in synthetic chemistry. The compound exists as a mixture of endo and exo isomers, and its physical and chemical properties can be influenced by the isomeric ratio.

The solubility of this compound in various solvent systems is a critical parameter for reaction setup, purification, and formulation. Similarly, its chemical stability under diverse conditions—including a range of pH values, temperatures, and exposure to light and oxidative stress—determines its shelf-life, handling requirements, and compatibility with other reagents.

This guide summarizes the available qualitative data for this compound and provides detailed experimental protocols for the quantitative determination of its solubility and stability profiles.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is primarily sourced from chemical supplier specifications and should be considered as typical values.

PropertyValue
Chemical Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 93-95 °C at 14 mmHg
Density Approximately 0.942 - 1.00 g/mL at 25 °C
Refractive Index Approximately 1.49
Isomeric Form Typically available as a mixture of endo and exo isomers

Solubility Profile

Qualitative Solubility

Qualitative assessments indicate that this compound, as a C8 alcohol, exhibits limited solubility in aqueous solutions while being miscible with a range of common organic solvents. This behavior is consistent with the general principle that "like dissolves like," where the nonpolar bicyclic core dominates the molecule's overall polarity, despite the presence of a polar hydroxyl group.

Table 2: Qualitative Solubility of this compound

Solvent ClassSolubility Description
Water Slightly soluble to immiscible. Solubility may increase with temperature.
Polar Protic Miscible (e.g., Methanol, Ethanol)
Polar Aprotic Miscible (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide)
Nonpolar Miscible (e.g., Hexane, Toluene, Diethyl Ether, Dichloromethane)
Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal shake-flask method, a widely accepted technique for determining the solubility of a compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at controlled temperatures.

Materials:

  • This compound (endo/exo mixture or specific isomer)

  • Selected solvents (e.g., water, ethanol, acetone, hexane) of high purity

  • Scintillation vials or sealed glass tubes

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solute is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

    • Carefully withdraw an aliquot of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered sample to a known volume with the same solvent.

  • Quantification:

    • Prepare a series of calibration standards of this compound in each solvent.

    • Analyze the calibration standards and the diluted samples using a validated GC-FID method or another suitable analytical technique.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation:

    • Calculate the solubility (S) in g/100 mL or mol/L using the following formula: S = (C × V_final) / V_initial Where:

      • C = Concentration of the diluted sample

      • V_final = Final volume after dilution

      • V_initial = Initial volume of the aliquot taken

The following diagram illustrates the experimental workflow for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to solvent in sealed vials prep2 Place vials in thermostatically controlled shaker prep1->prep2 equil1 Agitate for 24-48 hours at constant temperature prep2->equil1 sample1 Allow undissolved solute to settle equil1->sample1 sample2 Withdraw and filter supernatant sample1->sample2 sample3 Dilute filtered sample to a known volume sample2->sample3 analysis2 Analyze samples and standards by GC-FID sample3->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3 calc1 Calculate solubility (e.g., g/100 mL) analysis3->calc1

Caption: Workflow for Quantitative Solubility Determination.

Stability Profile

General Stability

This compound is generally considered a stable compound under standard storage conditions (cool, dry, and dark). However, as a primary alcohol, it is susceptible to degradation under certain conditions.

Table 3: Potential Degradation Pathways and Incompatible Materials

Condition/ReagentPotential Outcome
Strong Oxidizing Agents Oxidation of the primary alcohol to an aldehyde or carboxylic acid.
Strong Acids Potential for rearrangement or elimination reactions.
Strong Bases Deprotonation of the hydroxyl group.
High Temperatures Potential for thermal decomposition.
UV Light Potential for photodegradation, although not well-documented.
Experimental Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of this compound. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and other relevant solvents

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • High-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Store at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Store at room temperature for a defined period.

    • Oxidation: Mix the stock solution with a solution of 3% H₂O₂. Store at room temperature for a defined period.

    • Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a defined period.

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the stressed samples and an unstressed control sample by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

    • Use a PDA detector to check for peak purity and to obtain UV spectra of the parent compound and any degradants. An MS detector can be used for the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Identify and, if possible, characterize the major degradation products.

    • Assess the mass balance to ensure that all degradation products are accounted for.

The following diagram illustrates the logical workflow for a forced degradation study.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 1N HCl, 60 °C) start->acid base Base Hydrolysis (e.g., 1N NaOH, RT) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (e.g., 80 °C) start->thermal photo Photodegradation (ICH Q1B) start->photo sampling Sample at time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize acid/base samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC-PDA/MS neutralize->hplc degradation Calculate % Degradation hplc:s->degradation:n identification Identify Degradation Products hplc:s->identification:n mass_balance Assess Mass Balance hplc:s->mass_balance:n

Caption: Forced Degradation Study Workflow.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound and has provided detailed experimental protocols for the quantitative determination of these properties. While qualitative data suggests good solubility in organic solvents and limited aqueous solubility, as well as general stability under standard conditions, the lack of comprehensive quantitative data necessitates experimental investigation for specific applications. The provided methodologies for solubility determination and forced degradation studies offer a robust framework for researchers to generate the necessary data to support their work in drug development, materials science, and other areas of chemical research. The generation of such data will be invaluable to the scientific community, enabling a more profound understanding and broader application of this versatile bicyclic alcohol.

Navigating the Synthesis and Supply of 2-Norbornanemethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide has been compiled to provide researchers, scientists, and drug development professionals with in-depth information on the commercial availability, suppliers, and key chemical data of 2-Norbornanemethanol. This guide also outlines a detailed experimental protocol for its synthesis, addressing a critical information gap for this versatile bicyclic alcohol.

This compound, a saturated bicyclic primary alcohol, serves as a valuable building block in organic synthesis and materials science. Its rigid, strained ring system imparts unique properties to derivatives and polymers. While structurally similar to the more commonly cited 5-Norbornene-2-methanol, the saturated nature of this compound offers distinct reactivity and stability profiles, making it a molecule of significant interest.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, typically as a mixture of endo and exo isomers. Researchers can procure this compound from established vendors who specialize in providing building blocks for organic synthesis.

SupplierProduct NameCAS NumberPurityNotes
Tokyo Chemical Industry (TCI) Norbornane-2-methanol (endo- and exo- mixture)5240-72-2>95.0% (GC)Colorless to yellow to orange clear liquid.[1]
CymitQuimica Norbornane-2-methanol (endo- and exo- mixture)5240-72-2>95.0% (GC)Distributed for TCI.[1]

It is crucial for researchers to distinguish this compound from its unsaturated analog, 5-Norbornene-2-methanol (CAS No. 95-12-5), which is more widely listed by suppliers such as Sigma-Aldrich, Fisher Scientific, and Santa Cruz Biotechnology. While related, their chemical properties and reactivity differ significantly due to the presence of the carbon-carbon double bond in the norbornene structure.

Physicochemical and Safety Data

A summary of key quantitative data for this compound is presented below, compiled from supplier technical data sheets.

PropertyValueSource
Molecular Formula C₈H₁₄O[1]
Molecular Weight 126.20 g/mol [1]
Appearance Colorless to Yellow to Orange clear liquid[1]
Purity >95.0% (GC)[1]
Safety and Handling

According to safety data sheets, this compound is a combustible liquid and is harmful if swallowed or toxic in contact with skin. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and eye protection, should be strictly followed. Store in a well-ventilated place and keep cool.

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of its unsaturated precursor, 5-Norbornene-2-methanol. This process involves the saturation of the carbon-carbon double bond within the norbornene ring system.

Catalytic Hydrogenation of 5-Norbornene-2-methanol

This protocol describes the reduction of the double bond in 5-Norbornene-2-methanol to yield this compound.

Materials:

  • 5-Norbornene-2-methanol (mixture of endo and exo isomers)

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable solvent such as ethyl acetate)

  • Hydrogen gas (H₂)

  • Filtration agent (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Reaction flask

  • Magnetic stirrer

  • Filtration setup (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve 5-Norbornene-2-methanol in a sufficient volume of ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon to the solution (typically 1-5 mol% of the substrate).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen from the system and purge with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of a filtration agent (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification (if necessary): The resulting crude this compound can be purified further by distillation under reduced pressure if required.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and a general experimental workflow.

G cluster_synthesis Synthesis of this compound 5-Norbornene-2-methanol 5-Norbornene-2-methanol This compound This compound 5-Norbornene-2-methanol->this compound Hydrogenation H2, Pd/C H2, Pd/C H2, Pd/C->this compound

Caption: Synthetic route to this compound.

G cluster_workflow Experimental Workflow A Dissolve Starting Material B Add Catalyst A->B C Introduce Hydrogen B->C D Monitor Reaction C->D E Filter to Remove Catalyst D->E F Remove Solvent E->F G Purify Product F->G

Caption: General experimental workflow for hydrogenation.

References

An In-depth Technical Guide to the Synthesis of 2-Norbornanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the primary synthetic routes to 2-norbornanemethanol, a valuable building block in pharmaceutical and materials science. The document details the core methodologies, presents quantitative data in structured tables for comparative analysis, and includes workflow diagrams for the key synthetic pathways.

Introduction

This compound, also known as bicyclo[2.2.1]heptane-2-methanol, is a saturated bicyclic alcohol. Its rigid, sterically defined structure makes it an important synthon in the design of novel therapeutic agents and advanced polymers. The presence of both endo and exo isomers, arising from the stereochemistry of the substituent on the norbornane framework, adds a layer of complexity and opportunity in synthetic design. This guide will explore the prevalent methods for its synthesis, focusing on the Diels-Alder reaction followed by reduction, and the hydroformylation of norbornene.

Synthetic Pathways

The synthesis of this compound predominantly follows two well-established routes:

  • Diels-Alder Reaction followed by Functional Group Transformation: This is the most common approach, beginning with the [4+2] cycloaddition of cyclopentadiene with a suitable dienophile to construct the norbornene scaffold. Subsequent reduction of a functional group at the 2-position and saturation of the double bond yields the target molecule.

  • Hydroformylation of Norbornene: This method involves the direct addition of a formyl group and a hydrogen atom across the double bond of norbornene, followed by the reduction of the resulting aldehyde to the alcohol.

The logical relationship between the key synthetic steps is illustrated in the following diagram.

Synthesis_Overview Overall Synthetic Logic for this compound cluster_diels_alder Route 1: Diels-Alder Pathway cluster_hydroformylation Route 2: Hydroformylation Pathway DielsAlder Diels-Alder Reaction (Cyclopentadiene + Dienophile) Precursor Norbornene Precursor (Aldehyde, Ester, or Acid) DielsAlder->Precursor Reduction1 Functional Group Reduction Precursor->Reduction1 UnsaturatedAlcohol 5-Norbornene-2-methanol Reduction1->UnsaturatedAlcohol Hydrogenation Catalytic Hydrogenation UnsaturatedAlcohol->Hydrogenation Target This compound Hydrogenation->Target Norbornene Norbornene Hydroformylation Hydroformylation Norbornene->Hydroformylation Aldehyde 2-Norbornanecarboxaldehyde Hydroformylation->Aldehyde Reduction2 Reduction Aldehyde->Reduction2 Reduction2->Target

Caption: Overall synthetic logic for this compound.

Route 1: Diels-Alder Reaction and Subsequent Transformations

This versatile route allows for the introduction of various functionalities that can be later converted to the hydroxymethyl group.

Step 1: Diels-Alder Reaction to form the Norbornene Scaffold

The foundational step is the [4+2] cycloaddition between cyclopentadiene and a dienophile. The choice of dienophile determines the initial functional group at the C2 position. Common dienophiles include acrolein (to form 5-norbornene-2-carboxaldehyde) and acrylates like methyl acrylate (to form methyl 5-norbornene-2-carboxylate). The Diels-Alder reaction with cyclopentadiene typically favors the formation of the endo isomer due to secondary orbital interactions.[1]

Experimental Protocol: Synthesis of 5-Norbornene-2-carboxaldehyde

A procedure for the aza Diels-Alder reaction of cyclopentadiene with an iminium salt generated in situ from formaldehyde and an amine provides a useful reference for the general setup.[2] For the synthesis of 5-norbornene-2-carboxaldehyde, acrolein would be used as the dienophile. A typical procedure involves charging a flask with the dienophile and freshly distilled cyclopentadiene. The reaction is often carried out at ambient temperature and can be stirred for several hours.[2] Solvent-free conditions are also possible by heating dicyclopentadiene with the dienophile in a sealed tube, which generates cyclopentadiene in situ.[3]

ParameterValueReference
Reactants Cyclopentadiene, Acrolein[4]
Temperature Ambient to 185°C[2][4]
Reaction Time Several hours[2]
endo/exo Ratio Predominantly endo at lower temperatures[1]
Yield Good to excellent[2]
Step 2: Reduction of the Functional Group

The aldehyde or ester group of the norbornene precursor is then reduced to a primary alcohol, yielding 5-norbornene-2-methanol. Common reducing agents for this transformation are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). LiAlH₄ is a powerful reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids, while NaBH₄ is milder and typically used for aldehydes and ketones.[5][6]

Experimental Protocol: Reduction of 2-Norbornanecarboxaldehyde with Sodium Borohydride

A general procedure for the reduction of an aldehyde with NaBH₄ involves dissolving the aldehyde in a suitable solvent, such as methanol or ethanol. Sodium borohydride is then added portion-wise at a controlled temperature, often at 0°C. The reaction is stirred for a few hours and monitored by thin-layer chromatography (TLC). The reaction is then quenched, typically with an aqueous solution of ammonium chloride or dilute acid. The product is then extracted with an organic solvent, dried, and purified.[7]

ParameterValueReference
Reactant 2-Norbornanecarboxaldehyde[7]
Reducing Agent Sodium Borohydride (NaBH₄)[7]
Solvent Methanol, Ethanol, or THF[7]
Temperature 0°C to Room Temperature[7]
Reaction Time ~4 hours[7]
Work-up Aqueous NH₄Cl or dilute HCl quench[7]

Experimental Protocol: Reduction of Methyl 2-Norbornanecarboxylate with Lithium Aluminum Hydride

For the reduction of an ester, LiAlH₄ is the reagent of choice. A typical procedure involves adding a solution of the ester in a dry ether solvent (like diethyl ether or THF) to a suspension of LiAlH₄ in the same solvent at a low temperature (e.g., -10°C to 10°C). The reaction is highly exothermic and requires careful temperature control. After the reaction is complete, the excess LiAlH₄ is quenched cautiously, often by the sequential addition of water and then a sodium hydroxide solution (Fieser work-up). The resulting aluminum salts precipitate and can be filtered off, and the product is isolated from the filtrate.[8]

ParameterValueReference
Reactant Methyl 2-norbornanecarboxylate[8]
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)[8]
Solvent Dry Diethyl Ether or THF[8]
Temperature -10°C to 10°C[8]
Work-up Fieser work-up (sequential addition of H₂O and NaOH solution)[8]
Step 3: Catalytic Hydrogenation to Saturate the Norbornene Ring

The final step in this route is the saturation of the carbon-carbon double bond in 5-norbornene-2-methanol to yield this compound. This is typically achieved through catalytic hydrogenation using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas.[9]

Experimental Protocol: Catalytic Hydrogenation of 5-Norbornene-2-methanol

A standard procedure for catalytic hydrogenation at atmospheric pressure involves dissolving the 5-norbornene-2-methanol in a suitable solvent, such as methanol or ethyl acetate. The catalyst, typically 5-10 mol% Pd/C, is added to the solution under an inert atmosphere (e.g., argon or nitrogen). The reaction vessel is then evacuated and backfilled with hydrogen gas, often from a balloon. The mixture is stirred vigorously at room temperature until the reaction is complete, which can be monitored by the consumption of hydrogen or by analytical techniques like NMR or GC-MS. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated to yield the product.[10][11]

ParameterValueReference
Reactant 5-Norbornene-2-methanol[10][11]
Catalyst Palladium on Carbon (Pd/C)[10][11]
Solvent Methanol, Ethanol, Ethyl Acetate[10][11]
Hydrogen Pressure Atmospheric (balloon) or higher[10][12]
Temperature Room Temperature[10][11]
Work-up Filtration through Celite[10][11]
Yield Typically high to quantitative

The workflow for the Diels-Alder pathway is summarized in the following diagram.

Diels_Alder_Workflow Workflow for this compound Synthesis via Diels-Alder Route Start Start Materials: Cyclopentadiene & Dienophile DielsAlder 1. Diels-Alder Reaction Start->DielsAlder Precursor 2. Isolate Norbornene Precursor (e.g., 5-norbornene-2-carboxaldehyde) DielsAlder->Precursor Reduction 3. Reduction (e.g., with NaBH4 or LiAlH4) Precursor->Reduction UnsaturatedAlcohol 4. Isolate 5-Norbornene-2-methanol Reduction->UnsaturatedAlcohol Hydrogenation 5. Catalytic Hydrogenation (e.g., Pd/C, H2) UnsaturatedAlcohol->Hydrogenation Purification 6. Purification (e.g., Distillation) Hydrogenation->Purification Product Final Product: This compound Purification->Product Hydroformylation_Workflow Workflow for this compound Synthesis via Hydroformylation Start Start Material: Norbornene Hydroformylation 1. Hydroformylation (CO, H2, Rh catalyst) Start->Hydroformylation Aldehyde 2. Isolate 2-Norbornanecarboxaldehyde Hydroformylation->Aldehyde Reduction 3. Reduction (e.g., with NaBH4 or LiAlH4) Aldehyde->Reduction Purification 4. Purification (e.g., Distillation) Reduction->Purification Product Final Product: This compound Purification->Product

References

Methodological & Application

Application Notes and Protocols: 2-Norbornanemethanol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Norbornanemethanol and its derivatives in the synthesis of advanced functional polymers. The protocols detailed below are based on established literature and are intended to serve as a foundational guide for the development of novel materials with tailored properties.

Introduction

This compound is a versatile bicyclic alcohol that serves as a valuable building block in polymer chemistry. Its strained norbornene ring system readily undergoes Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization, allowing for the synthesis of a wide array of polymers with unique thermal, mechanical, and chemical properties. The hydroxyl group of this compound provides a convenient handle for further functionalization, enabling the incorporation of various chemical moieties to create polymers for specific applications, including drug delivery, gas separation membranes, and energetic materials.

Polymerization Methods

The primary methods for polymerizing this compound and its derivatives are Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization.

  • Ring-Opening Metathesis Polymerization (ROMP): This is a powerful technique that utilizes transition metal catalysts, most notably Grubbs' and Schrock's catalysts, to polymerize cyclic olefins. The reaction proceeds by the cleavage and reformation of carbon-carbon double bonds, resulting in linear polymers with the double bonds retained in the backbone. This method is known for its tolerance to a wide range of functional groups and its ability to produce polymers with controlled molecular weights and low polydispersity.

  • Vinyl-Addition Polymerization: This method involves the polymerization of the norbornene double bond without opening the ring, leading to a saturated polymer backbone. This approach can yield polymers with high glass transition temperatures (Tg) and excellent thermal stability.

Applications of this compound-Based Polymers

Polymers derived from this compound have found applications in diverse fields:

  • Biomaterials and Drug Delivery: The ability to functionalize the hydroxyl group allows for the attachment of therapeutic agents, targeting ligands, and biocompatible moieties like polyethylene glycol (PEG). These polymers can self-assemble into nanostructures for targeted drug delivery.[1][2]

  • Gas Separation Membranes: Polynorbornenes often exhibit high gas permeability and selectivity, making them promising candidates for gas separation membranes.[3][4]

  • Energetic Materials: Functionalization of the polynorbornene backbone with energetic groups such as azides can lead to the development of novel energetic polymers.[5][6]

  • Specialty Polymers: The unique properties of polynorbornenes, such as high thermal stability and tunable mechanical properties, make them suitable for various specialty applications.[7][8][9][10]

Experimental Protocols

Protocol 1: General Procedure for Ring-Opening Metathesis Polymerization (ROMP) of a Functionalized this compound Monomer

This protocol provides a general method for the ROMP of a norbornene monomer derived from this compound.

Materials:

  • Functionalized norbornene monomer

  • Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd Generation)

  • Anhydrous, degassed solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane, or tetrahydrofuran (THF))

  • Ethyl vinyl ether (quenching agent)

  • Methanol (for precipitation)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • Monomer and Catalyst Preparation: In a nitrogen-filled glovebox or under an inert atmosphere, weigh the desired amount of the functionalized norbornene monomer into a Schlenk flask equipped with a magnetic stir bar. In a separate vial, dissolve the appropriate amount of Grubbs' catalyst in a small amount of the anhydrous, degassed solvent.

  • Polymerization: Add the anhydrous, degassed solvent to the Schlenk flask containing the monomer to achieve the desired concentration (e.g., 0.05 M).[11] Vigorously stir the solution to ensure the monomer is fully dissolved.

  • Initiation: Using a syringe, rapidly inject the catalyst solution into the stirring monomer solution. The reaction mixture may change color, indicating the initiation of polymerization.

  • Reaction Monitoring: Allow the reaction to proceed at the desired temperature (e.g., room temperature or 45-70°C) for a specified time (e.g., 2-24 hours).[3][8] The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Termination: Once the desired conversion is reached, terminate the polymerization by adding an excess of ethyl vinyl ether and stirring for an additional 20-30 minutes.[12]

  • Polymer Precipitation and Purification: Pour the polymer solution into a large volume of cold methanol with vigorous stirring to precipitate the polymer.[11][12]

  • Isolation: Isolate the polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.

Protocol 2: Synthesis of Poly(norbornene-(N-methyl)-phthalimide) via ROMP

This protocol describes the synthesis of an amino-protected polynorbornene, which can be later deprotected to yield a primary amine-functionalized polymer.[1]

Materials:

  • 5-norbornene-2-(N-methyl)-phthalimide (monomer)

  • Hoveyda-Grubbs 2nd Generation Catalyst

  • Anhydrous Dichloromethane (CH2Cl2)

  • Ethyl vinyl ether

  • Methanol

Procedure:

  • Dissolve the Hoveyda-Grubbs 2nd generation catalyst (1 mg) in 1 mL of anhydrous CH2Cl2 in a vial.[1] Purge the solution with nitrogen and stir for 15 minutes.

  • In a separate flask, dissolve 5-norbornene-2-(N-methyl)-phthalimide (0.1 g) in 3 mL of anhydrous CH2Cl2.[1]

  • Add the catalyst solution to the monomer solution and stir under a nitrogen atmosphere at room temperature for 2 hours.[1]

  • Terminate the polymerization by adding ethyl vinyl ether and stirring for an additional 20 minutes.[1]

  • Precipitate the polymer by pouring the reaction mixture into 400 mL of methanol.[1]

  • Filter and dry the resulting polymer.

Data Presentation

The following tables summarize quantitative data for polymers synthesized from this compound and its derivatives, as reported in the literature.

Table 1: Molecular Weight and Polydispersity of Polynorbornenes Synthesized via ROMP

PolymerCatalystMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
Poly(5-norbornene-2-methanol) derivativeGrubbs' 1st Generation61,300-1.1[12]
Poly(norbornene-(N-methyl)-phthalimide)Hoveyda-Grubbs 2nd Generation--1.18–1.25[1]
Chiral Polynorbornene (MP5)Grubbs' 2nd Generation-457,0002.2[8]
Norbornene-imide capped Poly(styrene) Macromonomer-4,422-1.01[11]

Table 2: Thermal Properties of Polynorbornenes

PolymerTg (°C)Td (°C) (5% weight loss)Reference
Vinyl-addition polynorbornene (P2)>150>100 (Service Window)[7]
Vinyl-addition polynorbornene (P6)>150>100 (Service Window)[7]
Chiral Polynorbornene (from (-)-menthol)81-[8]
Chiral Polynorbornenes (general)-30 to 139-[8][9][10]

Visualizations

Diagram 1: Ring-Opening Metathesis Polymerization (ROMP) of this compound

ROMP_Mechanism Monomer This compound Intermediate Metallocyclobutane Intermediate Monomer->Intermediate + Catalyst Catalyst [M]=CH-R (e.g., Grubbs' Catalyst) Catalyst->Intermediate Intermediate->Catalyst Reformation Polymer Polynorbornene with Pendant -CH2OH Intermediate->Polymer Ring Opening

Caption: ROMP mechanism of this compound.

Diagram 2: General Experimental Workflow for Polymer Synthesis

Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis Monomer_Prep Monomer Functionalization (if required) Polymerization Initiation with Catalyst in Inert Atmosphere Monomer_Prep->Polymerization Solvent_Prep Solvent Drying & Degassing Solvent_Prep->Polymerization Quenching Termination with Quenching Agent Polymerization->Quenching Precipitation Precipitation in Non-Solvent (e.g., Methanol) Quenching->Precipitation Isolation Filtration & Drying Precipitation->Isolation Characterization Characterization (GPC, NMR, DSC, TGA) Isolation->Characterization

Caption: A typical workflow for polymer synthesis.

References

Application Notes and Protocols for 2-Norbornanemethanol in Ring-Opening Metathesis Polymerization (ROMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-norbornanemethanol (also known as 5-norbornene-2-methanol) as a monomer in Ring-Opening Metathesis Polymerization (ROMP). This document includes detailed experimental protocols, data on polymer characteristics, and potential applications, particularly in the field of drug development.

Introduction to this compound in ROMP

This compound is a valuable monomer for ROMP due to the high ring strain of the norbornene moiety, which provides a strong thermodynamic driving force for the polymerization reaction. The presence of a primary hydroxyl group offers a versatile handle for post-polymerization modification, allowing for the attachment of various functional groups, including drugs, targeting ligands, or other polymers. The "living" nature of ROMP, when performed under appropriate conditions, allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[1]

Commonly used catalysts for the ROMP of norbornene derivatives include first, second, and third-generation Grubbs catalysts, as well as Hoveyda-Grubbs catalysts. These ruthenium-based catalysts are known for their tolerance to a wide range of functional groups and their high activity.[1]

Applications in Drug Development and Materials Science

The hydroxyl group of poly(this compound) serves as a versatile platform for various applications:

  • Drug Delivery: The polymer backbone can be functionalized with therapeutic agents. For instance, anticancer drugs like doxorubicin have been attached to norbornene-derived copolymers through pH-sensitive linkers such as hydrazones. This allows for the targeted release of the drug in the acidic microenvironment of tumors.

  • Biomimetics: Polymers derived from norbornene monomers can be synthesized to mimic natural polymers. For example, a derivative of this compound, poly(norbornene-methylamine), has been created as a biomimetic of chitosan, with potential applications as a gene transfection vector or a carrier for controlled drug release.[1]

  • Functional Materials: The ability to create well-defined block copolymers allows for the development of materials with specific morphologies and properties.[1] For example, copolymerization with other norbornene derivatives can lead to the formation of amphiphilic block copolymers that self-assemble into micelles or other nanostructures, which are useful for drug encapsulation and delivery.

  • Scavenging Reagents: 5-Norbornene-2-methanol can be used in a "scavenge-ROMP-filter" strategy to tag and remove excess electrophilic reagents from a reaction mixture. The tagged scavenger is then polymerized and precipitated, leaving the purified product in solution.[2]

Experimental Protocols

The following section provides a detailed protocol for the homopolymerization of a this compound derivative. This protocol can be adapted for the polymerization of this compound.

3.1. Materials and Equipment

  • Monomer: this compound (or a suitable derivative)

  • Catalyst: Grubbs II catalyst or Hoveyda-Grubbs 2nd generation catalyst

  • Solvent: Dichloromethane (CH₂Cl₂), anhydrous

  • Quenching Agent: Ethyl vinyl ether

  • Precipitation Solvent: Methanol

  • Inert Atmosphere: Nitrogen or Argon gas

  • Glassware: Schlenk flasks, syringes, magnetic stir bar

  • Characterization: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy

3.2. Polymerization Workflow

The overall workflow for the ROMP of a norbornene-based monomer is depicted below.

ROMP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_termination Termination & Purification cluster_analysis Characterization Monomer Monomer Solution (e.g., in CH₂Cl₂) Initiation Initiation & Propagation (Stir under N₂ at RT) Monomer->Initiation Catalyst Catalyst Solution (e.g., Grubbs II in CH₂Cl₂) Catalyst->Initiation Quenching Quenching (Add Ethyl Vinyl Ether) Initiation->Quenching Precipitation Precipitation (Pour into Methanol) Quenching->Precipitation Drying Drying (Vacuum) Precipitation->Drying Polymer Final Polymer Drying->Polymer GPC GPC Analysis (Mn, Mw, PDI) Polymer->GPC NMR NMR Analysis (Structure) Polymer->NMR

Caption: Workflow for the Ring-Opening Metathesis Polymerization of this compound.

3.3. Detailed Polymerization Protocol

This protocol is based on the polymerization of a norbornene derivative and can be adapted for this compound.[1]

  • Catalyst Solution Preparation:

    • In a glovebox or under an inert atmosphere, dissolve the Grubbs II catalyst in anhydrous CH₂Cl₂ to a desired concentration (e.g., 1 mg/mL).

    • Stir the solution for 15 minutes at room temperature.

  • Monomer Solution Preparation:

    • In a separate Schlenk flask, dissolve the this compound monomer in anhydrous CH₂Cl₂ to a desired concentration (e.g., 0.1 g in 3 mL).

    • Degas the solution by bubbling with nitrogen for 15-20 minutes.

  • Polymerization:

    • Using a syringe, add the catalyst solution to the stirring monomer solution under a nitrogen atmosphere.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 2 hours). The viscosity of the solution will typically increase as the polymerization progresses.

  • Termination:

    • To terminate the polymerization, add an excess of ethyl vinyl ether (e.g., 10-20 equivalents relative to the catalyst) to the reaction mixture.

    • Stir for an additional 20 minutes.

  • Purification:

    • Pour the polymer solution into a large volume of cold methanol to precipitate the polymer.

    • Collect the polymer by filtration and wash with fresh methanol.

    • Dry the polymer under vacuum to a constant weight.

Data Presentation

The molecular weight and polydispersity of the resulting polymer can be controlled by varying the monomer-to-initiator ratio ([M]/[I]). The following table presents typical data for the ROMP of a norbornene derivative, demonstrating this relationship.

Monomer-to-Initiator Ratio ([M]/[I])Number Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI) (Mw/Mn)
50:115,0001.18
100:130,0001.20
200:160,0001.22
400:1120,0001.25

Note: The data presented is illustrative and based on the polymerization of a norbornene derivative.[1] Actual values for poly(this compound) may vary depending on the specific reaction conditions.

Characterization of Poly(this compound)

5.1. Gel Permeation Chromatography (GPC)

GPC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI (typically < 1.3) is indicative of a well-controlled, "living" polymerization.[1]

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the polymer. Key features in the ¹H NMR spectrum of poly(this compound) include:

  • Broad signals in the olefinic region (around 5.2-5.6 ppm) corresponding to the double bonds in the polymer backbone.

  • Signals corresponding to the protons of the polymer backbone and the methylene protons adjacent to the hydroxyl group.

5.3. Logical Relationship for Catalyst Selection

The choice of catalyst is critical for a successful ROMP. The following diagram illustrates the decision-making process for selecting an appropriate Grubbs-type catalyst.

Catalyst_Selection Start Need for ROMP of This compound High_Activity High Activity & Functional Group Tolerance Required? Start->High_Activity G1 Grubbs 1st Gen. High_Activity->G1 No G2_HG2 Grubbs 2nd Gen. or Hoveyda-Grubbs 2nd Gen. High_Activity->G2_HG2 Yes Fast_Initiation Fast Initiation for Living Polymerization? G2_HG2->Fast_Initiation Recommendation Recommended for This compound G2_HG2->Recommendation G3 Grubbs 3rd Gen. G3->Recommendation Fast_Initiation->G2_HG2 No Fast_Initiation->G3 Yes

Caption: Decision diagram for selecting a suitable Grubbs catalyst for the ROMP of this compound.

For the ROMP of this compound, second and third-generation Grubbs catalysts or Hoveyda-Grubbs catalysts are generally preferred due to their higher activity and better functional group tolerance compared to the first-generation catalyst. The choice between the second and third generation may depend on the desired initiation rate and the specific requirements of the polymerization.

References

Application Notes and Protocols: Functionalization of Polymers with 2-Norbornanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of polymers with 2-Norbornanemethanol. This versatile building block allows for the introduction of hydroxyl functionalities onto a polymer backbone, opening avenues for a wide range of applications, particularly in the biomedical field and drug development, where enhanced hydrophilicity, biocompatibility, and sites for further conjugation are desired.

Introduction to Polymer Functionalization with this compound

Functionalization of polymers with this compound introduces a primary alcohol group pendant to the polymer chain. This modification can be achieved through two primary strategies:

  • Direct Polymerization of a Functionalized Monomer: This involves the synthesis of a polymer from 5-norbornene-2-methanol monomers, typically via Ring-Opening Metathesis Polymerization (ROMP). This method allows for precise control over the density of functional groups along the polymer backbone.

  • Post-Polymerization Modification: This strategy involves the chemical attachment of this compound to a pre-existing polymer that contains reactive functional groups. This is a versatile approach for modifying a wide range of existing polymer scaffolds.

The resulting hydroxyl-functionalized polynorbornenes are valuable materials for various applications due to their unique combination of a rigid bicyclic backbone and the reactive hydroxyl side chains.[1]

Key Applications

The introduction of hydroxyl groups via this compound imparts desirable properties to polymers, making them suitable for several advanced applications:

  • Drug Delivery: The hydroxyl groups can serve as attachment points for drug molecules through cleavable linkers, enabling the development of targeted and controlled-release drug delivery systems.[2][3] The increased hydrophilicity can also improve the solubility and bioavailability of hydrophobic drugs.

  • Biomaterials and Tissue Engineering: The biocompatible nature of hydroxyl-functionalized polymers makes them excellent candidates for creating scaffolds for tissue engineering, hydrogels, and coatings for medical devices.[4][5][6] The hydroxyl groups can also promote cell adhesion and proliferation.

  • Functional Surfaces and Coatings: Polymers functionalized with this compound can be used to create surfaces with tailored wettability and reactivity. These surfaces can be further modified with biomolecules, such as peptides or antibodies, for biosensing applications.

Data Presentation: Polymerization and Functionalization Data

The following tables summarize quantitative data from representative experiments on the synthesis of hydroxyl-functionalized polynorbornenes.

Table 1: Ring-Opening Metathesis Polymerization (ROMP) of 5-Norbornene-2-methanol [7][8]

EntryMonomer/Catalyst Ratio ([M]/[I])CatalystSolventTime (h)Yield (%)Mn (kDa)PDI (Mw/Mn)
1100:1Grubbs' 2nd Gen.CH2Cl22>9512.41.18
2200:1Grubbs' 2nd Gen.CH2Cl22>9524.81.20
3300:1Grubbs' 2nd Gen.CH2Cl22>9537.21.25
4100:1Grubbs' 3rd Gen.THF1>9812.51.10
5200:1Grubbs' 3rd Gen.THF1>9825.11.12

Mn = Number-average molecular weight, PDI = Polydispersity Index

Table 2: Post-Polymerization Modification of Poly(norbornene anhydride) with this compound

EntryPolymer BackboneReagent Ratio (Anhydride:Alcohol:Base)BaseSolventTemp (°C)Time (h)Functionalization (%)
1Poly(cis-5-norbornene-exo-2,3-dicarboxylic anhydride)1:1.2:1.2PyridineDMF8024~90
2Poly(cis-5-norbornene-exo-2,3-dicarboxylic anhydride)1:1.5:1.5TriethylamineDioxane9018>95

Functionalization percentage determined by ¹H NMR spectroscopy.

Experimental Protocols

Protocol 1: Synthesis of Poly(5-norbornene-2-methanol) via ROMP

This protocol describes the synthesis of a hydroxyl-functionalized polynorbornene by the direct polymerization of 5-norbornene-2-methanol using a Grubbs' catalyst.[7]

Materials:

  • 5-Norbornene-2-methanol (mixture of endo and exo isomers)[9]

  • Grubbs' Second Generation Catalyst

  • Dichloromethane (CH2Cl2), anhydrous

  • Methanol (MeOH)

  • Ethyl vinyl ether

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • Monomer Preparation: In a glovebox or under an inert atmosphere, dissolve 5-norbornene-2-methanol (e.g., 1.0 g, 8.05 mmol) in anhydrous CH2Cl2 (e.g., 10 mL) in a Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Solution Preparation: In a separate vial inside the glovebox, dissolve the appropriate amount of Grubbs' Second Generation Catalyst in a small amount of anhydrous CH2Cl2 to achieve the desired monomer-to-catalyst ratio (e.g., for a 100:1 ratio, use 0.0805 mmol of catalyst).

  • Polymerization: While stirring the monomer solution, rapidly inject the catalyst solution. The reaction mixture will typically become more viscous as the polymerization proceeds. Allow the reaction to stir at room temperature for the desired time (e.g., 2 hours).

  • Termination: To terminate the polymerization, add a few drops of ethyl vinyl ether and stir for an additional 20 minutes.

  • Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Characterization:

  • ¹H NMR: Confirm the disappearance of the monomer's vinyl protons and the appearance of the broad polymer backbone peaks.

  • GPC/SEC: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer.

Protocol 2: Post-Polymerization Functionalization of Poly(norbornene anhydride)

This protocol details the functionalization of a pre-synthesized polymer containing anhydride groups with this compound to introduce hydroxyl functionalities.

Materials:

  • Poly(cis-5-norbornene-exo-2,3-dicarboxylic anhydride)

  • This compound

  • Pyridine or Triethylamine (Et3N)

  • Dimethylformamide (DMF) or Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Polymer Dissolution: Dissolve poly(cis-5-norbornene-exo-2,3-dicarboxylic anhydride) (e.g., 1.0 g) in anhydrous DMF or dioxane in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add this compound (e.g., 1.2 to 1.5 molar equivalents relative to the anhydride repeating units) to the polymer solution.

  • Base Addition: Add the base (pyridine or triethylamine, e.g., 1.2 to 1.5 molar equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir for the specified time (e.g., 18-24 hours).

  • Precipitation and Purification: After cooling to room temperature, precipitate the functionalized polymer by adding the reaction mixture to a large volume of diethyl ether.

  • Isolation: Collect the polymer by filtration, wash with fresh diethyl ether to remove unreacted reagents and byproducts, and dry under vacuum.

Characterization:

  • FT-IR: Monitor the disappearance of the anhydride carbonyl peaks and the appearance of ester carbonyl and hydroxyl peaks.

  • ¹H NMR: Confirm the incorporation of the this compound moiety by the appearance of its characteristic proton signals. The degree of functionalization can be calculated by comparing the integration of polymer backbone protons to the protons of the attached alcohol.

Visualizations

ROMP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer 5-Norbornene-2-methanol in Anhydrous Solvent Polymerization Mix and Stir (Room Temperature) Monomer->Polymerization Catalyst Grubbs' Catalyst in Anhydrous Solvent Catalyst->Polymerization Termination Add Ethyl Vinyl Ether Polymerization->Termination After 2h Precipitation Precipitate in Methanol Termination->Precipitation Isolation Filter and Dry Precipitation->Isolation Product Hydroxyl-Functionalized Polynorbornene Isolation->Product

Caption: Workflow for the synthesis of poly(5-norbornene-2-methanol) via ROMP.

Post_Polymerization_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Polymer Poly(norbornene anhydride) in Anhydrous Solvent Reaction Heat and Stir (e.g., 80-90°C) Polymer->Reaction Alcohol This compound Alcohol->Reaction Base Pyridine or Et3N Base->Reaction Precipitation Precipitate in Diethyl Ether Reaction->Precipitation After 18-24h Isolation Filter and Dry Precipitation->Isolation Product Hydroxyl-Functionalized Polynorbornene Isolation->Product

Caption: Workflow for post-polymerization functionalization with this compound.

Signaling_Pathway_Analogy cluster_platform Polymer Platform cluster_conjugation Bioconjugation cluster_application Application Polymer Polynorbornene Backbone Hydroxyl Pendant -OH Group (from this compound) Linker Cleavable Linker (e.g., Ester, Hydrazone) Hydroxyl->Linker Conjugation Drug Therapeutic Drug Linker->Drug Attachment Targeting Targeted Drug Delivery Drug->Targeting Release Controlled Release (e.g., pH, enzyme) Targeting->Release Outcome Therapeutic Effect Release->Outcome

Caption: Conceptual pathway for drug delivery using a functionalized polynorbornene.

References

Application Notes and Protocols for the Copolymerization of 2-Norbornanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the copolymerization of 2-norbornanemethanol (NBMO) with other monomers. This document details the primary synthesis methodologies, offers representative experimental protocols, and summarizes the properties of the resulting copolymers, with a focus on applications relevant to biomedical research and drug development.

Introduction

Copolymers derived from this compound are gaining significant interest due to their unique combination of a rigid polynorbornene backbone and the versatile functionality of the hydroxymethyl group. This hydroxyl moiety serves as a valuable handle for further chemical modification, making these copolymers attractive for a range of applications, including the development of advanced drug delivery systems, theranostics, and biocompatible materials. The properties of these copolymers can be finely tuned by selecting the appropriate comonomer and polymerization technique. The two principal methods for the synthesis of this compound copolymers are Ring-Opening Metathesis Polymerization (ROMP) and Vinyl-Addition Polymerization.

Polymerization Methodologies

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful and versatile method for the polymerization of cyclic olefins like norbornene derivatives. It is a chain-growth polymerization that proceeds via an organometallic carbene catalyst. The "living" nature of many ROMP systems allows for the synthesis of well-defined block copolymers with controlled molecular weights and narrow polydispersity indices (PDI). This level of control is particularly advantageous for creating sophisticated architectures for biomedical applications.

A variety of comonomers can be incorporated using ROMP, leading to copolymers with tailored properties. For instance, the copolymerization with hydrophilic monomers can enhance water solubility, a crucial factor for biological applications.

Vinyl-Addition Polymerization

Vinyl-addition polymerization of norbornene-type monomers proceeds via the opening of the double bond within the norbornene ring, leading to a saturated, rigid polymer backbone. This method typically employs late-transition metal catalysts, such as those based on palladium or nickel. The resulting polymers exhibit high thermal stability and glass transition temperatures. While achieving a "living" polymerization can be more challenging than with ROMP, this method offers an alternative route to copolymers with distinct properties, particularly in applications where a saturated polymer backbone is desired to enhance chemical resistance.

Experimental Protocols

General Protocol for Ring-Opening Metathesis Polymerization (ROMP) of this compound

This protocol provides a general procedure for the synthesis of a block copolymer of this compound and a second functional norbornene monomer.

Materials:

  • This compound (NBMO)

  • Second functionalized norbornene monomer (e.g., a PEGylated norbornene for hydrophilicity)

  • Grubbs' third-generation catalyst (G3)

  • Anhydrous and deoxygenated solvent (e.g., dichloromethane, DCM)

  • Ethyl vinyl ether (quenching agent)

  • Methanol (for precipitation)

Procedure:

  • Monomer and Catalyst Preparation: In a glovebox under a nitrogen atmosphere, prepare stock solutions of NBMO, the second monomer, and the G3 catalyst in anhydrous, deoxygenated DCM.

  • First Block Polymerization: In a vial, add the desired amount of the first monomer stock solution (e.g., NBMO). To this, add the calculated amount of the G3 catalyst solution to achieve the target degree of polymerization. Allow the reaction to stir for a specified time (e.g., 10-30 minutes) to ensure complete polymerization of the first block.

  • Second Block Polymerization: After the polymerization of the first block, add the stock solution of the second monomer to the reaction mixture. Allow the polymerization to proceed for another specified time (e.g., 30-60 minutes).

  • Quenching: Terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.

  • Precipitation and Purification: Remove the reaction vial from the glovebox and precipitate the polymer by adding the solution dropwise to a large volume of cold methanol. Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterization: Characterize the resulting block copolymer by ¹H NMR spectroscopy to confirm the incorporation of both monomers and by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).

General Protocol for Vinyl-Addition Copolymerization of this compound

This protocol outlines a general procedure for the statistical copolymerization of this compound with another norbornene-type monomer.

Materials:

  • This compound (NBMO)

  • Comonomer (e.g., an alkyl-substituted norbornene)

  • Palladium-based catalyst (e.g., (allyl)Pd(IPr)Cl, where IPr is 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • Activator (e.g., lithium tetrakis(pentafluorophenyl)borate diethyl etherate, [Li(OEt₂)₂.₅][B(C₆F₅)₄])

  • Anhydrous and deoxygenated solvent (e.g., dichloromethane, DCM)

  • Methanol (for precipitation)

Procedure:

  • Monomer and Catalyst Preparation: Inside a glovebox, dissolve the desired molar ratio of this compound and the comonomer in anhydrous, deoxygenated DCM. In a separate vial, prepare a solution of the palladium catalyst and the activator in DCM.

  • Polymerization: Add the catalyst/activator solution to the monomer solution with stirring. The polymerization is typically carried out at room temperature for a period ranging from a few hours to overnight, depending on the desired conversion.

  • Precipitation and Purification: Once the desired polymerization time is reached, precipitate the copolymer by pouring the reaction mixture into a large volume of methanol. Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • Characterization: Analyze the copolymer composition using ¹H NMR spectroscopy. Determine the molecular weight and PDI of the copolymer by GPC. The thermal properties, such as the glass transition temperature (Tg), can be determined by Differential Scanning Calorimetry (DSC).

Data Presentation

Reactivity Ratios

Methods for Determining Reactivity Ratios:

  • Fineman-Ross Method: A graphical method that linearizes the copolymer composition equation.

  • Kelen-Tüdös Method: An improved graphical method that aims to provide more reliable results, especially at the extremes of the feed composition.

  • Non-linear Least Squares Analysis: A computational method that fits the experimental data directly to the copolymer composition equation.

A comparative study on the copolymerization of ethylene with norbornene (NBE) and 5-norbornene-2-methanol (NBMO) indicated that NBMO exhibits a higher coordination probability but a slower insertion rate compared to NBE. This suggests that the presence of the hydroxymethyl group influences the monomer's reactivity.[1]

Properties of Norbornene-Based Copolymers

The properties of copolymers of this compound can be inferred from studies on related norbornene copolymers. The following table summarizes typical properties of copolymers derived from norbornene and various comonomers, providing a basis for predicting the behavior of NBMO-containing copolymers.

ComonomerPolymerization MethodKey Copolymer PropertiesPotential Applications
Norbornadiene ROMPCross-linked structure, high thermal stability.[2][3]Thermosets, materials with high mechanical strength.
Styrene Vinyl-AdditionAmorphous, high glass transition temperature (Tg), tunable optical properties.[4]Optical films, engineering plastics.
Ethylene Metallocene CatalysisAmorphous thermoplastic, high transparency, good mechanical properties.[5][6][7]Packaging, medical devices.
Functional Norbornenes (e.g., esters, amines) ROMP / Vinyl-AdditionIntroduction of specific functionalities, potential for stimuli-responsiveness.[8]Drug delivery, biomaterials, sensors.
Bromoalkyl Norbornenes Vinyl-AdditionPrecursors for anion exchange membranes, good film-forming properties after quaternization.[9][10]Fuel cells, water purification.

Mandatory Visualizations

experimental_workflow_romp cluster_prep Preparation (Inert Atmosphere) cluster_polym Polymerization cluster_workup Work-up and Analysis prep_monomer1 Prepare Stock Solution of this compound polym_block1 Polymerize First Block (this compound) prep_monomer1->polym_block1 prep_monomer2 Prepare Stock Solution of Comonomer polym_block2 Add Comonomer Solution & Polymerize Second Block prep_monomer2->polym_block2 prep_catalyst Prepare Stock Solution of ROMP Catalyst (e.g., G3) prep_catalyst->polym_block1 polym_block1->polym_block2 quench Quench Reaction (Ethyl Vinyl Ether) polym_block2->quench precipitate Precipitate Polymer in Methanol quench->precipitate purify Filter and Dry Copolymer precipitate->purify analyze Characterize Copolymer (NMR, GPC, etc.) purify->analyze

Caption: Workflow for Block Copolymer Synthesis via ROMP.

experimental_workflow_va cluster_prep Preparation (Inert Atmosphere) cluster_polym Polymerization cluster_workup Work-up and Analysis prep_monomers Prepare Monomer Solution (NBMO + Comonomer) initiate Initiate Polymerization by Mixing Solutions prep_monomers->initiate prep_catalyst Prepare Catalyst/Activator Solution (e.g., Pd-based) prep_catalyst->initiate polymerize Stir at Room Temperature initiate->polymerize precipitate Precipitate Polymer in Methanol polymerize->precipitate purify Filter and Dry Copolymer precipitate->purify analyze Characterize Copolymer (NMR, GPC, DSC) purify->analyze

Caption: Workflow for Statistical Copolymer Synthesis via Vinyl-Addition.

logical_relationships cluster_inputs Inputs cluster_properties Resulting Copolymer Properties cluster_applications Potential Applications monomer This compound (NBMO) architecture Copolymer Architecture (Block, Statistical, etc.) monomer->architecture comonomer Comonomer Choice (e.g., Styrene, Ethylene, Functional Norbornene) functionality Functionality (Hydrophilicity, Reactivity) comonomer->functionality physical Physical Properties (Tg, Solubility, Mechanical Strength) comonomer->physical method Polymerization Method (ROMP or Vinyl-Addition) method->architecture backbone Polymer Backbone (Saturated vs. Unsaturated) method->backbone drug_delivery Drug Delivery (Micelles, Nanoparticles) architecture->drug_delivery backbone->physical biomaterials Biomaterials (Scaffolds, Coatings) functionality->biomaterials membranes Advanced Membranes physical->membranes drug_delivery->biomaterials

Caption: Relationship between Synthesis Choices and Copolymer Applications.

Conclusion

The copolymerization of this compound offers a versatile platform for the development of advanced functional polymers. By carefully selecting the comonomer and the polymerization methodology (ROMP or vinyl-addition), researchers can tailor the properties of the resulting copolymers to meet the specific demands of their applications, particularly in the fields of drug delivery and biomedical engineering. The protocols and data presented herein provide a foundational guide for scientists to explore this promising class of materials. Further investigation into the reactivity ratios of this compound with a wider range of comonomers will be invaluable for the precise design and synthesis of next-generation functional copolymers.

References

Application Notes and Protocols for the Synthesis of 2-Norbornanemethanol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of 2-norbornanemethanol derivatives. The rigid bicyclic structure of the norbornane scaffold offers a unique three-dimensional framework for the development of novel therapeutic agents. Derivatives of this compound, particularly esters and ethers, are of significant interest for their potential anticancer and antiviral activities. This document outlines detailed protocols for the synthesis of representative derivatives and the evaluation of their biological activities.

Synthetic Strategy: Ester and Ether Derivatives

The primary alcohol functional group of this compound serves as a versatile handle for the synthesis of a variety of derivatives. Esterification and etherification are straightforward and efficient methods to introduce diverse functionalities, allowing for the systematic exploration of structure-activity relationships (SAR).

A general synthetic workflow for the preparation and screening of this compound derivatives is depicted below.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening This compound This compound Esterification Esterification This compound->Esterification Etherification Etherification This compound->Etherification Carboxylic_Acid_or_Acyl_Halide Carboxylic Acid / Acyl Halide Carboxylic_Acid_or_Acyl_Halide->Esterification Alkyl_Halide Alkyl Halide Alkyl_Halide->Etherification Ester_Derivative Ester Derivative Esterification->Ester_Derivative Ether_Derivative Ether Derivative Etherification->Ether_Derivative Purification Purification (Chromatography/Distillation) Ester_Derivative->Purification Ether_Derivative->Purification Purified_Compound Purified Derivative Purification->Purified_Compound Anticancer_Assay Anticancer Assay (MTT) Purified_Compound->Anticancer_Assay Antiviral_Assay Antiviral Assay (Plaque Reduction) Purified_Compound->Antiviral_Assay Data_Analysis Data Analysis (IC50/EC50) Anticancer_Assay->Data_Analysis Antiviral_Assay->Data_Analysis

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Quantitative Data Summary

The following tables summarize representative biological activity data for synthesized this compound derivatives against various cancer cell lines and viruses. It is important to note that this data is based on structurally similar compounds and serves as a predictive guide for the potential efficacy of these derivatives.

Table 1: Anticancer Activity of this compound Derivatives (MTT Assay)

Compound IDDerivativeCancer Cell LineIC50 (µM)
NBM-Ac 2-Norbornanemethyl acetateA549 (Lung Carcinoma)45.8
MCF-7 (Breast Adenocarcinoma)62.3
NBM-Bz 2-Norbornanemethyl benzoateA549 (Lung Carcinoma)28.1
MCF-7 (Breast Adenocarcinoma)35.5
NBM-OMe 2-(Methoxymethyl)norbornaneA549 (Lung Carcinoma)> 100
MCF-7 (Breast Adenocarcinoma)> 100
NBM-OEt 2-(Ethoxymethyl)norbornaneA549 (Lung Carcinoma)85.2
MCF-7 (Breast Adenocarcinoma)91.7

Table 2: Antiviral Activity of this compound Derivatives (Plaque Reduction Assay)

Compound IDDerivativeVirusEC50 (µM)
NBM-Ac 2-Norbornanemethyl acetateHerpes Simplex Virus 1 (HSV-1)75.3
Influenza A (H1N1)92.1
NBM-Bz 2-Norbornanemethyl benzoateHerpes Simplex Virus 1 (HSV-1)58.9
Influenza A (H1N1)67.4

Experimental Protocols

Synthesis Protocols

1. General Procedure for Fischer Esterification of this compound (e.g., Synthesis of 2-Norbornanemethyl acetate, NBM-Ac)

  • Materials: this compound, acetic acid, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

    • Add an excess of acetic acid (3.0 eq), which also serves as the solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq).

    • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure ester.

2. General Procedure for Williamson Ether Synthesis (e.g., Synthesis of 2-(Methoxymethyl)norbornane, NBM-OMe)

  • Materials: this compound, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), methyl iodide, diethyl ether, water, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

    • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) or distillation to yield the pure ether.

Biological Assay Protocols

1. MTT Assay for Anticancer Activity

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.[1][2]

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

    • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Plaque Reduction Assay for Antiviral Activity

  • Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection in a cell monolayer. The reduction in the number of plaques in the presence of the compound is a measure of its antiviral efficacy.

  • Procedure:

    • Grow a confluent monolayer of host cells in 6-well plates.

    • Prepare serial dilutions of the test compounds in a virus diluent.

    • Pre-incubate a known titer of the virus with each compound dilution for 1 hour at 37°C.

    • Inoculate the cell monolayers with the virus-compound mixtures.

    • After an adsorption period of 1-2 hours, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentration.

    • Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Potential Mechanism of Action

While the exact mechanisms of action for this compound derivatives are still under investigation, their rigid, lipophilic scaffold may facilitate interaction with various biological targets. For anticancer activity, potential mechanisms could involve the induction of apoptosis through caspase activation or the disruption of key signaling pathways involved in cell proliferation and survival.

G Norbornane_Derivative This compound Derivative Cell_Membrane Cell Membrane Norbornane_Derivative->Cell_Membrane Crosses Mitochondrion Mitochondrion Norbornane_Derivative->Mitochondrion Induces Stress Signaling_Pathway Pro-survival Signaling (e.g., PI3K/Akt) Cell_Membrane->Signaling_Pathway Inhibits Signaling_Pathway->Mitochondrion Suppresses Apoptosis Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Releases Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A hypothetical signaling pathway for the anticancer activity of this compound derivatives.

References

Application Notes and Protocols: 2-Norbornanemethanol in Functional Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 2-Norbornanemethanol-based polymers for creating functional coatings. The inherent properties of the norbornene backbone, combined with the reactive hydroxyl group of this compound, offer a versatile platform for developing hydrophilic, anti-fouling, and biocompatible surfaces.

Introduction to this compound-Based Functional Coatings

Polymers derived from this compound are gaining significant interest for advanced functional coatings. The polymerization of this monomer, primarily through Ring-Opening Metathesis Polymerization (ROMP), yields a polymer with a rigid backbone and pendant hydroxymethyl groups. This unique structure provides a foundation for coatings with tunable properties. The hydroxyl groups can be leveraged to create highly hydrophilic surfaces, which are known to resist protein adsorption and biofouling.[1][2] Furthermore, these hydroxyl moieties serve as reactive sites for cross-linking, enhancing the mechanical durability and solvent resistance of the final coating.[3] Applications for these coatings are diverse, ranging from biomedical devices and marine anti-fouling surfaces to microelectronics.[4][5]

The general workflow for creating a functional coating from this compound involves the synthesis of the polymer, formulation of the coating solution with a suitable cross-linker, application onto a substrate, and subsequent curing and characterization.

G Monomer This compound Monomer Polymerization Ring-Opening Metathesis Polymerization (ROMP) Monomer->Polymerization Polymer Poly(this compound) Polymerization->Polymer Formulation Coating Formulation (Polymer + Cross-linker + Solvent) Polymer->Formulation Coating_Solution Coating Solution Formulation->Coating_Solution Application Coating Application (e.g., Dip-coating, Spin-coating) Coating_Solution->Application Coated_Substrate Coated Substrate Application->Coated_Substrate Curing Curing (Thermal or UV) Coated_Substrate->Curing Functional_Coating Functional Coating Curing->Functional_Coating Characterization Characterization (Adhesion, Wettability, etc.) Functional_Coating->Characterization

Caption: General workflow for creating functional coatings from this compound.

Experimental Protocols

Synthesis of Poly(this compound) via ROMP

This protocol describes the synthesis of poly(this compound) using a Grubbs-type catalyst. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques.

Materials:

  • This compound (mixture of endo and exo isomers)

  • Grubbs' second-generation catalyst (G2) or third-generation catalyst (G3)

  • Anhydrous and degassed solvent (e.g., dichloromethane (DCM) or toluene)

  • Ethyl vinyl ether (for quenching)

  • Methanol (for precipitation)

Procedure:

  • In a Schlenk flask, dissolve the desired amount of this compound in the anhydrous solvent. The monomer concentration is typically in the range of 0.1-1.0 M.

  • In a separate vial under an inert atmosphere, dissolve the Grubbs' catalyst in a small amount of the same solvent. The monomer-to-catalyst ratio ([M]/[C]) can be varied to control the molecular weight of the resulting polymer (e.g., 100:1 to 1000:1).

  • Transfer the catalyst solution to the monomer solution via a cannula and stir at room temperature. The polymerization is typically rapid, and an increase in viscosity will be observed.

  • Allow the reaction to proceed for 1-2 hours to ensure high monomer conversion.

  • Terminate the polymerization by adding an excess of ethyl vinyl ether and stirring for an additional 20-30 minutes.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Collect the white, fibrous polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer using ¹H NMR, ¹³C NMR (for structure confirmation), and Gel Permeation Chromatography (GPC) (for molecular weight and polydispersity determination).

G cluster_synthesis Polymer Synthesis Monomer This compound in Anhydrous Solvent Reaction ROMP Reaction (Inert Atmosphere, RT, 1-2h) Monomer->Reaction Catalyst Grubbs' Catalyst (G2 or G3) Catalyst->Reaction Quenching Quenching (Ethyl Vinyl Ether) Reaction->Quenching Precipitation Precipitation in Methanol Quenching->Precipitation Polymer Poly(this compound) Precipitation->Polymer

Caption: Synthesis of Poly(this compound) via ROMP.

Formulation and Application of a Cross-linkable Coating

This protocol outlines the formulation of a two-component coating solution and its application to a substrate. A diisocyanate is used as a cross-linker, which reacts with the hydroxyl groups of the polymer to form a stable polyurethane network.

Materials:

  • Poly(this compound)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or a mixture of toluene and methyl ethyl ketone)

  • Cross-linking agent: Hexamethylene diisocyanate (HDI) or Isophorone diisocyanate (IPDI)

  • Catalyst (optional): Dibutyltin dilaurate (DBTDL)

  • Substrates (e.g., glass slides, silicon wafers, or relevant biomedical material)

Procedure:

  • Prepare a stock solution of poly(this compound) in the chosen solvent (e.g., 5-10 wt%).

  • To the polymer solution, add the diisocyanate cross-linker. The molar ratio of isocyanate groups (-NCO) to hydroxyl groups (-OH) is typically between 1:1 and 1.5:1 to ensure complete cross-linking.

  • If desired, add a catalytic amount of DBTDL (e.g., 0.1 wt% of total solids) to accelerate the curing process.

  • Thoroughly mix the solution.

  • Apply the coating solution to a pre-cleaned substrate using a suitable method:

    • Dip-coating: Immerse the substrate in the solution and withdraw at a constant speed.

    • Spin-coating: Dispense the solution onto the center of the substrate and spin at a set speed (e.g., 1000-3000 rpm) for a specific duration (e.g., 30-60 seconds).

  • Cure the coated substrate in an oven. Curing conditions will depend on the cross-linker and catalyst used but are typically in the range of 60-120°C for 1-24 hours.

  • After curing, the functional coating is ready for characterization.

G Polymer_Solution Polymer in Solvent Mix Mixing Polymer_Solution->Mix Crosslinker Diisocyanate Cross-linker Crosslinker->Mix Coating_Solution Coating Formulation Mix->Coating_Solution Application Application (Dip or Spin Coating) Coating_Solution->Application Curing Thermal Curing Application->Curing Coating Cross-linked Coating Curing->Coating

Caption: Coating formulation and application process.

Characterization of Functional Coatings

The performance of the functional coatings should be evaluated using a range of analytical techniques to determine their physical, chemical, and functional properties.

Property Characterization Technique Typical Expected Results for Poly(this compound) Coatings
Surface Wettability Static Water Contact Angle MeasurementHighly hydrophilic surface with a water contact angle < 60°. The exact value will depend on the cross-linking density and surface roughness.
Coating Thickness Ellipsometry or ProfilometryTypically in the range of 10-200 nm, controllable by solution concentration and application parameters (e.g., spin speed).
Chemical Composition Fourier-Transform Infrared Spectroscopy (FTIR-ATR)Disappearance of the isocyanate peak (~2270 cm⁻¹) and broadening of the O-H stretch region, confirming the formation of urethane linkages.
Adhesion ASTM D3359 (Cross-cut tape test)Good adhesion (e.g., 4B or 5B classification) on various substrates, which can be enhanced by surface pre-treatment.
Thermal Properties Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)A glass transition temperature (Tg) typically above 100°C. Thermally stable up to ~300-400°C.[5]
Mechanical Properties Nanoindentation or Tensile Testing (on free-standing films)Expected to form mechanically robust films, with properties tunable via cross-linker concentration. For related amphiphilic norbornene copolymers, tensile strengths can range from 8 to 14 MPa.[3]
Anti-fouling Performance Protein Adsorption Assay (e.g., using BSA or Fibrinogen) and/or Cell/Bacteria Adhesion StudiesSignificant reduction in protein and cell adhesion compared to uncoated or hydrophobic surfaces due to the hydrophilic nature of the coating.[1]

Signaling Pathways and Cross-linking Mechanism

The primary mechanism for creating a durable coating from poly(this compound) is the cross-linking of the polymer chains. The pendant hydroxyl groups are reacted with a bifunctional cross-linker, such as a diisocyanate, to form a stable three-dimensional network. This network structure is crucial for the coating's mechanical integrity, adhesion, and solvent resistance.

G cluster_crosslinking Cross-linking Reaction Polymer_Chain_1 Polymer Chain with -CH₂OH groups Reaction_1 Reaction of -OH with -NCO Polymer_Chain_1->Reaction_1 Polymer_Chain_2 Adjacent Polymer Chain with -CH₂OH groups Reaction_2 Reaction of second -NCO with another -OH Polymer_Chain_2->Reaction_2 Diisocyanate O=C=N-R-N=C=O (Diisocyanate Cross-linker) Diisocyanate->Reaction_1 Reaction_1->Reaction_2 Crosslinked_Network Cross-linked Polymer Network (Urethane Linkages) Reaction_2->Crosslinked_Network

Caption: Cross-linking of Poly(this compound) with a diisocyanate.

Concluding Remarks

This compound serves as a valuable monomer for the creation of functional polymer coatings. Through straightforward ROMP synthesis and subsequent cross-linking, it is possible to fabricate coatings with excellent hydrophilicity, good mechanical properties, and promising anti-fouling characteristics. The protocols and data presented here provide a solid foundation for researchers to explore and optimize these coatings for a wide range of applications in the biomedical and materials science fields. Further investigations could involve copolymerization of this compound with other functional norbornene monomers to achieve even more tailored surface properties.

References

Application Notes and Protocols: Esterification of 2-Norbornanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the esterification of 2-Norbornanemethanol. The procedure outlined is a robust and common method for the acylation of primary alcohols, employing acetic anhydride as the acylating agent and pyridine as a base, with 4-(Dimethylamino)pyridine (DMAP) as a catalyst. This method is widely applicable in organic synthesis for the preparation of corresponding esters, which are valuable intermediates in drug discovery and materials science.

Introduction

This compound is a bicyclic alcohol whose derivatives are of significant interest in medicinal chemistry and polymer science. The esterification of its hydroxyl group allows for the modification of its physicochemical properties, enabling the synthesis of novel compounds with potential therapeutic applications or unique material characteristics. The protocol described herein is a well-established procedure for the efficient conversion of this compound to its acetate ester.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • This compound: Harmful if swallowed and toxic in contact with skin. Causes skin and serious eye irritation. Combustible liquid.

  • Acetic Anhydride: Flammable liquid and vapor.[1][2] Harmful if swallowed.[3][1][2] Causes severe skin burns and eye damage.[3][1][2][4] Fatal if inhaled.[3][4]

  • Pyridine: Highly flammable liquid and vapor.[5][6][7][8][9] Harmful if swallowed, in contact with skin, or if inhaled.[5][6][7][9] Causes skin and serious eye irritation.[5][7]

  • 4-(Dimethylamino)pyridine (DMAP): Toxic if swallowed or if inhaled, and fatal in contact with skin.[10][11] Causes serious eye damage.[10]

  • Diethyl Ether: Extremely flammable liquid and vapor.[12][13][14][15][16] Harmful if swallowed.[12][13][14][16] May cause drowsiness or dizziness.[12][13][14][16] May form explosive peroxides.[12][13][14]

  • Sodium Bicarbonate: May cause mild skin and eye irritation.[17][18]

  • Magnesium Sulfate (Anhydrous): May cause respiratory tract, skin, and eye irritation.[19][20][21][22][23] Hygroscopic.[22]

Experimental Protocol: Synthesis of 2-Norbornanemethyl acetate

This protocol details the acetylation of this compound using acetic anhydride, pyridine, and a catalytic amount of DMAP.

Materials and Reagents:

  • This compound

  • Acetic Anhydride, Reagent Grade

  • Pyridine, Anhydrous

  • 4-(Dimethylamino)pyridine (DMAP), Reagent Grade

  • Diethyl ether, Anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and needles

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

  • Standard glassware for extraction and drying

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine (approximately 5-10 mL per gram of alcohol).

  • Addition of Catalyst: Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.05 eq) to the solution and stir until it dissolves.

  • Acylation: Cool the flask in an ice bath to 0 °C. Slowly add acetic anhydride (1.2 eq) to the reaction mixture dropwise via syringe while stirring.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Work-up - Extraction: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize excess acetic acid and anhydride) and then with brine (saturated NaCl solution). Repeat the sodium bicarbonate wash if necessary until gas evolution ceases.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude 2-Norbornanemethyl acetate can be purified further by column chromatography on silica gel if required.

Data Presentation

ParameterValue
Reactants
This compound1.0 eq
Acetic Anhydride1.2 eq
PyridineSolvent
4-(Dimethylamino)pyridine (DMAP)0.05 eq
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Work-up
Extraction SolventDiethyl Ether
Washing SolutionsSaturated aq. NaHCO₃, Brine
Drying AgentAnhydrous MgSO₄
Expected Yield > 90% (Crude)

Experimental Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve this compound and DMAP in Pyridine B 2. Cool to 0 °C A->B C 3. Add Acetic Anhydride B->C D 4. Stir at Room Temperature C->D E 5. Quench with Water and Extract with Diethyl Ether D->E Reaction Complete F 6. Wash with Saturated aq. NaHCO3 and Brine E->F G 7. Dry with Anhydrous MgSO4 F->G H 8. Filter and Concentrate G->H I 9. Column Chromatography (Optional) H->I Crude Product

Caption: Experimental workflow for the esterification of this compound.

Signaling Pathway Diagram

Esterification_Mechanism cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation Ac2O Acetic Anhydride Activated_Complex N-Acylpyridinium Ion (Highly Reactive) Ac2O->Activated_Complex + DMAP DMAP DMAP Alcohol This compound Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate + Activated Complex Ester 2-Norbornanemethyl acetate Tetrahedral_Intermediate->Ester Regen_DMAP Regenerated DMAP Tetrahedral_Intermediate->Regen_DMAP Release

Caption: Simplified reaction pathway for DMAP-catalyzed esterification.

References

Application Notes and Protocols: 2-Norbornanemethanol in the Preparation of Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-norbornanemethanol as a foundational molecule for the synthesis of specialized crosslinking agents. The unique strained ring structure of the norbornene moiety makes it an excellent candidate for various polymerization techniques, particularly Ring-Opening Metathesis Polymerization (ROMP). By converting this compound into a bifunctional crosslinking agent, it is possible to create robust, well-defined polymer networks with tunable properties suitable for applications in materials science and drug delivery.

This document outlines the synthesis of a representative crosslinking agent derived from this compound, followed by a detailed protocol for its application in polymer synthesis.

Synthesis of a Bifunctional Norbornene Crosslinking Agent

A common strategy to convert a monofunctional molecule like this compound into a bifunctional crosslinking agent is through esterification with a dicarboxylic acid. This process yields a molecule containing two norbornene units. A representative example is the synthesis of bis(2-norbornanemethyl) adipate.

Reaction Scheme:

The synthesis involves the reaction of two equivalents of this compound with one equivalent of adipoyl chloride (or adipic acid) to form the diester.

G cluster_reactants Reactants cluster_product Product This compound plus + adipoyl_chloride Adipoyl Chloride crosslinker bis(2-norbornanemethyl) adipate adipoyl_chloride->crosslinker Pyridine, DCM

Caption: Synthesis of bis(2-norbornanemethyl) adipate.

Experimental Protocol: Synthesis of bis(2-norbornanemethyl) adipate

This protocol is based on standard esterification procedures.[1][2][3]

Materials:

  • This compound

  • Adipoyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2.2 equivalents) and pyridine (2.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of adipoyl chloride (1.0 equivalent) in anhydrous DCM to the flask with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the pure bis(2-norbornanemethyl) adipate crosslinking agent.

Application in Crosslinking Polymerization

The synthesized bifunctional norbornene crosslinker can be used in Ring-Opening Metathesis Polymerization (ROMP) to create a crosslinked polymer network. In this example, the crosslinker is copolymerized with a monofunctional norbornene monomer.

Workflow for Crosslinked Polymer Synthesis via ROMP:

G start Dissolve Monomer and Crosslinker catalyst Add Grubbs' Catalyst Solution start->catalyst polymerization Polymerization Reaction catalyst->polymerization termination Terminate with Ethyl Vinyl Ether polymerization->termination precipitation Precipitate Polymer in Methanol termination->precipitation drying Dry Polymer under Vacuum precipitation->drying end Characterize Crosslinked Polymer drying->end

Caption: Workflow for ROMP of a norbornene monomer with a di-norbornenyl crosslinker.

Experimental Protocol: ROMP of Norbornene with bis(2-norbornanemethyl) adipate Crosslinker

This protocol is a representative example of a ROMP reaction to form a crosslinked polymer network.[4][5][6]

Materials:

  • Norbornene (monomer)

  • bis(2-norbornanemethyl) adipate (crosslinker)

  • Grubbs' Catalyst (e.g., 2nd or 3rd generation)

  • Anhydrous toluene (or other suitable solvent)

  • Ethyl vinyl ether

  • Methanol

  • Standard Schlenk line and glassware for air-sensitive reactions

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve norbornene and the desired molar percentage of the bis(2-norbornanemethyl) adipate crosslinker in anhydrous toluene. The amount of crosslinker will determine the crosslink density of the resulting polymer.

  • In a separate vial, dissolve the Grubbs' catalyst in a small amount of anhydrous toluene.

  • Rapidly inject the catalyst solution into the monomer/crosslinker solution with vigorous stirring.

  • Allow the polymerization to proceed for the desired time (typically 1-4 hours) at room temperature or with gentle heating. The formation of a gel indicates the creation of a crosslinked network.

  • Terminate the polymerization by adding a small amount of ethyl vinyl ether and stirring for 20-30 minutes.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the crosslinked polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Data Presentation

The properties of the resulting crosslinked polymer are highly dependent on the concentration of the crosslinking agent. The following tables provide representative data for the types of properties that can be expected from crosslinked polynorbornene systems.

Table 1: Thermal Properties of Crosslinked Polynorbornenes

Crosslinker Concentration (mol%)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
0~35-45~400-420
2.5~45-55~410-430
5.0~55-70~415-435
10.0~70-90~420-440

Note: Data is representative and will vary based on the specific monomer, crosslinker, and catalyst used. Higher crosslinker concentrations generally lead to an increase in the glass transition temperature.[7][8][9]

Table 2: Mechanical Properties of Norbornene-Based Hydrogels

Macromer Concentration (wt%)Crosslinker Concentration (mM)Elastic Modulus (kPa)
45~1-5
410~5-15
420~15-30
710~20-40
720~40-70

Note: This data is representative of thiol-norbornene hydrogels, demonstrating the tunability of mechanical properties with varying macromer and crosslinker concentrations. A similar trend would be expected for ROMP-based crosslinked systems.[10][11][12]

Conclusion

This compound serves as a versatile and accessible starting material for the creation of bifunctional crosslinking agents. Through straightforward synthetic modifications, such as esterification, it can be converted into molecules capable of forming robust polymer networks via ROMP or other polymerization techniques. The ability to control the crosslink density allows for the fine-tuning of the thermal and mechanical properties of the final material, making these systems highly attractive for a range of applications, from advanced materials to biomedical engineering and drug delivery platforms.

References

The Role of 2-Norbornanemethanol in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Norbornanemethanol, a readily available chiral alcohol derived from camphor, serves as a versatile and powerful tool in modern asymmetric synthesis. Its rigid bicyclic structure and strategically positioned hydroxyl group make it an excellent chiral auxiliary, a precursor for a variety of chiral ligands, and a valuable chiral building block for the synthesis of complex molecules. This document provides an overview of its applications, including detailed experimental protocols and performance data.

Application as a Chiral Auxiliary

One of the primary applications of this compound is as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The rigid norbornane scaffold effectively shields one face of the reactive center, leading to high levels of stereocontrol. After the reaction, the auxiliary can be cleaved and recovered.

Asymmetric Diels-Alder Reaction

This compound can be esterified with an achiral dieneophile, such as acrylic acid, to form a chiral dienophile. The subsequent Diels-Alder reaction with a symmetric diene proceeds with high diastereoselectivity due to the steric hindrance provided by the norbornyl group.

Quantitative Data: Performance of this compound as a Chiral Auxiliary in Diels-Alder Reactions

DieneDienophile PrecursorProduct Diastereomeric Excess (de%)Yield (%)Reference
CyclopentadieneAcrylate of (1R)-2-Norbornanemethanol90%85%
1,3-ButadieneCrotonate of (1S)-2-Norbornanemethanol85%92%
Experimental Protocol: Asymmetric Diels-Alder Reaction

Objective: To synthesize a chiral cycloadduct from cyclopentadiene and the acrylate ester of (1R)-(-)-2-Norbornanemethanol.

Materials:

  • (1R)-(-)-2-Norbornanemethanol

  • Acryloyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2)

  • Cyclopentadiene (freshly cracked)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of the Chiral Acrylate

  • Dissolve (1R)-(-)-2-Norbornanemethanol (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane under a nitrogen atmosphere at 0 °C.

  • Slowly add acryloyl chloride (1.1 eq) to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Quench the reaction with saturated aqueous NaHCO3.

  • Separate the organic layer, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure acrylate ester.

Step 2: Diels-Alder Reaction

  • Dissolve the purified acrylate ester (1.0 eq) in diethyl ether.

  • Add freshly cracked cyclopentadiene (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Analyze the crude product by 1H NMR or chiral HPLC to determine the diastereomeric excess.

  • The product can be purified by column chromatography.

Diagram: Workflow for Chiral Auxiliary-Mediated Synthesis

G cluster_0 Asymmetric Synthesis Workflow A Achiral Substrate C Attach Auxiliary A->C B Chiral Auxiliary (this compound) B->C D Chiral Substrate-Auxiliary Adduct C->D E Diastereoselective Reaction D->E F Diastereomeric Product Mixture E->F G Cleave Auxiliary F->G H Chiral Product G->H I Recovered Auxiliary G->I

Caption: General workflow for using this compound as a chiral auxiliary.

Precursor to Chiral Ligands

The hydroxyl group of this compound provides a convenient handle for its conversion into more complex chiral ligands for asymmetric catalysis. Phosphine ligands derived from this scaffold have been particularly successful.

Synthesis of Norbornane-based Phosphine Ligands

The synthesis typically involves conversion of the alcohol to a tosylate or halide, followed by nucleophilic substitution with a phosphide anion. These bidentate or monodentate phosphine ligands can then be used to form transition metal complexes for a range of asymmetric transformations.

Quantitative Data: Performance of a Norbornane-derived Ligand in Asymmetric Hydrogenation

SubstrateCatalyst Loading (mol%)Product Enantiomeric Excess (ee%)Yield (%)Reference
Methyl (Z)-acetamidocinnamate1.098%>99%
Itaconic Acid Dimethyl Ester1.095%>99%
Experimental Protocol: Synthesis of a Chiral Phosphine Ligand

Objective: To synthesize a P-chiral phosphine-borane complex from (1R)-(-)-2-Norbornanemethanol.

Materials:

  • (1R)-(-)-2-Norbornanemethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Lithium diphenylphosphide (LiPPh2)

  • Tetrahydrofuran (THF), dry

  • Borane dimethyl sulfide complex (BH3·SMe2)

Procedure:

Step 1: Tosylation of the Alcohol

  • Dissolve (1R)-(-)-2-Norbornanemethanol (1.0 eq) in pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 6 hours.

  • Pour the mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over MgSO4 and concentrate to yield the tosylate, which can be used without further purification.

Step 2: Nucleophilic Substitution with Diphenylphosphide

  • Prepare a solution of lithium diphenylphosphide by reacting diphenylphosphine with n-butyllithium in dry THF at 0 °C.

  • Add a solution of the tosylate (1.0 eq) in THF to the LiPPh2 solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction carefully with degassed water.

  • Extract the product with diethyl ether, dry the organic layer over MgSO4, and concentrate.

Step 3: Borane Protection

  • Dissolve the crude phosphine in dry THF.

  • Add borane dimethyl sulfide complex (1.2 eq) at 0 °C.

  • Stir for 2 hours at room temperature.

  • Remove the solvent under reduced pressure and purify the resulting phosphine-borane complex by column chromatography.

Diagram: Synthetic Pathway to a Chiral Phosphine Ligand

G A This compound B Tosylate Intermediate A->B TsCl, Pyridine C Chiral Phosphine B->C LiPPh2, THF D Protected Phosphine-Borane Ligand C->D BH3.SMe2

Caption: Synthesis of a phosphine ligand from this compound.

Conclusion

This compound stands out as a cost-effective and highly efficient chiral starting material. Its utility as a recoverable chiral auxiliary and as a precursor for a diverse range of chiral ligands ensures its continued importance in academic research and the pharmaceutical industry for the development of enantiomerically pure compounds. The straightforward protocols and high stereoselectivities achieved make it an attractive choice for various asymmetric transformations.

Application Notes and Protocols: Utilization of 2-Norbornanemethanol in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Norbornanemethanol in the synthesis of advanced polymeric materials. Detailed protocols for monomer synthesis, polymerization, and material characterization are provided to guide researchers in this field.

Introduction to this compound in Polymer Chemistry

This compound is a versatile building block in material science, primarily utilized as a monomer in the synthesis of polynorbornenes. Its rigid bicyclic structure imparts unique properties to the resulting polymers, including high thermal stability, chemical resistance, and tunable mechanical properties. The hydroxyl group of this compound serves as a convenient handle for further functionalization, allowing for the creation of a wide array of monomers with tailored side chains. These functionalized polymers find applications in diverse areas such as gas separation membranes, engineering thermoplastics, and biomimetic materials.

The polymerization of this compound derivatives can be achieved through two primary methods: Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. Each method yields polymers with distinct backbone structures and, consequently, different material properties.

Key Applications

Polymers derived from this compound are investigated for a variety of applications, including:

  • Gas Separation Membranes: The rigid polymer backbone and the ability to introduce functional groups that interact favorably with specific gases make these materials promising candidates for gas separation membranes with high permeability and selectivity.

  • Engineering Thermoplastics: Vinyl-addition polymerization of norbornene monomers leads to polymers with high glass transition temperatures (Tg) and excellent thermal stability, making them suitable for applications requiring robust materials.

  • Biomimetic Materials: The functional handle of this compound allows for the attachment of biologically relevant molecules, leading to the development of materials that can mimic biological structures or functions.

Experimental Protocols

Protocol 1: Synthesis of Functionalized Norbornene Monomers via Williamson Ether Synthesis

This protocol describes the functionalization of this compound through a Williamson ether synthesis to introduce various side chains.

Materials:

  • This compound (mixture of endo and exo isomers)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous tetrahydrofuran (THF) or other suitable solvent

  • Alkyl or benzyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (1.1 equivalents) to the solution. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Add the desired alkyl or benzyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the functionalized monomer.[1]

Characterization:

  • Confirm the structure of the synthesized monomer using ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Ring-Opening Metathesis Polymerization (ROMP)

This protocol outlines a general procedure for the ROMP of this compound-derived monomers.

Materials:

  • Functionalized norbornene monomer

  • Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)

  • Anhydrous and degassed solvent (e.g., dichloromethane (CH₂Cl₂) or toluene)

  • Ethyl vinyl ether (or other quenching agent)

  • Methanol (for precipitation)

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the functionalized norbornene monomer in the chosen anhydrous and degassed solvent.

  • In a separate vial, dissolve the Grubbs' catalyst in a small amount of the same solvent.

  • Rapidly add the catalyst solution to the monomer solution with vigorous stirring. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.

  • Allow the polymerization to proceed at room temperature for the desired time (typically 1-4 hours). Monitor the reaction progress by techniques like ¹H NMR or GPC if desired.

  • Terminate the polymerization by adding an excess of ethyl vinyl ether and stirring for an additional 20-30 minutes.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of stirred methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Characterization:

  • Determine the molecular weight (Mn and Mw) and polydispersity index (PDI or Đ) by Gel Permeation Chromatography (GPC).

  • Confirm the polymer structure by ¹H NMR and ¹³C NMR spectroscopy.

Protocol 3: Vinyl-Addition Polymerization

This protocol provides a general method for the vinyl-addition polymerization of this compound-derived monomers.

Materials:

  • Functionalized norbornene monomer

  • Palladium-based catalyst (e.g., [Pd(cinnamyl)Cl]₂) with a suitable cocatalyst/activator (e.g., NaB(ArF)₄ and a phosphine ligand)

  • Anhydrous and degassed dichloromethane (CH₂Cl₂)

Procedure:

  • In a glovebox, charge a vial with the palladium catalyst, cocatalyst, and ligand.

  • Add anhydrous and degassed CH₂Cl₂ and stir until the catalyst system is fully dissolved.

  • In a separate vial, dissolve the functionalized norbornene monomer in anhydrous and degassed CH₂Cl₂.

  • Add the monomer solution to the catalyst solution and stir at room temperature.

  • Allow the polymerization to proceed for the desired time (typically several hours to overnight).

  • Quench the reaction by opening the vial to air and diluting with additional CH₂Cl₂.

  • Precipitate the polymer into a large volume of stirred methanol.

  • Collect the polymer by filtration and dry under vacuum to a constant weight.[1]

Characterization:

  • Determine the molecular weight (Mn and Mw) and PDI (Đ) by GPC.

  • Characterize the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.

Protocol 4: Polymer Characterization - Thermal Analysis

Thermogravimetric Analysis (TGA):

  • Place a small amount of the polymer sample (5-10 mg) into a TGA pan.

  • Heat the sample under a nitrogen atmosphere from room temperature to a desired final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC):

  • Place a small amount of the polymer sample (5-10 mg) into a DSC pan and seal it.

  • Heat the sample to a temperature above its expected glass transition temperature (Tg) to erase its thermal history.

  • Cool the sample at a controlled rate (e.g., 10 °C/min).

  • Heat the sample again at a controlled rate (e.g., 10 °C/min).

  • The glass transition temperature (Tg) is determined from the midpoint of the transition in the heat flow curve during the second heating scan.

Data Presentation

Table 1: Thermal Properties of Polymers Derived from this compound Functionalized Monomers
Monomer Side ChainPolymerization TypeGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td, 5% wt loss) (°C)Molecular Weight (Mn) ( kg/mol )PDI (Đ)Reference
-CH₂-PhenylVinyl-Addition209>379>601.3-2.8[1]
-CH₂-O-Si(CH₃)₃ROMP-29---[2]
-CH₂-O-Si(C₂H₅)₃ROMP-1---[2]
-CH₂-O-Si(n-C₃H₇)₃ROMP23---[2]
-CH₂-O-Si(CH₃)₃Vinyl-AdditionGlassy---[2]
-CH₂-O-Si(C₂H₅)₃Vinyl-AdditionGlassy---[2]
-CH₂-O-Si(n-C₃H₇)₃Vinyl-AdditionGlassy---[2]
Table 2: Gas Permeability Data for Polymers Derived from this compound Functionalized Monomers
Polymer TypeGasPermeability (Barrer)Selectivity (CO₂/N₂)Selectivity (CO₂/CH₄)Reference
ROMP - Trialkylsiloxy Side ChainsCO₂152 - 22613 - 16-[2]
Vinyl-Addition - Trialkylsiloxy Side ChainsCO₂230 - 50014 - 17-[2]
ROMP - Tri(n-propyl)siloxymethylC₂H₆138-2.4 (C₂H₆/CH₄)[2]
Vinyl-Addition - FluoroalkoxysilylCO₂~1000-~10[3]

Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

Visualizations

Experimental_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization cluster_Polymer_Characterization Polymer Characterization cluster_Applications Applications M1 This compound M2 Functionalized Norbornene Monomer M1->M2 Williamson Ether Synthesis P1 ROMP M2->P1 P2 Vinyl-Addition Polymerization M2->P2 A3 Biomimetic Materials M2->A3 C1 GPC (Mn, Mw, PDI) P1->C1 C2 NMR (Structure) P1->C2 C3 TGA (Td) P1->C3 C4 DSC (Tg) P1->C4 P2->C1 P2->C2 P2->C3 P2->C4 A1 Gas Separation Membranes C1->A1 A2 Engineering Thermoplastics C3->A2 C4->A2

Figure 1. Experimental workflow for the synthesis and characterization of polymers from this compound.

Polymerization_Comparison cluster_ROMP Ring-Opening Metathesis Polymerization (ROMP) cluster_Vinyl_Addition Vinyl-Addition Polymerization Monomer This compound Derivative ROMP_Catalyst Grubbs' Catalyst Monomer->ROMP_Catalyst Polymerization Route 1 VA_Catalyst Palladium-based Catalyst Monomer->VA_Catalyst Polymerization Route 2 ROMP_Polymer Unsaturated Backbone (Polynorbornene) ROMP_Catalyst->ROMP_Polymer VA_Polymer Saturated Backbone (Polynorbornene) VA_Catalyst->VA_Polymer

Figure 2. Comparison of ROMP and Vinyl-Addition Polymerization pathways for this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Norbornanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Norbornanemethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The most common synthetic strategies involve a Diels-Alder reaction to construct the norbornene framework, followed by a functional group transformation to introduce the hydroxymethyl group. Key routes include:

  • Diels-Alder reaction of cyclopentadiene and allyl alcohol: This is a direct approach to form 5-norbornene-2-methanol, which can then be hydrogenated to this compound if the saturated norbornane ring is desired.

  • Diels-Alder reaction followed by reduction: A Diels-Alder reaction between cyclopentadiene and a dienophile containing a reducible functional group (e.g., acrolein or acrylic acid) yields a norbornene intermediate. For instance, the resulting 5-norbornene-2-carboxaldehyde can be reduced to 5-norbornene-2-methanol.

  • Diels-Alder reaction followed by hydroboration-oxidation: The double bond of a norbornene derivative can be hydroxylated via hydroboration-oxidation to introduce the alcohol functionality.

Q2: My overall yield is low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Purity of Cyclopentadiene: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature. For the Diels-Alder reaction, monomeric cyclopentadiene is required. Ensure that dicyclopentadiene is freshly "cracked" (thermally decomposed) back to the monomer immediately before use.

  • Reaction Temperature: The Diels-Alder reaction is reversible at high temperatures. Running the reaction at excessively high temperatures can favor the retro-Diels-Alder reaction, reducing the yield of the desired adduct.

  • Side Reactions: Oligomerization of cyclopentadiene can compete with the desired Diels-Alder reaction, consuming the diene and lowering the yield.

  • Subsequent Reaction Steps: In multi-step syntheses, incomplete reactions or losses during workup and purification at each stage will contribute to a lower overall yield.

Q3: I have a mixture of endo and exo isomers. How can I separate them?

A3: The formation of both endo and exo isomers is a common feature of Diels-Alder reactions involving cyclopentadiene. The separation of these diastereomers can be challenging due to their similar physical properties.

  • Column Chromatography: Careful column chromatography on silica gel is the most common method for separating endo and exo isomers. The choice of eluent is critical and often requires careful optimization.

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective.

  • Crystallization: In some cases, one of the isomers may be selectively crystallized from a suitable solvent system.

Q4: I am observing an unexpected byproduct in my GC-MS analysis. What could it be?

A4: Besides the common side products listed in the troubleshooting guide, other unexpected byproducts can arise. Providing the mass spectrum and retention time of the unknown peak to a mass spectrometry expert can aid in its identification. Common unexpected byproducts can sometimes result from contaminants in starting materials or solvents.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive cyclopentadiene (dicyclopentadiene)"Crack" dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the monomeric cyclopentadiene (b.p. ~41 °C) by distillation just before use.
Reaction temperature is too high.The Diels-Alder reaction is reversible. If the reaction is conducted at excessively high temperatures, the equilibrium may shift back to the starting materials. Conduct the reaction at a lower temperature. For the reaction of cyclopentadiene with allyl alcohol, temperatures around 170-180°C in an autoclave are typically used.
Presence of a Significant Amount of High-Boiling Side Products Oligomerization of cyclopentadiene.This is a common side reaction, especially at higher concentrations of cyclopentadiene. Use a moderate excess of the dienophile (allyl alcohol) to favor the desired bimolecular reaction over the polymerization of cyclopentadiene.
Formation of a Saturated Byproduct (Norbornane methanol) Presence of a hydrogen source during the reaction.A patent for a similar process notes the formation of norbornane methanol as a byproduct when protic sources are present.[1] Ensure all reagents and solvents are dry if the unsaturated product is desired.
Difficult Separation of Endo and Exo Isomers Similar polarity and boiling points of the isomers.Optimize column chromatography conditions (e.g., use a less polar solvent system and a longer column). Alternatively, consider fractional distillation under high vacuum.
Rearranged Products Observed (e.g., after acidic workup) Wagner-Meerwein rearrangement.The norbornyl cation is prone to rearrangement. Avoid strongly acidic conditions during workup or purification if rearrangement-sensitive intermediates are possible. Use mild acids or buffered solutions if an acidic wash is necessary.

Quantitative Data on Side Reactions

The following table summarizes the product distribution from a representative synthesis of 5-norbornene-2-methanol via the Diels-Alder reaction of cyclopentadiene and allyl alcohol.

CompoundMole % in Crude Product
5-Norbornene-2-methanol (endo and exo) 81.2%
Allyl Alcohol (unreacted)12.5%
(1,2,3,4,4a,5,8,8a-Octahydro-1,4:5,8-dimethanonaphthalen-2-yl)methanol1.5%
Cyclopentadiene trimer0.3%
Norbornane methanol1.0%
Data obtained from a patent describing a similar process.[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Norbornene-2-carboxaldehyde via Diels-Alder Reaction

This protocol describes the synthesis of the aldehyde precursor to this compound.

Materials:

  • Dicyclopentadiene

  • Acrolein

  • Hydroquinone (inhibitor)

  • Toluene

  • Autoclave or sealed reaction vessel

Procedure:

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to ~170 °C. Collect the cyclopentadiene monomer that distills at ~41 °C in a receiver cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.

  • Diels-Alder Reaction: In a high-pressure autoclave, combine freshly distilled cyclopentadiene (1.0 eq), acrolein (1.2 eq), and a catalytic amount of hydroquinone to inhibit polymerization of acrolein. Add toluene as a solvent.

  • Seal the autoclave and heat the reaction mixture to 150-170 °C for 2-3 hours.

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Work-up and Purification: Transfer the reaction mixture to a round-bottom flask. Remove the toluene under reduced pressure using a rotary evaporator. The crude 5-norbornene-2-carboxaldehyde can be purified by vacuum distillation.

Protocol 2: Reduction of 5-Norbornene-2-carboxaldehyde to 5-Norbornene-2-methanol

Materials:

  • 5-Norbornene-2-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 5-norbornene-2-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-norbornene-2-methanol.

  • Purification: The product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthesis Pathway and Common Side Reactions

G cluster_0 Starting Materials cluster_1 Diels-Alder Reaction cluster_2 Products & Byproducts Cyclopentadiene Cyclopentadiene DielsAlder Diels-Alder Reaction Cyclopentadiene->DielsAlder Dimer Dicyclopentadiene Cyclopentadiene->Dimer Dimerization AllylAlcohol Allyl Alcohol AllylAlcohol->DielsAlder Norbornanemethanol This compound (endo/exo mixture) DielsAlder->Norbornanemethanol Main Product Hydrogenated Norbornane methanol Norbornanemethanol->Hydrogenated Undesired Hydrogenation Trimer Tricyclopentadiene Dimer->Trimer Further Oligomerization G cluster_solutions Potential Solutions Start Low Yield of This compound CheckCP Check Cyclopentadiene Monomer Purity Start->CheckCP CheckTemp Review Reaction Temperature Start->CheckTemp CheckByproducts Analyze for Side Products (GC-MS) Start->CheckByproducts CrackDCPD Freshly 'Crack' Dicyclopentadiene CheckCP->CrackDCPD Impure LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp Too High ExcessDienophile Use Excess Dienophile CheckByproducts->ExcessDienophile Oligomers Present DryReagents Ensure Anhydrous Conditions CheckByproducts->DryReagents Hydrogenated Product Present

References

Technical Support Center: Optimizing Diels-Alder Conditions for High exo-2-Norbornanemethanol Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of exo-2-Norbornanemethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to optimizing the Diels-Alder reaction for a high yield of the desired exo isomer.

Frequently Asked Questions (FAQs)

Q1: Why is the endo isomer the major product in a typical Diels-Alder reaction for norbornene synthesis?

A1: The endo product is generally the kinetically favored product in the Diels-Alder reaction due to "secondary orbital interactions."[1] This refers to a favorable interaction between the orbitals of the electron-withdrawing group on the dienophile and the developing π-bond at the back of the diene in the transition state. This lowers the activation energy for the formation of the endo isomer, making it form faster, especially at lower temperatures.[1]

Q2: What makes the exo isomer desirable, and why is it often the thermodynamically more stable product?

A2: The exo isomer is often the thermodynamically more stable product because it is less sterically hindered.[2] In the exo configuration, the substituent on the dienophile points away from the bicyclic ring system, leading to lower steric strain compared to the endo isomer where the substituent is tucked under the ring. For certain applications, such as in the synthesis of specific polymers or pharmaceutical intermediates, the specific stereochemistry of the exo isomer is required for its desired properties and reactivity.

Q3: What is a retro-Diels-Alder reaction, and how does it affect the exo/endo ratio?

A3: The retro-Diels-Alder reaction is the reverse of the Diels-Alder reaction, where the cyclohexene adduct breaks down back into the original diene and dienophile.[2] This process is favored at higher temperatures. Since the exo isomer is typically more thermodynamically stable, at elevated temperatures where the reaction becomes reversible, the equilibrium can shift to favor the formation of the exo product. However, excessively high temperatures can lead to decomposition of the product.[2]

Q4: Can catalysts be used to influence the exo/endo selectivity?

A4: Yes, catalysts can significantly influence the stereoselectivity. While many Lewis acids like AlCl₃ and SnCl₄ are known to enhance the formation of the endo product, certain bulky Lewis acids and other specialized catalysts can promote exo selectivity.[3] Additionally, catalytic antibodies have been developed that can selectively catalyze either the endo or exo pathway.

Troubleshooting Guide: Low exo-2-Norbornanemethanol Yield

This guide addresses common issues encountered during the synthesis of exo-2-Norbornanemethanol, which typically involves a two-step process: a Diels-Alder reaction to form an exo-norbornene precursor (e.g., exo-5-norbornene-2-carboxaldehyde or a carboxylic acid derivative), followed by reduction.

Issue Possible Cause(s) Suggested Solution(s)
Low overall yield of Diels-Alder adduct 1. Inactive diene: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature.1. "Crack" the dicyclopentadiene by heating it to its boiling point (~170 °C) and distilling the monomeric cyclopentadiene immediately before use. Keep the freshly distilled cyclopentadiene cold.[2][4]
2. Reaction conditions not optimized: Incorrect temperature, reaction time, or solvent.2. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. If the reaction is slow, consider a moderate increase in temperature, but be mindful of the retro-Diels-Alder reaction.[5]
3. Low reactivity of dienophile: The dienophile (e.g., acrolein, methyl acrylate) may not be sufficiently activated.3. Consider using a Lewis acid catalyst to increase the reactivity of the dienophile. Note that many common Lewis acids favor the endo product.
Low exo:endo ratio in the Diels-Alder product 1. Kinetic control favoring the endo product: The reaction is being run under conditions that favor the faster-forming endo isomer.1. Increase the reaction temperature to allow the reaction to reach thermodynamic equilibrium, which favors the more stable exo product. Reactions in sealed tubes at elevated temperatures (e.g., 180-190 °C) have been shown to increase the exo ratio.[5][6]
2. Solvent effects: The polarity of the solvent can influence the transition state energies and thus the exo/endo ratio.2. Experiment with different solvents. While non-polar solvents are common, the effect of solvent on exo selectivity can be system-dependent.
3. Inappropriate catalyst: Many Lewis acids enhance endo selectivity.3. If using a catalyst, consider sterically bulky Lewis acids or specialized catalysts known to promote exo formation. Alternatively, perform the reaction under thermal conditions without a catalyst.
Product decomposition 1. Retro-Diels-Alder reaction: The reaction temperature is too high, causing the product to revert to starting materials.1. Run the reaction at the lowest temperature that provides a reasonable conversion rate. It may be necessary to accept a longer reaction time to preserve the product.
2. Dienophile polymerization: Acrolein and acrylates can polymerize, especially at higher temperatures.2. Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture. Use freshly distilled dienophile.
Difficulty in separating exo and endo isomers 1. Similar physical properties: The exo and endo isomers can have very similar boiling points and polarities, making separation by distillation or standard column chromatography challenging.1. For carboxylic acid precursors, selective crystallization or derivatization can be employed to separate the isomers.[7] Isomerization of the endo-acid to the exo-acid using a strong base followed by kinetically selective hydrolysis is an effective strategy.[7][8][9]
2. Incomplete conversion during isomerization: If attempting to isomerize the endo precursor to the exo form, the reaction may not have reached equilibrium.2. Ensure sufficient reaction time and an adequate amount of a strong, non-nucleophilic base (e.g., sodium tert-butoxide) for the isomerization step.[7][9]
Low yield in the final reduction step 1. Incomplete reaction: The reducing agent may not be sufficiently reactive or used in insufficient quantity.1. Use a powerful reducing agent like lithium aluminum hydride (LiAlH₄) for the reduction of the aldehyde or ester precursor to the alcohol. Ensure anhydrous conditions and use a sufficient excess of the reducing agent.
2. Side reactions: The aldehyde precursor can be prone to side reactions under certain conditions.2. Perform the reduction at low temperatures (e.g., 0 °C) to minimize side reactions.

Data on exo:endo Selectivity in Diels-Alder Reactions

The following tables summarize quantitative data on the exo:endo product ratios for the Diels-Alder reaction of cyclopentadiene with relevant dienophiles under various conditions.

Table 1: Effect of Temperature on exo:endo Ratio

DienophileTemperature (°C)Solventexo:endo RatioReference
Maleic AnhydrideRoom Temp-Almost exclusively endo[5]
Maleic Anhydride190DecalinMixture rich in exo[6]
Butyl Acrylate185Sealed Tube1.85 : 1[5]
Methyl AcrylateRoom Temp-~3 : 16[5]
Methyl Acrylate100-Ratio declines modestly[5]
Methyl Acrylate>180Sealed Vessel~1 : 1 (at equilibrium)

Table 2: Effect of Solvents and Catalysts on exo:endo Ratio

DienophileConditionsSolventexo:endo RatioReference
AcroleinUncatalyzedBenzene~1 : 1 (for 1,3-butadiene)[10]
Methyl AcrylateUncatalyzed-12 : 82[3]
Methyl AcrylateAlCl₃·Et₂O-1 : 99[3]
MethacroleinHigh Temp, Long Time-Favors endo[3]
MethacroleinLow Temp, Lewis Acid-Favors exo[3]

Experimental Protocols

A common route to exo-2-Norbornanemethanol involves a three-stage process:

  • Diels-Alder reaction of cyclopentadiene and an acrylic acid derivative to form a mixture of endo and exo isomers of methyl 5-norbornene-2-carboxylate.

  • Base-catalyzed isomerization of the endo ester to the more stable exo isomer, followed by selective hydrolysis to exo-5-norbornene-2-carboxylic acid.

  • Reduction of the exo-carboxylic acid or its ester to exo-2-Norbornanemethanol.

Protocol 1: Synthesis of exo-Rich 5-Norbornene-2-carboxylic Acid [7][8][9]

  • Diels-Alder Reaction (Initial Step):

    • Synthesize methyl 5-norbornene-2-carboxylate via a conventional Diels-Alder reaction between freshly distilled cyclopentadiene and methyl acrylate. This will typically yield an endo-rich mixture (e.g., endo/exo = 80/20).

  • Isomerization and Selective Hydrolysis:

    • In a two-necked flask under a nitrogen atmosphere, prepare a solution of a strong base like sodium tert-butoxide (tBuONa) in anhydrous THF.

    • Add the endo-rich methyl 5-norbornene-2-carboxylate mixture to the base solution and stir at room temperature for approximately 3 hours to allow for isomerization to an equilibrium mixture (approx. 60% exo).

    • Slowly add one equivalent of deionized water diluted with THF to the reaction mixture. Continue stirring for 24 hours at room temperature. This promotes the kinetically favored hydrolysis of the exo-ester.

    • To complete the hydrolysis, add an excess of deionized water and stir for an additional hour.

    • Neutralize the mixture with acetic acid to a pH of ~7.5 and remove the excess solvent under reduced pressure.

    • Acidify the residue with 35% HCl to a pH of 2.0 and extract the product with toluene.

    • Remove the toluene under reduced pressure and dry the resulting exo-rich 5-norbornene-2-carboxylic acid in vacuo. This procedure can significantly improve the exo content (e.g., to an endo/exo ratio of 18/82).

Protocol 2: Reduction to exo-2-Norbornanemethanol

  • Esterification (if starting from carboxylic acid):

    • Convert the exo-rich 5-norbornene-2-carboxylic acid to its methyl ester using standard methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).

  • Reduction with LiAlH₄:

    • In a dry flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the exo-rich methyl 5-norbornene-2-carboxylate in the same anhydrous solvent to the LiAlH₄ suspension with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

    • Filter the resulting aluminum salts and wash them thoroughly with ether.

    • Combine the organic filtrates, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude exo-2-Norbornanemethanol.

    • Purify the product by distillation or column chromatography as needed.

Visualizations

Troubleshooting_Exo_Selectivity start Start: Low exo-2-Norbornanemethanol Yield check_overall_yield Is the overall yield of the Diels-Alder adduct low? start->check_overall_yield check_exo_ratio Is the exo:endo ratio low? check_overall_yield->check_exo_ratio No inactive_diene Issue: Inactive Diene (Dimerization of Cyclopentadiene) check_overall_yield->inactive_diene Yes suboptimal_conditions Issue: Suboptimal Reaction Conditions check_overall_yield->suboptimal_conditions Yes kinetic_control Issue: Kinetic Control Favors Endo check_exo_ratio->kinetic_control Yes check_reduction Is the final reduction step yield low? check_exo_ratio->check_reduction No crack_dcpd Solution: 'Crack' dicyclopentadiene by distillation before use. inactive_diene->crack_dcpd crack_dcpd->check_exo_ratio optimize_time_temp Solution: Optimize reaction time and temperature. Monitor with TLC/GC-MS. suboptimal_conditions->optimize_time_temp optimize_time_temp->check_exo_ratio thermo_control Solution: Drive towards Thermodynamic Control - Increase reaction temperature - Increase reaction time kinetic_control->thermo_control isomerization_strategy Alternative Strategy: Post-reaction Isomerization kinetic_control->isomerization_strategy thermo_control->check_reduction base_isomerization Solution: Use strong base (e.g., tBuONa) to isomerize endo to exo precursor. isomerization_strategy->base_isomerization base_isomerization->check_reduction reduction_issues Issue: Incomplete Reduction or Side Reactions check_reduction->reduction_issues Yes success High Yield of exo-2-Norbornanemethanol Achieved check_reduction->success No optimize_reduction Solution: Use excess LiAlH4, anhydrous conditions, and low temperature. reduction_issues->optimize_reduction optimize_reduction->success

Caption: Troubleshooting workflow for low exo-2-Norbornanemethanol yield.

References

Technical Support Center: Grignard-Based Synthesis of 2-Norbornanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preparation of 2-Norbornanemethanol via the Grignard reaction. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this specific synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Grignard reaction for the synthesis of this compound from norbornane-2-carboxaldehyde.

Issue Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture.[1] 2. Inactive Magnesium Surface: A layer of magnesium oxide on the turnings can prevent the reaction from starting.[2] 3. Impure Alkyl Halide: Contaminants in the alkyl halide can inhibit the reaction.1. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry overnight. Use anhydrous solvents, such as diethyl ether or THF, from a freshly opened bottle or a solvent purification system.[3] 2. Activate the Magnesium:     a. Mechanical Activation: Gently crush the magnesium turnings with a dry glass rod in the reaction flask under an inert atmosphere.[3]     b. Chemical Activation: Add a small crystal of iodine (the color will disappear upon initiation) or a few drops of 1,2-dibromoethane to the magnesium suspension.[4] 3. Purify the Alkyl Halide: Distill the alkyl halide before use.
Low Yield of this compound 1. Incomplete Grignard Reagent Formation: Not all of the magnesium or alkyl halide reacted. 2. Side Reactions:     a. Wurtz Coupling: The Grignard reagent reacts with the unreacted alkyl halide.     b. Enolization of Aldehyde: The Grignard reagent acts as a base, deprotonating the aldehyde.     c. Reduction of Aldehyde: Hydride transfer from the Grignard reagent's β-carbon can reduce the aldehyde to an alcohol.[5] 3. Loss of Product During Workup: The product may be lost during extraction or purification.1. Ensure Complete Reagent Formation: Allow sufficient reaction time for the Grignard reagent to form, often indicated by the disappearance of the magnesium turnings. Consider titrating the Grignard reagent to determine its concentration before adding the aldehyde. 2. Minimize Side Reactions:     a. Slow Addition: Add the alkyl halide slowly to the magnesium to maintain a low concentration and minimize Wurtz coupling.[6]     b. Low Temperature: Add the norbornane-2-carboxaldehyde solution to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization and reduction.[4] 3. Optimize Workup: Ensure proper phase separation during extraction. Use multiple small-volume extractions for better recovery.
Formation of Unexpected Byproducts 1. Biphenyl Formation (if using phenylmagnesium bromide): Coupling of the Grignard reagent with unreacted bromobenzene.[3] 2. Alkane from Grignard Reagent: Reaction of the Grignard reagent with trace amounts of water.[1] 3. Unreacted Starting Materials: Incomplete reaction.1. Control Reaction Conditions: High concentrations of the aryl halide and elevated temperatures favor biphenyl formation.[3] 2. Strict Anhydrous Technique: As mentioned above, rigorously exclude moisture. 3. Monitor Reaction Progress: Use TLC or GC to monitor the consumption of the starting materials.
Stereochemical Control Issues Steric Hindrance of the Norbornane System: The bulky bicyclic structure of norbornane-2-carboxaldehyde can lead to the preferential formation of one diastereomer (exo or endo alcohol) upon nucleophilic attack.This is an inherent aspect of the reaction. The ratio of diastereomers can be influenced by the steric bulk of the Grignard reagent and the reaction temperature. Characterize the product mixture using NMR to determine the diastereomeric ratio. Separation of diastereomers may be possible via column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for a Grignard reaction?

A1: Grignard reagents are potent bases and will react readily with acidic protons, such as those in water.[1] This reaction is typically faster than the desired addition to the carbonyl group. The presence of water will quench the Grignard reagent, converting it into an alkane and halting the synthesis of this compound.[1]

Q2: My magnesium turnings are dull and grey. Can I still use them?

A2: A dull appearance indicates the presence of a passivating layer of magnesium oxide, which will prevent the reaction from starting.[2] It is crucial to activate the magnesium to expose a fresh, reactive metal surface. This can be achieved by mechanical crushing or by using chemical activators like iodine or 1,2-dibromoethane.[3][4]

Q3: What is the expected stereochemical outcome of the Grignard addition to norbornane-2-carboxaldehyde?

A3: The addition of a Grignard reagent to norbornane-2-carboxaldehyde is expected to be diastereoselective. Due to the steric hindrance of the bicyclic system, the nucleophile will preferentially attack from the less hindered face. For norbornane systems, this typically results in the formation of the exo alcohol as the major product. The exact diastereomeric ratio will depend on the specific Grignard reagent used and the reaction conditions.

Q4: How can I purify the final this compound product?

A4: After the acidic workup and extraction, the crude product can be purified. Recrystallization is a common method if the product is a solid at room temperature.[4] Alternatively, column chromatography can be used to separate the product from any unreacted starting materials or byproducts. This is also the preferred method for separating the exo and endo diastereomers if desired.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the reaction of a Grignard reagent with an aldehyde.[4] Researchers should optimize conditions as necessary.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Appropriate alkyl or aryl halide (e.g., methyl iodide, bromobenzene)

  • Norbornane-2-carboxaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Iodine crystal (optional)

Procedure:

Part A: Preparation of the Grignard Reagent

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂), and a dropping funnel. Flame-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: Place the magnesium turnings in the flask. Add a small crystal of iodine if desired for activation.

  • Grignard Formation: Prepare a solution of the alkyl/aryl halide in anhydrous diethyl ether in the dropping funnel. Add a small amount of this solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. Gentle warming may be required.

  • Addition of Halide: Once the reaction is self-sustaining, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Part B: Reaction with Norbornane-2-carboxaldehyde

  • Aldehyde Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of norbornane-2-carboxaldehyde in anhydrous diethyl ether in the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Visualizations

Grignard_Reaction_Mechanism RMgX R-MgX (Grignard Reagent) Intermediate Alkoxide Intermediate RMgX->Intermediate Nucleophilic Attack Aldehyde Norbornane-2-carboxaldehyde (C=O) Aldehyde->Intermediate Product This compound (Alcohol) Intermediate->Product Protonation Workup H₃O⁺ (Aqueous Workup) Workup->Product

Caption: Mechanism of Grignard addition to norbornane-2-carboxaldehyde.

Troubleshooting_Workflow Start Reaction Failure or Low Yield Check_Anhydrous Are all reagents and glassware scrupulously dry? Start->Check_Anhydrous Dry_Apparatus Flame-dry glassware, use anhydrous solvents Check_Anhydrous->Dry_Apparatus No Check_Mg_Activation Is the magnesium surface activated? Check_Anhydrous->Check_Mg_Activation Yes Dry_Apparatus->Check_Mg_Activation Activate_Mg Crush turnings or add I₂ / 1,2-dibromoethane Check_Mg_Activation->Activate_Mg No Check_Temp Was the aldehyde added at low temperature? Check_Mg_Activation->Check_Temp Yes Activate_Mg->Check_Temp Low_Temp_Addition Add aldehyde solution at 0 °C Check_Temp->Low_Temp_Addition No Success Improved Yield Check_Temp->Success Yes Low_Temp_Addition->Success

References

Technical Support Center: Purification of 2-Norbornanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-norbornanemethanol from its endo/exo diastereomeric mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions to common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the endo and exo isomers of this compound?

A1: The main challenge arises from the similar physicochemical properties of the endo and exo diastereomers. Their comparable molecular weight and structure lead to very close boiling points and similar polarities, making separation by standard distillation or chromatography difficult. Achieving high purity often requires optimized and carefully controlled conditions.

Q2: Which isomer, endo or exo, is generally more polar?

A2: For norbornane systems with substituents, the exo isomer is typically less sterically hindered and, as a result, is generally the less polar of the two. The hydroxyl group in the endo isomer is closer to the bicyclic ring system, which can influence its interaction with polar stationary phases in chromatography.

Q3: What are the most effective methods for purifying this compound?

A3: The most common and effective methods are:

  • Flash Column Chromatography: Using silica gel is a highly effective technique that separates the isomers based on their polarity difference.[1]

  • Gas Chromatography (GC): While often used for analysis, preparative GC can be employed for small-scale purifications. It is an excellent technique for both separating and quantifying the isomers.[1]

  • Fractional Distillation under Reduced Pressure: This can be effective if there is a sufficient boiling point difference between the isomers, although this is often not the case at atmospheric pressure.

Q4: How can I determine the endo/exo ratio of my mixture before and after purification?

A4: The isomer ratio can be accurately determined using several analytical techniques:

  • Gas Chromatography (GC): A reliable method for quantifying the isomers, where the less sterically hindered exo isomer will likely have a shorter retention time.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to distinguish and quantify the isomers based on the distinct chemical shifts of the protons and carbons adjacent to the hydroxymethyl group and the bridgehead protons.

  • High-Performance Liquid Chromatography (HPLC): Particularly with a suitable column and mobile phase, HPLC can also be used to separate and quantify the isomers.[2]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor or no separation of isomers in column chromatography (co-elution). 1. Inappropriate Solvent System: The mobile phase polarity may be too high, causing both isomers to elute quickly, or too low, resulting in no movement. 2. Column Overloading: Too much sample applied to the column reduces separation efficiency. 3. Poor Column Packing: Air bubbles or channels in the stationary phase lead to band broadening.1. Optimize Mobile Phase: Start with a very non-polar eluent (e.g., 1-2% ethyl acetate in hexanes) and gradually increase the polarity (a shallow gradient). Perform TLC analysis first to identify an optimal solvent system where the Rf difference between the two spots is maximized. 2. Reduce Sample Load: Use a higher ratio of silica gel to your compound mixture (e.g., 50:1 to 100:1 by weight).[1] 3. Improve Column Packing: Ensure the column is packed uniformly. Consider a "wet packing" slurry method to minimize air bubbles.
Isomer spots are very close on TLC plate. The polarity difference between the isomers is small, making separation challenging.1. Use a Longer Column: This increases the number of theoretical plates and improves resolution. 2. Use Finer Silica Gel: A smaller particle size of the stationary phase increases surface area and can enhance separation. 3. Try a Different Solvent System: Experiment with different solvent combinations (e.g., dichloromethane/hexanes or ether/hexanes) to potentially increase the selectivity.
Low recovery of purified product. 1. Product is still on the column: The mobile phase may not be polar enough to elute the more polar endo isomer. 2. Decomposition on silica: The slightly acidic nature of silica gel might cause degradation of sensitive compounds.1. Increase Eluent Polarity: After the first isomer has eluted, significantly increase the polarity of the mobile phase (e.g., a higher percentage of ethyl acetate or even a small amount of methanol) to elute the remaining compound. 2. Use Deactivated Silica: If decomposition is suspected, use silica gel that has been deactivated with a small amount of triethylamine mixed into the eluent.
Cannot distinguish isomers by GC. The GC column and conditions are not optimized for separating these specific diastereomers.1. Use a Different GC Column: A non-polar capillary column is a good starting point. If that fails, try a column with a different stationary phase. 2. Optimize Temperature Program: Use a slow temperature ramp to maximize the resolution between the two isomer peaks.

Quantitative Data

Parameter Value / Observation Compound Notes
Boiling Point (Mixture) 93-95 °C at 14 mmHgThis compoundA significant overlap in boiling points at atmospheric pressure is expected, making fractional distillation challenging.
Density (Mixture) 0.942 g/mL at 25 °CThis compound
Refractive Index (Mixture) n20/D 1.49This compound
Chromatographic Elution Order exo isomer elutes before the endo isomer.Norbornane derivativesThe exo isomer is generally less polar and interacts less with the polar silica gel stationary phase.[1]
TLC Rf Values (Typical) exo isomer: ~0.35endo isomer: ~0.30Norbornane derivativesIn a non-polar solvent system like 10% Ethyl Acetate/Hexanes. These values are illustrative and should be optimized.
GC Retention Time exo isomer has a shorter retention time.Norbornane derivativesOn a non-polar capillary column, the less sterically hindered exo isomer typically moves through the column faster.[1]
HPLC Retention Time exo isomer: 7.4 minendo isomer: 8.6 minMethyl 5-norbornene-2-carboxylateOn a C18 column with a water/methanol eluent, demonstrating the separability of a related derivative.[2]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the separation of a 1 g mixture of endo/exo-2-norbornanemethanol.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc)

  • Glass chromatography column (e.g., 2-3 cm diameter)

  • Collection tubes

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude mixture in dichloromethane.

    • Spot on a TLC plate and develop in a chamber with 10% EtOAc in hexanes.

    • Visualize under a UV lamp (if UV active) and/or by staining (e.g., with potassium permanganate stain).

    • The goal is to see two distinct spots with a separation of at least 0.05 Rf units. The upper spot will be the less polar exo isomer. Adjust the solvent system if necessary (e.g., 5-15% EtOAc in hexanes).

  • Column Packing (Slurry Method):

    • In a beaker, mix ~50 g of silica gel with 100-150 mL of 2% EtOAc in hexanes to form a slurry.

    • Pour the slurry into the column and use gentle air pressure or tapping to pack it evenly without air bubbles.

    • Drain the excess solvent until it is just level with the top of the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve 1 g of the crude mixture in a minimal amount of a volatile solvent like dichloromethane (~5 mL).

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of your sample adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column, forming a thin, even layer.

    • Gently add a thin layer of sand on top to prevent disturbance.

  • Elution and Fraction Collection:

    • Carefully add the initial, low-polarity mobile phase (e.g., 2% EtOAc in hexanes) to the column.

    • Apply gentle air pressure to begin elution, maintaining a steady flow rate.

    • Collect fractions (e.g., 10-15 mL per tube).

    • Monitor the elution process by spotting every few fractions on a TLC plate.

    • Once the exo isomer has completely eluted, gradually increase the polarity of the mobile phase (e.g., to 10-20% EtOAc in hexanes) to elute the more polar endo isomer.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure isomers.

    • Combine the fractions containing each pure isomer separately.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified endo and exo isomers.

Protocol 2: Analysis of Isomer Ratio by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Non-polar capillary column (e.g., DB-1, HP-5ms, or similar).

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound mixture (or purified isomer) in a suitable solvent like dichloromethane or ethyl acetate (e.g., ~1 mg/mL).

  • GC Conditions (Starting Point):

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase temperature at 5 °C/min to 180 °C.

      • Hold at 180 °C for 5 minutes.

    • Injection Volume: 1 µL

  • Analysis:

    • Inject the sample and run the program.

    • The two isomers should appear as distinct peaks. The peak with the shorter retention time is likely the exo isomer.

    • The ratio of the isomers can be determined by integrating the area under each peak. The percentage of each isomer corresponds to its peak area relative to the total peak area of both isomers.

Visualizations

G cluster_0 Purification Workflow Crude Crude endo/exo Mixture TLC TLC Analysis (e.g., 10% EtOAc/Hex) Crude->TLC DryLoad Dry Load Sample onto Silica Gel TLC->DryLoad Column Flash Column Chromatography DryLoad->Column Fractions Collect Fractions Column->Fractions Analyze Analyze Fractions by TLC Fractions->Analyze Combine Combine Pure Fractions Analyze->Combine Exo Pure exo Isomer Combine->Exo Endo Pure endo Isomer Combine->Endo

Caption: General workflow for the purification of this compound isomers.

G cluster_1 Troubleshooting Decision Tree Start Poor Separation in Column Chromatography CheckTLC Are spots separated on TLC? Start->CheckTLC YesTLC Yes CheckTLC->YesTLC Yes NoTLC No CheckTLC->NoTLC No CheckLoad Sample Overloaded? YesTLC->CheckLoad OptimizeSolvent Optimize TLC Solvent System (Vary Polarity/Solvents) NoTLC->OptimizeSolvent YesLoad Yes CheckLoad->YesLoad Yes NoLoad No CheckLoad->NoLoad No ReduceLoad Reduce Sample Load (Increase Silica:Sample Ratio) YesLoad->ReduceLoad LongerColumn Use Longer/Narrower Column or Finer Silica NoLoad->LongerColumn

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

Technical Support Center: Improving the Yield and Purity of 2-Norbornanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and purification of 2-Norbornanemethanol.

Synthesis Pathway Overview

The synthesis of this compound is typically a multi-step process. It begins with a Diels-Alder reaction to form the norbornene scaffold, followed by reduction of a functional group to the primary alcohol, and finally, hydrogenation to saturate the ring system. Each step presents unique challenges that can impact the overall yield and purity.

G cluster_0 Step 1: Diels-Alder Cycloaddition cluster_1 Step 2: Reduction to Alcohol cluster_2 Step 3: Saturation of Double Bond cluster_3 Step 4: Purification start Cyclopentadiene + Acrolein da_reaction Diels-Alder Reaction (endo-selective) start->da_reaction product1 5-Norbornene-2-carboxaldehyde (endo/exo mixture) da_reaction->product1 reduction Reduction (e.g., NaBH4) product1->reduction product2 5-Norbornene-2-methanol reduction->product2 hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) product2->hydrogenation product3 This compound (Crude) hydrogenation->product3 purification Purification (e.g., Vacuum Distillation) product3->purification final_product High-Purity This compound purification->final_product

Caption: General synthesis workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical stereochemical outcome of the initial Diels-Alder reaction? A1: The Diels-Alder cycloaddition between cyclopentadiene and an acrylic compound is generally endo-selective due to secondary orbital overlap.[1] This results in the endo isomer as the major product. For certain applications where the exo isomer is desired, subsequent isomerization steps may be necessary.

Q2: What are the most common impurities found in the final product? A2: Common impurities can include unreacted starting materials, the unsaturated precursor (5-Norbornene-2-methanol), the alternate stereoisomer (endo or exo), residual solvents from the reaction or purification steps, and water. Side products from the Diels-Alder reaction, such as dicyclopentadiene polymers, can also be a source of contamination if not properly removed.

Q3: Is it possible to achieve very high purity for norbornene-based alcohols? A3: Yes, high purity levels are attainable. For the precursor 5-Norbornene-2-methanol, purities of at least 99.8% have been achieved through methods like trans-esterification of a high-purity ester intermediate.[2] This high-purity precursor is crucial for obtaining high-purity this compound.

Q4: Which analytical techniques are best for monitoring reaction progress and purity? A4: Gas chromatography (GC) is an excellent technique for monitoring the disappearance of volatile starting materials and the appearance of products and byproducts.[2] For structural confirmation and stereochemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is indispensable.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

G cluster_root Troubleshooting Low Yield & Purity cluster_analysis Initial Analysis cluster_diagnosis Diagnosis cluster_solution Potential Solutions start Low Yield or Purity Detected analyze Analyze Crude Product (GC, NMR) start->analyze start_material High % of Starting Material? analyze->start_material side_products Unknown Peaks (Side Products)? analyze->side_products isomer_ratio Incorrect Isomer Ratio? analyze->isomer_ratio sol_reaction Optimize Reaction: - Increase Time/Temp - Check Reagent Purity - Increase Reagent Molar Ratio start_material->sol_reaction sol_purification Optimize Purification: - Check Distillation Column - Use Different Technique - Check for Azeotropes side_products->sol_purification sol_isomer Optimize Stereoselectivity: - Adjust DA Temp - Use Lewis Acid Catalyst - Perform Isomerization Step isomer_ratio->sol_isomer

Caption: A logical decision tree for troubleshooting synthesis issues.

Problem 1: Low yield in the initial Diels-Alder reaction.

  • Q: My Diels-Alder reaction to form 5-Norbornene-2-carboxaldehyde has a very low yield. What are the common causes?

    • A: Low yields in this step often stem from three main issues:

      • Inefficient Cracking of Dicyclopentadiene (DCPD): DCPD must be "cracked" into its monomer, cyclopentadiene (CPD), which is the active diene. This is a retro-Diels-Alder reaction that requires heating. If the temperature is too low or the cracking apparatus is inefficient, you will have a low concentration of the reactive diene.

      • Reaction Temperature: The Diels-Alder reaction itself is reversible. While it requires heat to initiate, excessively high temperatures can favor the retro-reaction, reducing the yield of the desired adduct. Typical reaction temperatures are in the range of 130°C to 260°C in a closed system.[2]

      • Molar Ratio: Using an excess of the dienophile (e.g., acrolein or an acrylate) relative to cyclopentadiene can help drive the reaction to completion and improve yields.[2]

Problem 2: The product has an undesirable endo/exo isomer ratio.

  • Q: My product is almost entirely the endo isomer, but my application requires the exo isomer. How can I change the selectivity?

    • A: The inherent endo-selectivity of the Diels-Alder reaction is well-known.[1] To obtain the exo isomer, you have two primary strategies:

      • Catalysis: While thermally controlled reactions favor the endo product, the use of certain Lewis acid catalysts can sometimes alter the stereochemical outcome.

      • Isomerization: The most common approach is to isomerize the endo-rich mixture. This is typically achieved under basic conditions. For example, using a strong base like sodium tert-butoxide can promote the isomerization of methyl 5-norbornene-2-carboxylate from an endo-rich mixture to one with a higher exo content.[1]

Problem 3: The reduction of the aldehyde/ester is incomplete.

  • Q: After reduction with sodium borohydride (NaBH₄), my analysis still shows a significant amount of the starting aldehyde. What went wrong?

    • A: Incomplete reduction is usually due to insufficient or deactivated reducing agent.

      • Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. While the stoichiometry is 1:4 (hydride:aldehyde), a practical excess of 1.5 to 2.0 equivalents of NaBH₄ is common to ensure the reaction goes to completion.

      • Solvent Choice: The reaction is typically performed in an alcoholic solvent like methanol or ethanol.[4] Ensure the solvent is dry, as water will slowly consume the reducing agent.

      • Reagent Quality: Sodium borohydride can degrade over time, especially if not stored under anhydrous conditions. Use fresh, high-quality reagent. For more stubborn reductions, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) can be used, although it requires stricter anhydrous conditions and a different workup procedure.[4]

Problem 4: The final hydrogenation step is slow or incomplete.

  • Q: I am trying to hydrogenate 5-Norbornene-2-methanol to this compound, but the reaction stalls. Why?

    • A: Catalytic hydrogenation can be sensitive to several factors:

      • Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or poisoned. Catalyst poisons can include sulfur or halide impurities carried over from previous steps. Ensure all reagents and solvents are of high purity.

      • Hydrogen Pressure: Ensure the reaction vessel is properly sealed and maintaining adequate hydrogen pressure. While some hydrogenations can be done at atmospheric pressure, moderate pressure (e.g., 50 psi) often improves the reaction rate.

      • Agitation: Efficient mixing is critical to ensure the substrate, hydrogen gas, and solid catalyst are in constant contact. Inadequate stirring can lead to a stalled reaction.

Key Experimental Protocols

Protocol 1: Synthesis of 5-Norbornene-2-carboxaldehyde (Diels-Alder)

  • Setup: Equip a pressure-rated reactor with a magnetic stirrer, thermocouple, and pressure gauge.

  • Reagents: Charge the reactor with acrolein and freshly cracked cyclopentadiene. A molar ratio of 1:1.2 (CPD:acrolein) is a good starting point.

  • Reaction: Seal the reactor and heat the mixture to approximately 150-170°C. The reaction will proceed under autogenous pressure.[2]

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC to confirm the consumption of starting materials. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reactor to room temperature. The crude product can be purified by vacuum distillation before proceeding to the next step.

Protocol 2: Reduction to 5-Norbornene-2-methanol (Sodium Borohydride)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve the 5-Norbornene-2-carboxaldehyde in methanol. Cool the solution in an ice bath to 0-5°C.

  • Reduction: Slowly add a solution of sodium borohydride (NaBH₄) in methanol via the addition funnel, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Quenching: Slowly add water or a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄ and neutralize the mixture.

  • Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

Protocol 3: Hydrogenation to this compound

  • Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve the 5-Norbornene-2-methanol in a solvent such as ethanol or ethyl acetate.

  • Catalyst: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-2 mol% relative to the substrate).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi).

  • Reaction: Agitate the mixture vigorously at room temperature. Monitor the reaction by observing the drop in hydrogen pressure.

  • Workup: Once hydrogen uptake ceases, depressurize the vessel and purge with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the filter pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

Data Summary Tables

Table 1: Comparison of Reaction Parameters for Yield Improvement

ParameterStepStandard ConditionOptimized Condition for Higher YieldRationale
Molar Ratio Diels-Alder1:1 (Diene:Dienophile)1:1 to 1:5 (Diene:Dienophile)[2]Le Chatelier's principle; drives equilibrium towards the product.
Temperature Diels-AlderAmbient130-260 °C (in closed system)[2]Increases reaction rate, but too high can favor retro-reaction.
Base Strength IsomerizationNaHCO₃ (weak base)Sodium tert-butoxide (strong base)[1]A stronger base is more effective at deprotonating to form the carbanion needed for isomerization.
Reducing Agent ReductionNaBH₄LiAlH₄[4]LiAlH₄ is a more powerful reducing agent, useful for less reactive carbonyls or to ensure complete reaction.

Table 2: Purity Enhancement Strategies

TechniqueTarget ImpurityPurity Achieved (Precursor)Key ConsiderationsReference
Fractional Vacuum Distillation Unreacted starting materials, low-boiling byproducts>95%Requires good column efficiency and stable vacuum. The boiling point of 5-norbornene-2-methanol is ~97°C at 20 mmHg.
Trans-esterification General impurities, isomers≥99.8%Involves converting the crude product to an ester, purifying the ester by distillation, and then converting it back to the high-purity alcohol.[2]
Drying Agents Water<0.1% waterUse of molecular sieves or anhydrous salts like MgSO₄ or Na₂SO₄ before final distillation.[5][6][5][6]
Carbon Filtration Color and trace organic impuritiesNot specifiedActivated carbon can adsorb nonpolar impurities and colored compounds.[7][7]

References

Technical Support Center: Polymerization of 2-Norbornanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the polymerization of 2-Norbornanemethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the polymerization of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Polymer Yield

Question: I am getting a low yield or no polymer at all in my Ring-Opening Metathesis Polymerization (ROMP) of this compound. What could be the problem?

Answer: Low polymer yield in the ROMP of this compound is a common issue, often related to catalyst deactivation or impurities. Here are the primary causes and troubleshooting steps:

  • Catalyst Inhibition by the Hydroxyl Group: The primary challenge with polymerizing this compound is the presence of the hydroxyl (-OH) group, which can coordinate to and deactivate the metal center of the catalyst, particularly ruthenium-based Grubbs catalysts.[1]

    • Solution 1: Use a Protecting Group. To prevent catalyst inhibition, the hydroxyl group can be temporarily protected. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS) or acetals.[2][3][4] These groups mask the hydroxyl functionality during polymerization and can be removed post-polymerization.

    • Solution 2: Use a More Tolerant Catalyst. While less common, certain catalyst systems may exhibit higher tolerance to functional groups. However, for reliable and controlled polymerization, protection of the hydroxyl group is the most recommended approach.

  • Monomer and Solvent Impurities: Impurities in the this compound monomer or the reaction solvent can act as catalyst poisons. Common culprits include water, peroxides, and other protic impurities.

    • Solution: Rigorous Purification. Ensure the monomer is of high purity.[5] It is highly recommended to purify the monomer by distillation or column chromatography before use. Solvents should be thoroughly dried and deoxygenated.

  • Atmospheric Contamination: Oxygen and moisture from the atmosphere can rapidly deactivate the catalyst.

    • Solution: Inert Atmosphere. All polymerization reactions should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Issue 2: Poor Control Over Molecular Weight and Broad Polydispersity (PDI)

Question: The molecular weight of my poly(this compound) is not what I predicted based on my monomer-to-initiator ratio, and the polydispersity index (PDI) is very high. How can I improve this?

Answer: Achieving a target molecular weight and a narrow PDI (typically < 1.2 for living polymerizations) requires careful control over reaction conditions.

  • Slow Initiation or Chain Transfer/Termination: If the initiation of polymerization is slow compared to propagation, or if there are side reactions that terminate or transfer the growing polymer chain, the resulting polymer will have a broad molecular weight distribution.

    • Solution 1: Protecting Group Strategy. The hydroxyl group can interfere with the catalyst's activity, leading to uncontrolled polymerization. Using a protecting group will lead to a more controlled, living polymerization, allowing for predictable molecular weights and narrow PDIs.[6]

    • Solution 2: Optimize Reaction Temperature. Lowering the reaction temperature can sometimes slow down propagation relative to initiation and reduce the occurrence of side reactions, leading to better control.[7]

    • Solution 3: Catalyst Choice. Third-generation Grubbs catalysts (G3) are known to have faster initiation rates compared to first-generation (G1) catalysts, which can lead to better control over the polymerization.[3][8]

  • Monomer Isomer Ratio: this compound exists as a mixture of endo and exo isomers. The exo isomer is generally more reactive in ROMP than the endo isomer.[9][10] A variable or unknown isomer ratio can lead to inconsistent polymerization kinetics and broader PDI.

    • Solution: Consistent Monomer Isomer Ratio. While separation of the isomers can be challenging, using a consistent endo/exo ratio for your experiments will improve reproducibility. The ratio can be determined by ¹H NMR.[9]

Issue 3: Inconsistent Results in Cationic Polymerization

Question: I am attempting cationic polymerization of this compound, but my results are not reproducible. What are the key challenges here?

Answer: Cationic polymerization of monomers containing hydroxyl groups is notoriously difficult.

  • Interference from the Hydroxyl Group: The lone pairs on the oxygen of the hydroxyl group can act as a nucleophile or a base, interfering with the cationic propagating center. This can lead to chain termination or transfer reactions, resulting in low molecular weight oligomers and inconsistent results.[11][12]

    • Solution 1: Protecting Group. Similar to ROMP, protecting the hydroxyl group is the most effective strategy to achieve a controlled cationic polymerization.

    • Solution 2: Use of a Proton Trap. In some cationic polymerizations, a non-nucleophilic base (a "proton trap") can be added to scavenge protons that might be generated from side reactions and prevent unwanted termination.[13]

  • Strictly Anhydrous Conditions: Cationic polymerizations are extremely sensitive to water, which can act as a terminating agent.

    • Solution: Extreme Purity. The monomer and solvent must be rigorously dried, and the reaction must be carried out under a strictly inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: Why is monomer purity so critical for the polymerization of this compound?

A1: The catalysts used in both ROMP and cationic polymerization are highly sensitive to impurities. Water, alcohols (other than the monomer itself in specific contexts), and other protic compounds can react with and deactivate the catalyst.[1] For ROMP, oxygen is also a potent inhibitor. High monomer purity ensures that the catalyst remains active throughout the polymerization, leading to higher yields and better control over the polymer properties.[14]

Q2: What is the effect of the endo vs. exo isomer ratio of this compound on its polymerization?

A2: In ROMP, the exo isomer of norbornene derivatives typically polymerizes much faster than the endo isomer due to greater ring strain and easier access of the catalyst to the double bond.[9][10] This difference in reactivity can be exploited to create gradient copolymers if a mixture of isomers is used.[15] For achieving a homopolymer with a narrow molecular weight distribution, using a pure isomer (preferably exo) or at least a consistent and known ratio of isomers is crucial for reproducible results.[9][16]

Q3: What are the best protecting groups for the hydroxyl group of this compound for ROMP?

A3: Silyl ethers are excellent choices as they are relatively easy to introduce, are stable to the conditions of ROMP with Grubbs catalysts, and can be removed under mild conditions.[2][4] Tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are commonly used. The choice of silyl group can also influence the steric bulk of the monomer, which may affect polymerization kinetics.

Q4: How can I effectively purify the poly(this compound) after polymerization?

A4: The standard method for purifying polynorbornenes is through precipitation. After quenching the polymerization (e.g., with ethyl vinyl ether for ROMP), the polymer solution is concentrated and then added dropwise to a large volume of a non-solvent, such as methanol.[4] This causes the polymer to precipitate while the unreacted monomer and catalyst residues remain in solution. The process can be repeated 2-3 times to ensure high purity. The purified polymer is then collected by filtration and dried under vacuum.

Data Presentation

Table 1: Influence of Protecting Group on ROMP of this compound Derivatives with Grubbs G3 Catalyst

MonomerProtecting Group (PG)Monomer/Catalyst RatioYield (%)Mn (kDa)PDI (Mw/Mn)Reference
This compoundNone100:1< 10--Inferred from[1]
TBDMS-protected this compoundTBDMS100:1> 9515.21.10Hypothetical data based on[6]
TIPS-protected this compoundTIPS100:1> 9516.51.12Hypothetical data based on[6]
Acetate-protected this compoundAcetyl100:1> 9014.81.15Hypothetical data based on similar systems

Note: Data for protected monomers is illustrative, based on typical results for living ROMP of functionalized norbornenes. Actual values may vary based on specific reaction conditions.

Table 2: Comparison of Polymerization of Norbornene Derivatives with Different Catalysts

MonomerCatalystMonomer/Catalyst RatioYield (%)Mn (kDa)PDI (Mw/Mn)Reference
NorborneneGrubbs G1500:1983263.08[17]
NorborneneGrubbs G3100:1>95-1.1-1.3[3]
5-ButylnorborneneCationic Palladium50000:120-89up to 10302.7[18]
2,3-DicarbomethoxynorbornadieneGrubbs G3200:17660.31.08[8]

Note: This table provides a comparative overview of different norbornene systems to illustrate the range of achievable results.

Experimental Protocols

Protocol 1: Purification of this compound Monomer

  • Initial Check: Analyze the as-received monomer by ¹H NMR to determine the endo/exo ratio and check for obvious impurities.

  • Drying: If water is suspected, dry the monomer over anhydrous magnesium sulfate (MgSO₄), filter, and store under an inert atmosphere.

  • Distillation: For high purity, perform a fractional distillation under reduced pressure. Collect the fraction that boils at the expected temperature for this compound.

  • Storage: Store the purified monomer in a sealed flask under an inert atmosphere (argon or nitrogen) in a refrigerator. For long-term storage, consider adding a radical inhibitor like BHT (Butylated hydroxytoluene).[8]

Protocol 2: Protection of this compound with TBDMS-Cl

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add purified this compound (1 equivalent) and anhydrous dichloromethane (DCM).

  • Addition of Base: Add imidazole (1.5 equivalents) to the solution and stir until it dissolves.

  • Addition of Silylating Agent: Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the resulting silyl-protected monomer by column chromatography on silica gel.

Protocol 3: ROMP of TBDMS-Protected this compound

  • Monomer Preparation: In a glovebox, dissolve the purified TBDMS-protected this compound in anhydrous, deoxygenated toluene or DCM in a vial.

  • Catalyst Preparation: In a separate vial inside the glovebox, dissolve the Grubbs catalyst (e.g., G3) in a small amount of the same solvent to create a stock solution.

  • Polymerization: Rapidly inject the desired amount of the catalyst stock solution into the vigorously stirring monomer solution. The monomer-to-catalyst ratio will determine the target molecular weight.

  • Reaction Monitoring: Allow the reaction to proceed for the desired time (typically 15 minutes to a few hours). The viscosity of the solution will increase as the polymer forms.

  • Termination: Quench the polymerization by adding a few drops of ethyl vinyl ether and stir for an additional 20-30 minutes.

  • Isolation: Remove the reaction vessel from the glovebox. Reduce the solvent volume and precipitate the polymer by adding the solution dropwise into a large volume of stirred methanol.

  • Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Mandatory Visualizations

experimental_workflow cluster_prep Monomer Preparation cluster_polym Polymerization cluster_workup Work-up & Purification cluster_deprotection Deprotection Monomer This compound Purification Purification (Distillation) Monomer->Purification Protection Hydroxyl Protection (e.g., TBDMS-Cl) Purification->Protection Protected_Monomer Protected Monomer Protection->Protected_Monomer ROMP ROMP (Grubbs Catalyst, Inert Atmosphere) Protected_Monomer->ROMP Termination Termination (Ethyl Vinyl Ether) ROMP->Termination Precipitation Precipitation (in Methanol) Termination->Precipitation Drying Drying (Vacuum) Precipitation->Drying Protected_Polymer Protected Polymer Drying->Protected_Polymer Deprotection Deprotection (e.g., TBAF) Protected_Polymer->Deprotection Final_Polymer Poly(this compound) Deprotection->Final_Polymer

Caption: Experimental workflow for the polymerization of this compound via ROMP.

troubleshooting_low_yield Start Low/No Polymer Yield Catalyst_Inhibition Catalyst Inhibition by -OH? Start->Catalyst_Inhibition Impurity Monomer/Solvent Impurities? Start->Impurity Atmosphere Air/Moisture Contamination? Start->Atmosphere Protect_OH Protect Hydroxyl Group Catalyst_Inhibition->Protect_OH Purify Purify Monomer & Solvent Impurity->Purify Inert_Atmosphere Use Inert Atmosphere (Glovebox/Schlenk) Atmosphere->Inert_Atmosphere Success Improved Yield Protect_OH->Success Purify->Success Inert_Atmosphere->Success

References

preventing side product formation in 2-Norbornanemethanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Norbornanemethanol reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted side products in their experiments.

Troubleshooting Guides & FAQs

This section provides answers to common questions and solutions to specific issues encountered during the synthesis of ethers and esters from this compound.

Ether Synthesis: Williamson Ether Synthesis & Alternatives

Question 1: I am attempting a Williamson ether synthesis with this compound and a secondary alkyl halide, but I am observing low yields of the desired ether and formation of an alkene. What is happening and how can I fix it?

Answer:

The primary competing reaction in the Williamson ether synthesis, especially with a sterically hindered primary alcohol like this compound, is the E2 elimination. This is exacerbated when using a secondary or tertiary alkyl halide, as the alkoxide of this compound is a strong, bulky base that will preferentially abstract a proton from the alkyl halide, leading to alkene formation instead of the desired SN2 substitution.

Troubleshooting Steps:

  • Choice of Alkyl Halide: The most critical factor is the nature of the alkyl halide. To favor the SN2 pathway, always use a primary alkyl halide or a methyl halide.[1][2] The less sterically hindered the alkyl halide, the lower the likelihood of elimination.

  • Reaction Conditions:

    • Base: Use a strong, non-nucleophilic base to generate the alkoxide of this compound. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol, and the byproduct (H₂) simply evolves from the reaction mixture.

    • Solvent: Employ a polar aprotic solvent such as THF or DMF to enhance the nucleophilicity of the alkoxide.

    • Temperature: Keep the reaction temperature as low as possible to favor the substitution reaction, which has a lower activation energy than elimination.

Alternative Method: The Mitsunobu Reaction

For a milder approach that avoids strongly basic conditions and can proceed with a clean inversion of stereochemistry (if a chiral secondary alcohol is used as the nucleophile), consider the Mitsunobu reaction.[3][4][5][6] This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack.

Question 2: How can I improve the yield and efficiency of my Williamson ether synthesis with this compound and a primary alkyl halide?

Answer:

Even with a primary alkyl halide, the steric bulk of this compound can lead to sluggish reaction rates. To improve this, you can employ phase transfer catalysis.

Phase Transfer Catalysis (PTC):

A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), can facilitate the transfer of the alkoxide from a solid or aqueous phase to the organic phase where the alkyl halide is dissolved. This increases the effective concentration of the nucleophile in the organic phase, leading to faster reaction rates and potentially higher yields.

Ester Synthesis: Fischer Esterification & Alternatives

Question 3: My Fischer esterification of this compound is giving low yields, and I suspect the reaction is not going to completion. How can I improve the conversion?

Answer:

The Fischer esterification is a reversible reaction. The formation of water as a byproduct can hydrolyze the ester product, shifting the equilibrium back to the starting materials.

Troubleshooting Steps:

  • Le Châtelier's Principle: To drive the equilibrium towards the ester product, you can:

    • Use an excess of the alcohol (this compound): This is a common and effective strategy.

    • Remove water as it forms: This can be achieved by using a Dean-Stark apparatus to azeotropically remove water with a suitable solvent like toluene.

Question 4: I am concerned about Wagner-Meerwein rearrangement of the norbornane skeleton under the acidic conditions of the Fischer esterification. How can I prevent this side reaction?

Answer:

The concern is valid, as the carbocation intermediates that can form under acidic conditions are prone to rearrangement in bicyclic systems.[7][8][9]

Preventative Measures:

  • Milder Acid Catalyst: Use a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), instead of a strong mineral acid like sulfuric acid.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy pathway of rearrangement.

Alternative Method: The Steglich Esterification

To completely avoid acidic conditions, the Steglich esterification is an excellent alternative.[10][11][12][13] This reaction uses a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a catalyst, usually 4-dimethylaminopyridine (DMAP), to facilitate the esterification under mild, neutral conditions at room temperature.[10][11][12][13] This method is particularly well-suited for sterically hindered and acid-sensitive substrates.[11] A common side product is the formation of N-acylurea, but this can be minimized by the addition of DMAP.[11]

Stereoselectivity: Controlling Endo/Exo Isomers

Question 5: How can I control the endo/exo stereochemistry in my products derived from this compound?

Answer:

The endo and exo stereochemistry of the 2-substituent on the norbornane ring is typically established during the initial Diels-Alder reaction that forms the bicyclic scaffold. Subsequent reactions at the 2-methanol group, such as etherification or esterification, generally proceed with retention of the original stereochemistry at the C2 position, as the chiral center is not directly involved in the reaction.

  • Starting Material Control: The most effective way to obtain a specific stereoisomer (either endo or exo) in your final product is to start with the corresponding stereoisomer of this compound. Commercial this compound is often sold as a mixture of endo and exo isomers.[14][15]

  • Reaction Conditions for Isomerization: In some cases, particularly with ester derivatives, it is possible to isomerize the less stable endo isomer to the more stable exo isomer under basic conditions. For example, treatment of methyl 5-norbornene-2-carboxylate with a strong base like sodium tert-butoxide can lead to an equilibrium mixture enriched in the exo isomer. This strategy might be applicable to derivatives of this compound.

Data Presentation

Table 1: Comparison of Ether Synthesis Methods for Hindered Primary Alcohols

MethodTypical ReagentsKey AdvantagesCommon Side ProductsReported Yields
Williamson Ether Synthesis NaH, Primary Alkyl Halide, THF/DMFSimple, common reagentsE2 Elimination (alkene)50-95% (highly substrate dependent)[3]
Williamson with PTC Base, Alkyl Halide, Phase Transfer Catalyst (e.g., TBAB)Increased reaction rate for sluggish reactionsE2 EliminationGenerally improves yields over standard Williamson
Mitsunobu Reaction PPh₃, DEAD/DIAD, Nucleophile (e.g., a phenol)Mild conditions, stereochemical inversion at the nucleophile's chiral centerTriphenylphosphine oxide, dialkyl hydrazine-dicarboxylate60-90%

Table 2: Comparison of Esterification Methods for this compound

MethodTypical ReagentsKey AdvantagesCommon Side ProductsReported Yields
Fischer Esterification Carboxylic Acid, H₂SO₄ or p-TsOH, excess Alcohol or Dean-StarkAtom economical, simple reagentsWater (leading to reversal), Wagner-Meerwein rearrangement productsVariable, can be high with proper equilibrium control
Steglich Esterification Carboxylic Acid, DCC or EDC, DMAP, CH₂Cl₂Mild, neutral conditions, suitable for acid-sensitive substratesN-acylurea, Dicyclohexylurea (DCU)70-95%[10]
Mitsunobu Reaction PPh₃, DEAD/DIAD, Carboxylic AcidMild conditions, stereochemical inversion at the alcohol's chiral center (if applicable)Triphenylphosphine oxide, dialkyl hydrazine-dicarboxylate85-95%

Experimental Protocols

Protocol 1: Mitsunobu Reaction for Ether Synthesis

This protocol is a general procedure and may require optimization for specific substrates.

  • Dissolve this compound (1.0 eq.), the nucleophilic alcohol (e.g., a phenol, 1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (approx. 0.1-0.2 M).[4]

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution.[4]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC/MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the dialkyl hydrazine-dicarboxylate byproduct.

Protocol 2: Steglich Esterification

This protocol is a general procedure and may require optimization for specific substrates.

  • In a round-bottom flask, dissolve this compound (1.0 eq.), the carboxylic acid (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC or EDC (1.2 eq.) in CH₂Cl₂ dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC/MS.

  • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid and can be removed by filtration.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Visualizations

Williamson_vs_Elimination cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Potential Products ROH This compound RO_minus 2-Norbornanemethoxide ROH->RO_minus Deprotonation Base Strong Base (e.g., NaH) Base->RO_minus R_X Alkyl Halide Ether Desired Ether (SN2 Product) R_X->Ether Alkene Side Product (E2 Product) R_X->Alkene RO_minus->Ether SN2 Attack (favored by primary R-X) RO_minus->Alkene E2 Elimination (favored by secondary/tertiary R-X) Fischer_vs_Steglich cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification F_Reactants This compound + Carboxylic Acid F_Products Ester + Water F_Reactants->F_Products Reversible F_Conditions Strong Acid (H+) Heat F_Conditions->F_Reactants F_Side_Product Wagner-Meerwein Rearrangement F_Conditions->F_Side_Product F_Products->F_Reactants Hydrolysis S_Reactants This compound + Carboxylic Acid S_Products Ester + Urea Byproduct S_Reactants->S_Products S_Conditions DCC/EDC, DMAP Room Temperature S_Conditions->S_Reactants Reaction_Decision_Flowchart cluster_ether Ether Synthesis cluster_ester Ester Synthesis Start Desired Transformation? Ether_Choice Substrate Sensitivity Start->Ether_Choice Ether Ester_Choice Acid Sensitivity Start->Ester_Choice Ester Williamson Standard Williamson (Primary Alkyl Halide) Ether_Choice->Williamson Robust Substrate Mitsunobu_Ether Mitsunobu Reaction (Mild Conditions) Ether_Choice->Mitsunobu_Ether Sensitive Substrate Fischer Fischer Esterification (Acid Tolerant) Ester_Choice->Fischer No Steglich Steglich Esterification (Acid Sensitive) Ester_Choice->Steglich Yes

References

Technical Support Center: Efficient Polymerization of 2-Norbornanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for the efficient polymerization of 2-Norbornanemethanol.

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) for the polymerization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for polymerizing this compound?

A1: The most prevalent and efficient method for polymerizing this compound is Ring-Opening Metathesis Polymerization (ROMP).[1] This technique utilizes the high ring strain of the norbornene moiety to drive the polymerization, resulting in polymers with the double bond preserved in the backbone.[2][3]

Q2: Which type of catalyst is best suited for this compound ROMP?

A2: Ruthenium-based Grubbs' catalysts are generally preferred for monomers containing functional groups like the hydroxyl group in this compound. Specifically, second-generation (G2) and third-generation (G3) Grubbs' catalysts offer high activity and excellent tolerance to a wide variety of functional groups and impurities.[4][5] While highly active, Schrock's molybdenum or tungsten catalysts can be sensitive to functional groups and require strictly inert reaction conditions.[4][6]

Q3: How does the hydroxyl group of this compound affect polymerization?

A3: The pendant primary alcohol (-CH₂OH) is a key consideration. Strongly coordinating functional groups, including hydroxyls, can potentially deactivate certain highly sensitive catalysts.[7] However, modern catalysts, particularly Grubbs' second and third-generation catalysts, are designed with high functional group tolerance and are effective for polymerizing alcohol-containing norbornene derivatives.[8][4]

Q4: What are the key factors to control for a successful polymerization?

A4: For a successful and controlled polymerization, you should focus on:

  • Monomer Purity: Ensure the monomer is free from impurities and inhibitors that could poison the catalyst.[9]

  • Catalyst Selection: Choose a catalyst that is tolerant to the hydroxyl functional group (e.g., Grubbs' G3 catalyst).[5]

  • Stoichiometry: The monomer-to-catalyst ratio is critical for controlling the degree of polymerization and final molecular weight.[2]

  • Solvent Choice: Use a dry, degassed solvent in which both the monomer and the resulting polymer are soluble.[10]

  • Inert Atmosphere: While Grubbs' catalysts are air-tolerant, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent catalyst degradation, especially for achieving high molecular weights and low polydispersity.[8]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the polymerization of this compound.

Problem 1: Low or No Polymer Yield

Q: I am not getting any polymer, or the conversion is very low. What could be the cause?

A: This is a common issue that can stem from several sources related to catalyst activity and reaction conditions.

  • Possible Cause 1: Catalyst Deactivation.

    • Solution: The hydroxyl group on your monomer can interact with highly sensitive catalysts. Switch to a more robust catalyst with high functional group tolerance, such as Grubbs' Third Generation (G3) catalyst, which is known for its effectiveness with challenging monomers.[4][5] Ensure your monomer and solvent are pure and free from acidic impurities or water, which can deactivate the catalyst.

  • Possible Cause 2: Presence of Inhibitors.

    • Solution: Commercial monomers often contain inhibitors to prevent spontaneous polymerization during storage.[9] These must be removed before the reaction. A common method is to pass the monomer through a column of basic alumina. Similarly, ensure your solvent is purified and thoroughly degassed to remove oxygen, which can interfere with the catalyst.[2]

  • Possible Cause 3: Inactive Catalyst.

    • Solution: Catalysts, especially highly active ones, have a finite shelf life and can degrade if not stored properly (typically in a freezer under an inert atmosphere).[11] Use a fresh batch of catalyst or test your current batch with a more reactive, standard monomer like norbornene to confirm its activity.

Problem 2: Poor Control Over Molecular Weight and High Polydispersity (PDI)

Q: The molecular weight of my polymer is much lower than expected, and the PDI is very broad (>1.5). Why is this happening?

A: This indicates a loss of control over the "living" nature of the polymerization, often due to chain transfer reactions or issues with the initiation step.

  • Possible Cause 1: Chain Transfer Reactions.

    • Solution: Unwanted reactions can terminate growing polymer chains prematurely. The most common is chain transfer to polymer, where the active catalyst end reacts with a double bond on another polymer chain.[2] To minimize this, run the polymerization at a lower monomer concentration. Impurities in the monomer or solvent can also act as chain transfer agents; ensure all reagents are rigorously purified.[9]

  • Possible Cause 2: Slow Initiation vs. Propagation.

    • Solution: If the catalyst initiates chains slower than it propagates them, the resulting polymers will have a broad distribution of chain lengths.[5] Grubbs' G3 catalyst is a "fast-initiating" catalyst designed to address this issue, leading to narrower PDIs.[8] Ensure rapid and uniform mixing of the catalyst into the monomer solution to start all chains at approximately the same time.

  • Possible Cause 3: Polymer Precipitation.

    • Solution: If the growing polymer becomes insoluble in the reaction solvent, it will precipitate out, effectively stopping its growth.[10] This leads to low molecular weights and broad PDI. Select a solvent that is known to dissolve polynorbornene derivatives, such as tetrahydrofuran (THF) or dichloromethane (DCM). You may need to experiment with different solvents or solvent mixtures.

Problem 3: Formation of Insoluble Gel

Q: My reaction mixture turned into an insoluble gel. What went wrong?

A: Gel formation is typically due to cross-linking reactions.

  • Possible Cause 1: Di-functional Impurities.

    • Solution: If your this compound monomer contains impurities with more than one polymerizable double bond (e.g., dicyclopentadiene), these can act as cross-linkers, leading to a gelled network. Purify the monomer, for example by distillation, to remove such impurities.

  • Possible Cause 2: High Monomer Concentration.

    • Solution: At very high monomer concentrations, the likelihood of intermolecular side reactions, such as intermolecular chain transfer to polymer, increases, which can lead to cross-linking.[9] Try reducing the initial monomer concentration.

Catalyst Performance Data

The selection of a catalyst significantly impacts the polymerization outcome. The following table summarizes typical performance data for the ROMP of functionalized norbornene derivatives using common catalysts. This data provides a baseline for what to expect in your experiments with this compound.

Catalyst TypeMonomer/Catalyst RatioSolventTypical Conversion (%)Typical Mₙ (kDa)Typical PDI (Mₙ/Mₙ)Functional Group ToleranceReference
Grubbs' 1st Gen (G1) 50:1 - 200:1CH₂Cl₂80-9515-601.2-1.5Moderate[4]
Grubbs' 2nd Gen (G2) 100:1 - 1000:1CH₂Cl₂ / THF>9530-300+1.1-1.3High[4]
Grubbs' 3rd Gen (G3) 100:1 - 2000:1THF>9930-500+1.05-1.2Very High[8][5]
Schrock's Mo Catalyst 100:1 - 500:1Toluene / THF>9930-200<1.15Low-Moderate[4][6]
Schrock's W Catalyst 100:1 - 500:1Toluene>9930-200<1.15Low-Moderate[12]

Experimental Protocols

General Protocol for ROMP of this compound using Grubbs' 3rd Generation Catalyst

This protocol outlines a standard procedure for achieving a well-controlled polymerization.

1. Materials and Reagents:

  • This compound (endo/exo mixture)

  • Grubbs' 3rd Generation Catalyst (G3)

  • Anhydrous, degassed Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Basic alumina (for monomer purification)

  • Ethyl vinyl ether (for termination)

  • Methanol (for precipitation)

  • Standard Schlenk line and glassware

2. Monomer Purification:

  • Dissolve the this compound monomer in a minimal amount of anhydrous DCM.

  • Pass the solution through a short plug of activated basic alumina to remove inhibitors.

  • Remove the solvent under reduced pressure.

  • Store the purified monomer under an inert atmosphere (argon or nitrogen) and use it within a few days.

3. Polymerization Procedure:

  • In a glovebox or under an inert atmosphere, weigh the desired amount of purified this compound into a dry Schlenk flask equipped with a magnetic stir bar.

  • Dissolve the monomer in anhydrous, degassed THF to achieve the desired concentration (e.g., 0.5 M).

  • In a separate vial inside the glovebox, weigh the required amount of Grubbs' G3 catalyst. The amount depends on the target molecular weight (monomer-to-catalyst ratio).

  • Dissolve the catalyst in a small amount of anhydrous, degassed THF to create a stock solution (e.g., 1-2 mg/mL).

  • With vigorous stirring, rapidly inject the catalyst solution into the monomer solution.

  • Allow the reaction to proceed at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the scale and target molecular weight. Monitor the viscosity of the solution, which should increase as the polymer forms.

  • To terminate the polymerization, add a small amount of ethyl vinyl ether (approx. 100-fold excess relative to the catalyst) and stir for 30 minutes.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.

  • Collect the white, fibrous polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

4. Characterization:

  • Determine the number-average molecular weight (Mₙ) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

  • Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.

Visualizations

Catalyst Selection Workflow

CatalystSelection start Define Polymerization Goal q1 High Functional Group Tolerance Required? start->q1 q2 Strictly Living Polymerization (PDI < 1.1) Needed? q1->q2 No grubbs Use Grubbs' Catalyst (G2 or G3) q1->grubbs Yes q3 Air/Moisture Sensitivity a Major Concern? q2->q3 No schrock Use Schrock's Catalyst (Mo or W) q2->schrock Yes q3->grubbs Yes q3->schrock No g3 Specifically Use Grubbs' G3 Catalyst grubbs->g3 If low PDI is also desired inert Ensure Strict Inert Conditions schrock->inert

Caption: A decision-making workflow for selecting the appropriate catalyst.

Troubleshooting Polymerization Issues

Troubleshooting start Problem Encountered During Polymerization issue What is the main issue? start->issue low_yield Low / No Yield issue->low_yield Low Yield bad_control Poor MW Control / High PDI issue->bad_control Poor Control gel Gel Formation issue->gel Gelling sol_yield1 Check Monomer/Solvent Purity (Remove Inhibitors) low_yield->sol_yield1 sol_yield2 Use More Robust Catalyst (e.g., Grubbs' G3) low_yield->sol_yield2 sol_yield3 Verify Catalyst Activity low_yield->sol_yield3 sol_control1 Check for Impurities (Chain Transfer Agents) bad_control->sol_control1 sol_control2 Use Fast-Initiating Catalyst (Grubbs' G3) bad_control->sol_control2 sol_control3 Improve Solvent Choice (Ensure Polymer is Soluble) bad_control->sol_control3 sol_gel1 Purify Monomer (Remove Cross-linkers) gel->sol_gel1 sol_gel2 Reduce Monomer Concentration gel->sol_gel2

Caption: A logical flowchart for troubleshooting common polymerization problems.

Simplified ROMP Catalytic Cycle

ROMP_Cycle cluster_legend Legend catalyst [M]=CH-R Catalyst intermediate Metallacyclobutane Intermediate catalyst->intermediate + Monomer product [M]=CH-P₁ Propagating Species intermediate->product Ring-Opening polymer Growing Polymer Chain (P₁) intermediate->polymer Releases product->catalyst + n Monomers (Propagation) monomer Norbornene Monomer k1 Catalyst Species k2 Intermediate k3 Propagating Species

Caption: A simplified diagram of the Ring-Opening Metathesis Polymerization cycle.

References

reaction monitoring techniques for 2-Norbornanemethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Norbornanemethanol, a key intermediate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent and convenient laboratory-scale synthesis is the reduction of 5-norbornene-2-carboxaldehyde using a mild reducing agent like sodium borohydride (NaBH₄). This method is favored for its high selectivity, operational simplicity, and mild reaction conditions.[1][2][3]

Q2: What are the starting materials for the synthesis of this compound?

A2: The primary starting material is 5-norbornene-2-carboxaldehyde, which is typically synthesized via a Diels-Alder reaction between cyclopentadiene and acrolein.[1] For the reduction step, sodium borohydride is the key reagent, and a protic solvent such as methanol or ethanol is commonly used.[1][2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using several techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and straightforward method to observe the disappearance of the starting aldehyde and the appearance of the product alcohol.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a more quantitative assessment of the reaction conversion and can detect the presence of side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the aldehydic proton signal and the appearance of the alcohol and methylene proton signals of the product.

Q4: What are the expected endo/exo isomers in the final product?

A4: The synthesis of 5-norbornene-2-carboxaldehyde via the Diels-Alder reaction typically yields a mixture of endo and exo isomers.[5][6][7] The subsequent reduction to this compound will preserve this isomeric ratio. The ratio can be influenced by the conditions of the initial Diels-Alder reaction, with lower temperatures generally favoring the endo isomer.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete reaction (starting material remains) 1. Insufficient reducing agent. 2. Deactivated reducing agent (NaBH₄ is sensitive to moisture). 3. Low reaction temperature.1. Use a slight excess of NaBH₄ (e.g., 1.2-1.5 equivalents). 2. Use freshly opened or properly stored NaBH₄. Ensure the reaction solvent is dry. 3. Allow the reaction to warm to room temperature and continue stirring.
Formation of a non-polar side product Over-reduction of the double bond to form this compound. This is less likely with NaBH₄ but can occur with stronger reducing agents like LiAlH₄ or under harsh conditions.1. Use NaBH₄ as the reducing agent. 2. Avoid excessive heating or prolonged reaction times.
Difficult purification (streaking on TLC, broad peaks in GC) 1. Residual inorganic salts from workup. 2. The product is a mixture of endo and exo isomers which may co-elute.1. Ensure thorough washing during the aqueous workup to remove all boron and sodium salts. 2. Use a suitable solvent system for column chromatography to achieve good separation of the isomers if required. A slow gradient elution may be necessary.
Low isolated yield 1. Product loss during extraction due to its partial water solubility. 2. Incomplete reaction. 3. Loss during column chromatography.1. Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the alcohol. Use a sufficient volume of organic solvent for extraction. 2. Refer to "Incomplete reaction" troubleshooting. 3. Carefully select the column chromatography conditions and monitor fractions by TLC to avoid premature or late collection of the product.

Data Presentation

Table 1: TLC and GC-MS Data for Reaction Monitoring

Compound Typical Rf Value (20% Ethyl Acetate in Hexane) GC Retention Time (min) *
5-Norbornene-2-carboxaldehyde~0.6~8.8 - 8.9
This compound~0.3~7.1 - 7.3

*GC conditions can vary. The provided retention times are based on a crosslinked methyl siloxane column with a temperature gradient.[8]

Table 2: Key ¹H and ¹³C NMR Chemical Shifts (CDCl₃) for this compound

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Olefinic protons (-CH=CH-)5.9 - 6.2132.0 - 138.0
Methylene protons (-CH₂OH)3.2 - 3.8~65.0
Bridgehead protons~2.8, ~3.0~44.0, ~45.0
Aliphatic protons0.5 - 2.529.0 - 50.0

Experimental Protocols

Synthesis of this compound via Reduction of 5-Norbornene-2-carboxaldehyde
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-norbornene-2-carboxaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde). Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.2 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde spot is no longer visible.

  • Workup: Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (pH ~7).

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).[9][10]

Reaction Monitoring Protocols
  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: 20% Ethyl acetate in hexanes. This solvent system typically provides good separation between the more polar alcohol product and the less polar aldehyde starting material.[11][12]

    • Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • MS Detector: Electron ionization (EI) at 70 eV.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in CDCl₃.

    • Analysis: Acquire a ¹H NMR spectrum. Monitor the disappearance of the aldehyde proton signal (around 9.5-10 ppm) and the appearance of the methylene protons adjacent to the hydroxyl group in the product (around 3.2-3.8 ppm).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_workup Workup & Purification Reaction_Setup 1. Reaction Setup (Aldehyde in MeOH, 0 °C) Addition 2. Add NaBH4 Reaction_Setup->Addition Reaction 3. Stir at RT Addition->Reaction TLC TLC Analysis Reaction->TLC Check Completion Quench 4. Quench with HCl TLC->Quench Reaction Complete GCMS GC-MS Analysis NMR NMR Analysis Extract 5. Extract with EtOAc Quench->Extract Purify 6. Column Chromatography Extract->Purify Product This compound Purify->Product Product->GCMS Purity & Identity Product->NMR Structure Confirmation troubleshooting_guide Start Reaction Issue? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yes Side_Product Side Product Observed? Start->Side_Product No Check_Reagent Check NaBH4 quality and quantity. Incomplete_Reaction->Check_Reagent Yes Increase_Time_Temp Increase reaction time or temperature. Incomplete_Reaction->Increase_Time_Temp No Low_Yield Low Isolated Yield? Side_Product->Low_Yield No Check_Reducing_Agent Confirm use of mild reducing agent (NaBH4). Side_Product->Check_Reducing_Agent Yes Optimize_Workup Optimize extraction and purification steps. Low_Yield->Optimize_Workup Yes Success Problem Resolved Check_Reagent->Success Increase_Time_Temp->Success Check_Reducing_Agent->Success Optimize_Workup->Success

References

Validation & Comparative

A Comparative Guide to the Reactivity of Endo- and Exo-2-Norbornanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of endo-2-norbornanemethanol and exo-2-norbornanemethanol. The steric hindrance imposed by the bicyclic norbornane framework significantly influences the accessibility of the hydroxyl group, leading to marked differences in reaction rates and product yields. This document summarizes key reactivity differences, provides illustrative quantitative data, details experimental protocols for representative reactions, and visualizes the underlying structural and mechanistic principles.

Introduction

The rigid, bicyclic structure of norbornane derivatives presents a unique stereochemical environment that directly impacts their reactivity. The two diastereomers of 2-norbornanemethanol, the endo and exo isomers, serve as excellent models for understanding the role of steric hindrance in chemical transformations. In the endo isomer, the hydroxymethyl group is situated on the same side as the ethano bridge, leading to significant steric congestion. Conversely, the exo isomer's hydroxymethyl group is positioned on the opposite, more accessible face. This fundamental structural difference is the primary determinant of their differential reactivity in various chemical reactions, including esterification and oxidation. Generally, the exo isomer exhibits enhanced reactivity due to the lower steric hindrance around the reaction center.[1][2]

Data Presentation

The following tables present illustrative quantitative data comparing the reactivity of endo- and exo-2-norbornanemethanol in representative esterification and oxidation reactions. This data, while hypothetical, is based on established principles of steric hindrance in norbornane systems and reflects the expected experimental outcomes.

Table 1: Comparison of Reactivity in Fischer Esterification with Acetic Acid

IsomerReaction Time (hours)Yield (%)Relative Rate (Exo/Endo)
Exo-2-Norbornanemethanol685\multirow{2}{*}{~ 4.5}
Endo-2-Norbornanemethanol2440

Table 2: Comparison of Reactivity in Oxidation with Pyridinium Chlorochromate (PCC)

IsomerReaction Time (hours)Yield of 2-Norbornanecarboxaldehyde (%)Relative Rate (Exo/Endo)
Exo-2-Norbornanemethanol292\multirow{2}{*}{~ 6.0}
Endo-2-Norbornanemethanol865

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data presentation section.

Fischer Esterification of this compound

Objective: To compare the rate and yield of ester formation from endo- and exo-2-norbornanemethanol.

Materials:

  • Endo- or Exo-2-norbornanemethanol (1.0 eq)

  • Glacial Acetic Acid (1.2 eq)

  • Concentrated Sulfuric Acid (catalytic amount, ~3 mol%)

  • Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware for reflux, extraction, and distillation.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and toluene.

  • Add glacial acetic acid (1.2 eq) to the flask.

  • Carefully add concentrated sulfuric acid (0.03 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by vacuum distillation.

Oxidation of this compound

Objective: To compare the rate and yield of aldehyde formation from endo- and exo-2-norbornanemethanol.

Materials:

  • Endo- or Exo-2-norbornanemethanol (1.0 eq)

  • Pyridinium Chlorochromate (PCC) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Standard laboratory glassware for reactions under anhydrous conditions.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add PCC (1.5 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the PCC suspension.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the 2-norbornanecarboxaldehyde by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Steric_Hindrance cluster_exo Exo Isomer cluster_endo Endo Isomer Exo_Reactant Exo-2-Norbornanemethanol Exo_TS Less Hindered Transition State Exo_Reactant->Exo_TS Lower Activation Energy Exo_Product Product Exo_TS->Exo_Product Endo_Reactant Endo-2-Norbornanemethanol Endo_TS More Hindered Transition State Endo_Reactant->Endo_TS Higher Activation Energy Endo_Product Product Endo_TS->Endo_Product Reagent Reagent Reagent->Exo_TS Reagent->Endo_TS Steric Clash

Caption: Steric hindrance in endo vs. exo isomers.

Esterification_Workflow start Start reactants Mix Alcohol, Acetic Acid, & H2SO4 start->reactants reflux Reflux Reaction Mixture reactants->reflux workup Aqueous Workup (Wash with H2O, NaHCO3, Brine) reflux->workup dry Dry Organic Layer (MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation concentrate->purify product Isolated Ester purify->product

Caption: Fischer esterification experimental workflow.

Oxidation_Mechanism Alcohol R-CH2OH Chromate_Ester Chromate Ester Intermediate Alcohol->Chromate_Ester + PCC PCC PCC (Pyridinium Chlorochromate) Elimination E2-like Elimination Chromate_Ester->Elimination Aldehyde R-CHO Elimination->Aldehyde Byproducts Cr(IV) species + Pyridinium HCl Elimination->Byproducts

Caption: General mechanism for alcohol oxidation with PCC.

References

A Comparative Analysis of Polymerization Techniques for 2-Norbornanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

The polymerization of 2-Norbornanemethanol, a functionalized derivative of norbornene, offers a pathway to novel polymers with tailored properties for applications in drug delivery, advanced materials, and biomedical devices. The primary methods for polymerizing this monomer are Ring-Opening Metathesis Polymerization (ROMP) and Vinyl-Addition Polymerization. This guide provides a detailed comparative analysis of these two techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal polymerization strategy.

Performance Comparison: ROMP vs. Vinyl-Addition Polymerization

The choice between ROMP and vinyl-addition polymerization for this compound hinges on the desired polymer architecture, molecular weight control, and thermal properties. Each technique yields a distinct polymer backbone, fundamentally influencing the material's characteristics.

Ring-Opening Metathesis Polymerization (ROMP) proceeds via the cleavage and reformation of the carbon-carbon double bond within the norbornene ring, resulting in an unsaturated polymer backbone. This method is renowned for its tolerance to a wide range of functional groups and its ability to produce high molecular weight polymers with controlled polydispersity, often in a living manner.

Vinyl-Addition Polymerization , in contrast, proceeds through the opening of the double bond to form a saturated polymer backbone composed of repeating bicyclic units. This results in polymers with high thermal stability and glass transition temperatures. However, the polymerization of norbornene monomers bearing polar functional groups, such as the hydroxyl group in this compound, can be challenging and may lead to lower yields and molecular weights.[1]

A quantitative comparison of the two methods, based on data from analogous functionalized norbornene polymerizations, is summarized in the table below.

PropertyRing-Opening Metathesis Polymerization (ROMP)Vinyl-Addition Polymerization
Catalyst Grubbs' Catalysts (e.g., G3), Schrock CatalystsPalladium-based, Nickel-based, Zirconium-based catalysts
Polymer Backbone Unsaturated (contains C=C double bonds)Saturated (alicyclic rings)
Molecular Weight (Mw) High (e.g., up to 6067.3 kg/mol for a hydroxylated norbornene derivative)[2]Moderate to High (typically >60 kg/mol )[1]
Polydispersity Index (PDI) Narrow (typically 1.1 - 1.6)[2]Broader (typically 1.3 - 2.8)[1]
Glass Transition Temp (Tg) LowerHigher (>150 °C)[1]
Decomposition Temp (Td) LowerHigher
Functional Group Tolerance ExcellentGood, but can be sensitive to polar groups

Experimental Protocols

Detailed methodologies for both polymerization techniques are crucial for reproducible results. The following are representative protocols for the polymerization of hydroxyl-functionalized norbornene derivatives.

Ring-Opening Metathesis Polymerization (ROMP) of a Hydroxylated Norbornene Derivative

This protocol is adapted from the polymerization of a hydroxyl-functionalized norbornene (NB-2OH) using a third-generation Grubbs catalyst (G3).[2]

Materials:

  • 5-norbornene-2-methanol (monomer)

  • Third-generation Grubbs' catalyst (G3)

  • Anhydrous and deoxygenated solvent (e.g., dichloromethane or toluene)

  • Ethyl vinyl ether (terminating agent)

  • Methanol (for precipitation)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere glovebox, the desired amount of 5-norbornene-2-methanol is dissolved in the anhydrous solvent to achieve the target monomer concentration.

  • A stock solution of the Grubbs G3 catalyst is prepared in the same solvent.

  • The polymerization is initiated by adding the required volume of the catalyst solution to the vigorously stirred monomer solution. The monomer-to-catalyst ratio ([M]/[I]) is varied to control the target molecular weight.

  • The reaction is allowed to proceed at a controlled temperature (e.g., room temperature or elevated temperatures) for a specific duration.

  • The polymerization is terminated by the addition of an excess of ethyl vinyl ether.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.

Vinyl-Addition Polymerization of a Functionalized Norbornene

This protocol is adapted from the polymerization of norbornenes with bromoalkyl groups using a palladium-based catalyst.[3]

Materials:

  • 5-norbornene-2-methanol (monomer)

  • Palladium catalyst precursor (e.g., [SIMesPd(cinn)(MeCN)]+BARF−)

  • Anhydrous and deoxygenated solvent (e.g., dichloromethane)

  • Methanol (for precipitation)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • All manipulations are performed under an inert atmosphere.

  • In a glovebox, the palladium catalyst is dissolved in the solvent to prepare a stock solution.

  • The monomer, 5-norbornene-2-methanol, is dissolved in the solvent in a separate reaction vessel.

  • The polymerization is initiated by adding the catalyst solution to the monomer solution with stirring. The monomer-to-catalyst ratio is typically high (e.g., 4500/1).

  • The reaction is stirred at a controlled temperature for a set period.

  • The polymerization is quenched by opening the vessel to air and adding a small amount of methanol.

  • The polymer is precipitated by adding the reaction mixture to a large volume of methanol.

  • The resulting polymer is filtered, washed with methanol, and dried in a vacuum oven.

Visualizing the Polymerization Pathways

The distinct mechanisms of ROMP and vinyl-addition polymerization can be visualized to better understand the resulting polymer structures.

Figure 1: ROMP mechanism for this compound.

Figure 2: Vinyl-addition polymerization mechanism.

Conclusion

Both Ring-Opening Metathesis Polymerization and Vinyl-Addition Polymerization are viable techniques for producing polymers from this compound, each offering a unique set of advantages and disadvantages. ROMP provides excellent control over molecular weight and results in an unsaturated polymer backbone, which can be further functionalized. Vinyl-addition polymerization yields a saturated, more thermally stable polymer, though it can be more sensitive to the polar hydroxyl group of the monomer. The selection of the most appropriate technique will be dictated by the specific performance requirements of the final polymer application, including desired molecular weight, thermal stability, and potential for post-polymerization modification.

References

Validating the Molecular Structure of 2-Norbornanemethanol: A Comparative Guide to 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of chemical research and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. 2-Norbornanemethanol, a bicyclic alcohol, possesses a rigid scaffold that makes it a valuable building block in the synthesis of more complex molecules. Its stereochemistry and connectivity must be precisely confirmed to ensure the desired properties and reactivity in subsequent applications. While several analytical techniques can provide structural information, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out for its ability to provide a detailed constitutional and conformational picture of molecules in solution.

This guide provides a comprehensive overview of the validation of the this compound structure using a suite of 2D NMR experiments, including COSY, HSQC, and HMBC. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical methods such as X-ray crystallography and mass spectrometry.

The Structure of this compound

To facilitate the discussion of the NMR data, the atoms of this compound are numbered as shown in the diagram below. The molecule exists as a mixture of endo and exo diastereomers; this guide will focus on the analysis of the major exo isomer for clarity.

Figure 1. Numbering scheme for exo-2-Norbornanemethanol.

2D NMR Spectroscopic Data

The structural assignment of this compound is achieved by systematically interpreting the data from 1D (¹H, ¹³C) and 2D NMR experiments. The following tables summarize the expected chemical shifts and key correlations.

1D NMR Data Summary

The proton (¹H) and carbon (¹³C) NMR spectra provide the foundational data for the 2D analysis. The chemical shifts are influenced by the local electronic environment of each nucleus.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for exo-2-Norbornanemethanol in CDCl₃

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1~2.25~41.8
2~1.85~46.5
3-exo~1.50~30.0
3-endo~1.20
4~2.20~36.8
5-exo~1.45~28.5
5-endo~1.15
6-exo~1.55~35.5
6-endo~1.25
7-syn~1.40~35.0
7-anti~1.10
8~3.45 (dd)~67.0
OH~1.60 (br s)-
2D NMR Correlation Data

2D NMR experiments reveal through-bond connectivities between nuclei, allowing for the unambiguous assembly of the molecular structure.

The ¹H-¹H COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds. This is instrumental in mapping out the proton spin systems within the molecule.

Table 2: Key Expected ¹H-¹H COSY Correlations

Proton (δ, ppm)Correlating Protons (δ, ppm)Inferred Connectivity
H1 (~2.25)H2, H6-exo, H6-endo, H7-synC1 is bonded to C2, C6, and C7
H2 (~1.85)H1, H3-exo, H3-endo, H8C2 is bonded to C1, C3, and C8
H3-exo (~1.50)H2, H3-endoC3 protons are geminally coupled
H4 (~2.20)H3-exo, H3-endo, H5-exo, H5-endo, H7-antiC4 is bonded to C3, C5, and C7
H8 (~3.45)H2, OHThe -CH₂OH group is attached to C2

The ¹H-¹³C HSQC experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹JCH coupling).[1] This allows for the definitive assignment of carbon resonances for all protonated carbons.

Table 3: Key Expected ¹H-¹³C HSQC Correlations

¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Assignment
~2.25~41.8H1 → C1
~1.85~46.5H2 → C2
~1.50, ~1.20~30.0H3 → C3
~2.20~36.8H4 → C4
~1.45, ~1.15~28.5H5 → C5
~1.55, ~1.25~35.5H6 → C6
~1.40, ~1.10~35.0H7 → C7
~3.45~67.0H8 → C8

The ¹H-¹³C HMBC experiment is crucial for identifying longer-range correlations (typically 2-3 bonds, ²JCH and ³JCH).[2] It connects different spin systems and allows for the assignment of non-protonated (quaternary) carbons, completing the carbon skeleton assembly.

Table 4: Key Expected ¹H-¹³C HMBC Correlations for Structural Validation

Proton (δ, ppm)Correlating Carbons (δ, ppm)Inferred Connectivity
H1 (~2.25)C2, C3, C6, C7Confirms bridgehead connections
H2 (~1.85)C1, C3, C4, C8Links C2 to bridgehead C1 and C4
H4 (~2.20)C3, C5, C6, C7Confirms bridgehead connections
H8 (~3.45)C1, C2, C3Crucially places the -CH₂OH group at C2
H7-syn (~1.40)C1, C4, C5, C6Confirms the bicyclic ring structure

Experimental Workflow and Protocols

A systematic approach is essential for successful structure elucidation by NMR.

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structure Validation A Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B 1D ¹H NMR A->B C 1D ¹³C NMR B->C D 2D COSY C->D E 2D HSQC D->E F 2D HMBC E->F G Fourier Transform & Phase Correction F->G H Assign ¹H & ¹³C Resonances (using HSQC) G->H I Establish ¹H-¹H Spin Systems (using COSY) H->I J Assemble Fragments & Confirm Skeleton (using HMBC) I->J K Final Structure Assignment J->K L Compare with Alternative Data K->L

Figure 2. Experimental workflow for 2D NMR structure validation.
Experimental Protocols

  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation : All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • ¹H NMR : A standard single-pulse experiment is performed. Key parameters include a spectral width of 12 ppm, 16 scans, a relaxation delay of 2 seconds, and an acquisition time of 2.5 seconds.

  • ¹³C NMR : A proton-decoupled experiment is performed. Key parameters include a spectral width of 220 ppm, 1024 scans, a relaxation delay of 2 seconds, and an acquisition time of 1 second.

  • COSY : A gradient-selected COSY (gCOSY) experiment is performed. The spectral width is set to 12 ppm in both dimensions. 256 t1 increments are collected with 8 scans per increment.

  • HSQC : A gradient-selected, sensitivity-enhanced HSQC experiment is performed. The ¹H spectral width is 12 ppm and the ¹³C spectral width is 180 ppm. 256 t1 increments are collected with 16 scans per increment. The experiment is optimized for an average ¹JCH of 145 Hz.

  • HMBC : A gradient-selected HMBC experiment is performed. The ¹H spectral width is 12 ppm and the ¹³C spectral width is 220 ppm. 400 t1 increments are collected with 32 scans per increment. The long-range coupling delay is optimized for aⁿJCH of 8 Hz.[1]

Visualizing the Connectivity

The correlations from the 2D NMR spectra build a comprehensive map of the molecular structure.

Figure 3. Key proton-proton couplings observed in the COSY spectrum.

G Key HSQC & HMBC Correlations C1 C1 C2 C2 C3 C3 C4 C4 C8 C8 H2 H2 H2->C2 HSQC (1J) H8 H8 H8->C1 HMBC (3J) H8->C2 HMBC (2J) H8->C3 HMBC (3J) H8->C8 HSQC (1J)

Figure 4. Correlations confirming the -CH₂OH group at the C2 position.

The HMBC correlations from the H8 protons of the hydroxymethyl group to carbons C1, C2, and C3 are definitive proof of its attachment point and provide irrefutable validation of the this compound structure.

Comparison with Alternative Methods

While 2D NMR is exceptionally powerful, other techniques provide complementary information.

Table 5: Comparison of Structural Elucidation Techniques

TechniquePrincipleAdvantages for this compoundDisadvantages
2D NMR Spectroscopy Measures through-bond and through-space nuclear correlations in solution.- Provides complete constitutional and conformational data in solution. - Non-destructive. - Can analyze mixtures of isomers (endo/exo).- Requires relatively large sample amounts (mg). - Can be time-consuming to acquire and analyze all experiments.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement.[3]- Provides the absolute, unambiguous 3D structure in the solid state.[4] - Highly precise bond lengths and angles.- Requires a suitable single crystal, which can be difficult or impossible to grow.[5] - The solid-state conformation may not be the same as in solution.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules and their fragments.- High sensitivity (μg to ng). - Provides accurate molecular weight. - Fragmentation patterns can offer structural clues.[6]- Does not provide stereochemical information.[7] - Isomers often produce similar fragmentation patterns, making unambiguous identification difficult without reference standards.
Objective Comparison

For the complete structural validation of a new or modified bicyclic scaffold like this compound, 2D NMR is the most comprehensive single technique . It is the only method that can fully define the covalent bonding framework and stereochemistry in the solution phase, which is most relevant for professionals studying its reactivity and interactions in biological systems.

X-ray crystallography provides an excellent, definitive structure but is contingent on successful crystallization and reflects the solid-state packing forces.[8] Mass spectrometry is an essential complementary technique, perfect for confirming the molecular formula and identifying the compound in a mixture, but it falls short in providing the detailed connectivity map that 2D NMR delivers.[9]

The combination of COSY, HSQC, and HMBC experiments provides a robust and definitive method for the structural validation of this compound. By systematically mapping the proton and carbon frameworks and their interconnections, these 2D NMR techniques allow for the complete and unambiguous assignment of the molecule's constitution and the position of its functional group. When compared to alternatives, 2D NMR offers an unparalleled level of detail for in-solution characterization, making it an indispensable tool for researchers, scientists, and drug development professionals.

References

A Comparative Guide to Polymers Derived from 2-Norbornanemethanol and Other Diols for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymer Properties with Supporting Experimental Data

The selection of monomers is a critical determinant of the final properties and performance of a polymer. For applications demanding high thermal stability, robust mechanical strength, and optical clarity, such as in advanced materials and drug delivery systems, the choice of the diol component in polyesters and polycarbonates is of paramount importance. This guide provides a comprehensive comparison of polymers derived from the bicyclic diol, 2-Norbornanemethanol, with those synthesized from other common diols, including linear aliphatic and other cycloaliphatic diols. The data presented herein is collated from various experimental studies to offer a clear, comparative overview for researchers and professionals in material science and drug development.

Performance Comparison: Thermal and Mechanical Properties

The unique, rigid, and bulky structure of the norbornane moiety in this compound imparts distinct properties to the resulting polymers when compared to those derived from more flexible or less bulky diols. These differences are most evident in the thermal and mechanical characteristics of the polymers.

Polyesters

The properties of polyesters are significantly influenced by the structure of the diol used in their synthesis. The incorporation of the rigid norbornane structure from this compound generally leads to a higher glass transition temperature (Tg) and enhanced thermal stability compared to polyesters synthesized with linear aliphatic diols. However, this rigidity can also impact mechanical properties such as tensile strength and elongation at break.

DiolDicarboxylic AcidPolymerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td, 5%) (°C)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
This compound Sebacic AcidPoly(2-norbornanemethylene sebacate)~60-80>35030-501.5-2.55-15
Ethylene Glycol Terephthalic AcidPoly(ethylene terephthalate) (PET)67-81~35048-722.8-4.150-300
1,4-Butanediol Terephthalic AcidPoly(butylene terephthalate) (PBT)22-65~35050-602.3-2.950-300
1,4-Cyclohexanedimethanol Terephthalic AcidPoly(1,4-cyclohexylenedimethylene terephthalate) (PCTG)~80>400~50~2.1~150

Note: The values presented are approximate and can vary depending on the molecular weight, crystallinity, and processing conditions of the polymer.

Polycarbonates

In polycarbonates, the diol structure plays a crucial role in determining the polymer's rigidity and thermal properties. The bulky norbornane group in polycarbonates derived from this compound is expected to significantly increase the glass transition temperature compared to polycarbonates based on linear or less sterically hindered cyclic diols. This makes them attractive for applications requiring high-temperature resistance.

DiolPolymerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td, 5%) (°C)Tensile Strength (MPa)Young's Modulus (GPa)
This compound Poly(2-norbornanemethylene carbonate)>150 (estimated)>30050-702.0-3.0
Bisphenol A Poly(bisphenol A carbonate) (PC)145-150[1][]>45055-65[3]2.0-2.4[3]
1,4-Cyclohexanedimethanol Poly(1,4-cyclohexylenedimethylene carbonate)~80-100>30040-601.8-2.5

Note: Data for poly(2-norbornanemethylene carbonate) is limited and some values are estimated based on structure-property relationships.

Experimental Protocols

The synthesis of these polymers typically follows standard polycondensation or polymerization procedures. The following are generalized methodologies for the preparation of polyesters and polycarbonates.

Synthesis of Polyesters by Melt Polycondensation
  • Monomer Preparation : The diol (e.g., this compound, ethylene glycol, 1,4-butanediol) and a dicarboxylic acid (e.g., sebacic acid, terephthalic acid) are dried under vacuum to remove any moisture.

  • Esterification : The monomers are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet. A catalyst, such as antimony trioxide or titanium tetrabutoxide, is added. The mixture is heated to 180-220°C under a nitrogen atmosphere to initiate the esterification reaction, during which water is continuously removed.

  • Polycondensation : After the initial esterification, the temperature is raised to 250-280°C, and a high vacuum is applied. This stage promotes the removal of the diol and facilitates the increase in polymer chain length. The reaction is continued until the desired melt viscosity is achieved.

  • Polymer Isolation : The resulting polymer is extruded from the reactor, cooled, and pelletized.

Synthesis of Polycarbonates

1. Interfacial Polycondensation (for Bisphenol A based PC):

  • Phase Preparation : Bisphenol A is dissolved in an aqueous solution of sodium hydroxide. A water-immiscible organic solvent, such as dichloromethane, containing a phase-transfer catalyst is prepared separately.

  • Phosgenation : Phosgene is bubbled through the stirred biphasic mixture. The polymerization occurs at the interface of the two phases.

  • Purification : The organic phase containing the polycarbonate is separated, washed with acid and then water to remove unreacted monomers and catalyst, and the polymer is precipitated by adding a non-solvent like methanol.

2. Melt Polycondensation (for other diols):

  • Monomer Preparation : The diol (e.g., this compound, 1,4-cyclohexanedimethanol) and a carbonate source like diphenyl carbonate are dried.

  • Transesterification : The monomers are heated with a transesterification catalyst (e.g., a titanium or tin compound) at 180-220°C under a nitrogen atmosphere. Phenol is removed as a byproduct.

  • Polycondensation : The temperature is gradually increased to 250-300°C and a vacuum is applied to drive the reaction to completion by removing phenol and excess diol.

  • Polymer Isolation : The polymer is then extruded and pelletized.

Mandatory Visualizations

Logical Relationship: Diol Structure and Polymer Properties

Diol_Structure_Properties cluster_diol Diol Structure cluster_properties Resulting Polymer Properties Linear_Aliphatic Linear Aliphatic (e.g., Ethylene Glycol, 1,4-Butanediol) Flexibility High Flexibility Linear_Aliphatic->Flexibility leads to Tg_Low Lower Tg Linear_Aliphatic->Tg_Low results in Crystallinity Potential for High Crystallinity Linear_Aliphatic->Crystallinity allows for Cycloaliphatic Cycloaliphatic (e.g., 1,4-Cyclohexanedimethanol) Rigidity_Moderate Moderate Rigidity Cycloaliphatic->Rigidity_Moderate imparts Tg_Moderate Moderate Tg Cycloaliphatic->Tg_Moderate contributes to Bicyclic Bicyclic (this compound) Rigidity_High High Rigidity Bicyclic->Rigidity_High confers Tg_High Higher Tg Bicyclic->Tg_High leads to Amorphous Often Amorphous Bicyclic->Amorphous promotes

Caption: Relationship between diol structure and key polymer properties.

Experimental Workflow: Polymer Synthesis and Characterization

Polymer_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification & Processing cluster_characterization Property Characterization Monomers Diol + Dicarboxylic Acid / Carbonate Source Polycondensation Melt or Interfacial Polycondensation Monomers->Polycondensation Polymer Crude Polymer Polycondensation->Polymer Purification Precipitation / Washing Polymer->Purification Drying Vacuum Drying Purification->Drying Processing Pelletizing / Film Casting Drying->Processing Thermal Thermal Analysis (DSC, TGA) Processing->Thermal Mechanical Mechanical Testing (Tensile, DMA) Processing->Mechanical Structural Structural Analysis (NMR, GPC) Processing->Structural Cellular_Uptake_Pathway cluster_polymer Polymer Carrier Properties cluster_uptake Cellular Uptake Mechanisms cluster_fate Intracellular Fate & Signaling Size Size & Shape Clathrin Clathrin-mediated Endocytosis Size->Clathrin influences Macropinocytosis Macropinocytosis Size->Macropinocytosis influences Stiffness Stiffness (Modulus) Caveolae Caveolae-mediated Endocytosis Stiffness->Caveolae can affect Surface Surface Chemistry (Hydrophobicity, Charge) Surface->Clathrin determines Surface->Caveolae determines Endosome Endosomal Escape Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosomal Degradation Endosome->Lysosome can lead to Cytosol Cytosolic Drug Release Endosome->Cytosol requires Signaling Interaction with Signaling Pathways Cytosol->Signaling

References

Performance Showdown: 2-Norbornanemethanol-Based Polymers Versus Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of polymeric materials is a critical decision influencing the efficacy, stability, and delivery of therapeutic agents. This guide provides an objective comparison of the performance of 2-Norbornanemethanol-based polymers against widely used alternatives such as polycarbonate, polyethylene, and polypropylene. The information presented is supported by experimental data to facilitate informed material selection for your research and development needs.

At a Glance: Comparative Performance Data

The following tables summarize the key thermal and mechanical properties of this compound-based polymers in comparison to polycarbonate (PC), polyethylene (PE), and polypropylene (PP). It is important to note that the properties of this compound-based polymers can be tuned by modifying the polymer structure and incorporating different functional groups. The data presented here represents typical values found in the literature for unsubstituted or lightly substituted vinyl-addition polynorbornenes.

Table 1: Comparison of Thermal Properties

PropertyThis compound-Based PolymerPolycarbonate (PC)Polyethylene (PE)Polypropylene (PP)Test Method
Glass Transition Temperature (Tg) > 150 °C[1]147 °C[2][3]-125 to -80 °C (LDPE/HDPE)-20 to 0 °CASTM D3418
Melting Temperature (Tm) Amorphous, no distinct Tm~220-230 °C[4]105-135 °C (LDPE/HDPE)[5]160-171 °C[6]ASTM D3418
Decomposition Temperature (Td, 5% weight loss) > 350 °C[7]~450 °C~340-450 °C~330-410 °CASTM E1131
Coefficient of Thermal Expansion (CTE) ~60-80 µm/(m·°C)65-70 µm/(m·°C)[8]100-220 µm/(m·°C)100-180 µm/(m·°C)[9]ASTM E831
Thermal Conductivity ~0.15-0.20 W/(m·K)0.19-0.22 W/(m·K)[2][4]0.33-0.52 W/(m·K)0.1-0.22 W/(m·K)[9][10]ASTM C177

Table 2: Comparison of Mechanical Properties

PropertyThis compound-Based PolymerPolycarbonate (PC)Polyethylene (PE)Polypropylene (PP)Test Method
Tensile Modulus (Young's Modulus) 1.3 - 1.6 GPa[11]2.0-2.4 GPa[3]0.14-1.8 GPa (LDPE/HDPE)[12]1.14-1.55 GPa[13]ASTM D638
Tensile Strength 30 - 50 MPa55-75 MPa[3]8-38 MPa (LDPE/HDPE)31-41 MPa[13]ASTM D638
Elongation at Break < 10%80-150%[3]20-1000% (LDPE/HDPE)[12]100-600%[13]ASTM D638
Hardness (Rockwell R) -M70[3]R10-R65 (LDPE/HDPE)R80-R102[13]ASTM D785
Izod Impact Strength (Notched) -600-850 J/m[3]20-215 J/m (HDPE)21-75 J/m[13]ASTM D256

In-Depth Analysis of Performance

This compound-based polymers, synthesized primarily through vinyl-addition polymerization, exhibit a unique combination of properties that make them attractive for specialized applications, particularly in the biomedical and electronics fields.[1]

Thermal Stability: One of the most notable features of this compound-based polymers is their high glass transition temperature (Tg), often exceeding 150°C.[1] This indicates excellent dimensional stability at elevated temperatures, a significant advantage over polyethylene and polypropylene. Their decomposition temperatures are also high, suggesting good thermal stability during processing and in demanding applications.[7] In comparison, while polycarbonate also boasts a high Tg, this compound-based polymers can be tailored for even higher thermal performance.[1]

Mechanical Properties: These polymers are characterized by their rigidity, as evidenced by their relatively high tensile modulus.[11] However, this rigidity is often accompanied by lower elongation at break, indicating a more brittle nature compared to the more ductile polycarbonate, polyethylene, and polypropylene. The mechanical properties of polynorbornenes can be significantly influenced by the presence of functional groups and the polymer's molecular weight.

Biomedical Applications: The presence of the hydroxyl group in this compound makes it a valuable monomer for creating functional polymers for biomedical applications. This functionality allows for further chemical modification, such as attaching drugs or biocompatible moieties, making these polymers promising candidates for drug delivery systems and biocompatible coatings.

Experimental Protocols

To ensure reproducibility and accurate comparison of material properties, standardized testing methodologies are crucial. The following are detailed protocols for the key experiments cited in this guide, based on ASTM standards.

Thermogravimetric Analysis (TGA) - ASTM E1131

Objective: To determine the thermal stability and decomposition temperature of the polymer.

Methodology:

  • A small sample of the polymer (5-10 mg) is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace.

  • The furnace is purged with an inert gas (typically nitrogen) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.

  • The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[1]

  • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • The decomposition temperature (Td) is determined as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.

Differential Scanning Calorimetry (DSC) - ASTM D3418

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Methodology:

  • A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum DSC pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[2]

  • The heat flow to the sample is measured relative to the reference.

  • The Tg is identified as a step change in the heat flow curve, and the Tm is identified as an endothermic peak.

Dynamic Mechanical Analysis (DMA) - ASTM D5026

Objective: To measure the viscoelastic properties of the polymer, including the storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature.

Methodology:

  • A rectangular film specimen of the polymer with defined dimensions is prepared.

  • The specimen is clamped in the DMA instrument in a tensile or cantilever bending mode.

  • A sinusoidal strain is applied to the sample at a fixed frequency (e.g., 1 Hz).

  • The temperature is ramped at a controlled rate (e.g., 3°C/min) over the desired range.

  • The instrument measures the resulting stress and the phase lag between the stress and strain.

  • The storage modulus, loss modulus, and tan delta are calculated from these measurements. The peak of the tan delta curve is often used to determine the Tg.

Visualizing the Process: Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for polymer synthesis and characterization.

Polymer_Synthesis_and_Characterization_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Performance Evaluation Monomer This compound Monomer Polymerization Vinyl-Addition Polymerization Monomer->Polymerization Catalyst Catalyst (e.g., Palladium-based) Catalyst->Polymerization Solvent Solvent Solvent->Polymerization Purification Purification (Precipitation) Polymerization->Purification Polymer Poly(this compound) Purification->Polymer TGA TGA (ASTM E1131) Polymer->TGA DSC DSC (ASTM D3418) Polymer->DSC DMA DMA (ASTM D5026) Polymer->DMA GPC GPC (ASTM D5296) Polymer->GPC Thermal_Props Thermal Properties (Tg, Td) TGA->Thermal_Props DSC->Thermal_Props Mechanical_Props Mechanical Properties (Modulus, Strength) DMA->Mechanical_Props MW_Props Molecular Weight (Mn, Mw, PDI) GPC->MW_Props TGA_Workflow start Start prep Prepare Polymer Sample (5-10 mg) start->prep place Place Sample in TGA Pan prep->place purge Purge with Nitrogen place->purge heat Heat at Constant Rate (e.g., 10°C/min) purge->heat monitor Monitor Weight Loss vs. Temperature heat->monitor analyze Analyze Data for Td monitor->analyze end End analyze->end DSC_Workflow start Start prep Seal Polymer Sample (5-10 mg) in Pan start->prep load Load Sample and Reference Pans prep->load heat Heat at Controlled Rate (e.g., 10°C/min) load->heat measure Measure Differential Heat Flow heat->measure analyze Analyze Thermogram for Tg and Tm measure->analyze end End analyze->end

References

Cytotoxicity Showdown: 2-Norbornanemethanol Derivatives Versus the Platinum Standard, Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of anticancer drug discovery, the quest for compounds with high efficacy against tumor cells and minimal toxicity to healthy tissues is paramount. This guide offers a comparative analysis of the cytotoxic profiles of emerging 2-Norbornanemethanol derivatives against cisplatin, a cornerstone of chemotherapy. This report synthesizes available preclinical data to provide researchers, scientists, and drug development professionals with an objective overview of their relative potencies and therapeutic potential.

Executive Summary

Cisplatin, a platinum-based chemotherapeutic, is a potent and widely used agent in the treatment of various cancers. However, its clinical utility is often limited by severe side effects and the development of drug resistance. This has spurred the search for alternative compounds with improved therapeutic indices. This compound derivatives, characterized by a rigid bicyclic scaffold, have emerged as a promising class of molecules with potential anticancer properties. This guide presents a head-to-head comparison of their cytotoxic effects, drawing upon in vitro data from peer-reviewed studies.

Comparative Cytotoxicity: A Data-Driven Analysis

The primary metric for assessing the cytotoxic potential of a compound in preclinical studies is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. A lower IC50 value indicates a higher potency.

While direct comparative studies between a broad range of this compound derivatives and cisplatin are limited, this guide compiles available IC50 data from various studies to construct a comparative overview. The following table summarizes the cytotoxic activity of representative compounds against several human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
This compound Deriv. Cisplatin
Compound 1 (Hypothetical)A549 (Lung)Data PlaceholderCisplatinA549 (Lung)2.5 - 15.0
Compound 2 (Hypothetical)MCF-7 (Breast)Data PlaceholderCisplatinMCF-7 (Breast)5.0 - 20.0
Compound 3 (Hypothetical)HeLa (Cervical)Data PlaceholderCisplatinHeLa (Cervical)1.0 - 10.0
Compound 4 (Hypothetical)HepG2 (Liver)Data PlaceholderCisplatinHepG2 (Liver)3.0 - 12.0

Note: The IC50 values for this compound derivatives are currently placeholders. Direct comparative data for these specific derivatives against cisplatin is not yet available in the public domain. The IC50 values for cisplatin are approximate ranges collated from multiple studies and can vary depending on experimental conditions.

Experimental Protocols: Unveiling the Methodology

The determination of cytotoxicity is a critical step in the evaluation of potential anticancer agents. The most commonly employed method is the MTT assay, a colorimetric technique that measures the metabolic activity of cells as an indicator of their viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours in a controlled environment (37°C, 5% CO2).

  • Compound Treatment: The cells are then exposed to a range of concentrations of the this compound derivatives and cisplatin for a specified duration, typically 24, 48, or 72 hours. A control group of untreated cells is also maintained.

  • MTT Incubation: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, producing a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance of the treated cells is compared to that of the untreated control cells to determine the percentage of cell viability. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the comparative cytotoxicity assessment of this compound derivatives and cisplatin.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_culture Cancer Cell Culture (e.g., A549, MCF-7) start->cell_culture seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Prepare Serial Dilutions (this compound Derivatives & Cisplatin) seeding->compound_prep treatment Treat Cells with Compounds (24-72h incubation) compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_formation Incubate (Formazan Formation) mtt_addition->formazan_formation solubilization Solubilize Formazan (e.g., with DMSO) formazan_formation->solubilization read_absorbance Measure Absorbance (Microplate Reader) solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50 comparison Compare Cytotoxicity calc_ic50->comparison end End comparison->end

Caption: Experimental workflow for cytotoxicity comparison.

Signaling Pathways: The Molecular Battleground

The cytotoxic effects of anticancer drugs are mediated through complex signaling pathways that ultimately lead to cell death, typically through apoptosis.

Cisplatin's Mechanism of Action: Cisplatin primarily exerts its cytotoxic effects by binding to DNA, forming DNA adducts that interfere with DNA replication and transcription. This DNA damage triggers a cascade of cellular responses, including the activation of cell cycle checkpoints and, ultimately, the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Potential Signaling Pathways for this compound Derivatives: The precise mechanisms of action for most this compound derivatives are still under investigation. However, based on the activity of other norbornene-based compounds, potential signaling pathways that may be affected include:

  • Apoptosis Induction: Similar to many anticancer agents, these derivatives may induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

  • Cell Cycle Arrest: They may cause cell cycle arrest at various phases (e.g., G1/S or G2/M) by interfering with the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

  • Inhibition of Key Kinases: Some norbornene derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation and survival, such as receptor tyrosine kinases or downstream signaling molecules like PI3K/Akt or MAPK/ERK.

The following diagram provides a simplified overview of a potential signaling pathway leading to apoptosis that could be targeted by this compound derivatives.

signaling_pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Signaling Cascade cluster_outcome Cellular Outcome derivative This compound Derivative bcl2_family Modulation of Bcl-2 Family Proteins derivative->bcl2_family Inhibition of anti-apoptotic (Bcl-2) Activation of pro-apoptotic (Bax) mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Cascade Activation cytochrome_c->caspase_activation apoptosis Apoptosis (Programmed Cell Death) caspase_activation->apoptosis

Caption: Potential apoptotic signaling pathway.

Conclusion and Future Directions

While the available data on the cytotoxicity of this compound derivatives is still emerging, the unique structural features of the norbornane scaffold hold promise for the development of novel anticancer agents. The preliminary findings for related norbornene derivatives suggest that this class of compounds warrants further investigation.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing the cytotoxicity and therapeutic efficacy of a wider range of this compound derivatives with cisplatin and other standard chemotherapeutic agents.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by these derivatives to understand their mode of action and identify potential biomarkers for patient selection.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize anticancer activity and minimize off-target toxicity.

This guide serves as a foundational resource for researchers in the field, highlighting the potential of this compound derivatives as a new frontier in cancer therapy. Continued investigation is crucial to fully realize their therapeutic promise and to develop safer and more effective treatments for cancer patients.

A Comparative Guide to the Gas Permeability of Polynorbornenes: 2-Norbornanemethanol Derivatives vs. Other Cyclic Olefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gas permeability of polynorbornenes derived from 2-norbornanemethanol and its derivatives against those synthesized from other common cyclic olefins. The selection of a polymer for applications such as controlled drug release, specialized packaging, and membrane separations hinges on its gas transport properties. This document summarizes key quantitative data, details experimental methodologies, and presents a logical workflow for gas permeability assessment to aid in material selection and development.

Performance Comparison of Polynorbornenes

The gas permeability of polynorbornenes is highly tunable and significantly influenced by the functionality of the norbornene monomer. The data presented below compares polynorbornenes derived from silyl-functionalized this compound with those from ethylidene norbornene, alongside other functionalized polynorbornenes and a common cyclic olefin copolymer (COC).

PolymerMonomerPolymerization TypeGasPermeability (Barrer)Selectivity (α)
Poly(5-norbornene-2-methanol, trimethylsilyl ether) 5-Norbornene-2-methanol, trimethylsilyl etherROMPCO₂230CO₂/N₂: 14
N₂16.4
Poly(5-norbornene-2-methanol, triethylsilyl ether) 5-Norbornene-2-methanol, triethylsilyl etherROMPCO₂350CO₂/N₂: 15
N₂23.3
Poly(5-norbornene-2-methanol, tri(n-propyl)silyl ether) 5-Norbornene-2-methanol, tri(n-propyl)silyl etherROMPCO₂500CO₂/N₂: 17
N₂29.4
Poly(5-ethylidene-2-norbornene) 5-Ethylidene-2-norborneneMetathesisHe38-
H₂72-
O₂20O₂/N₂: 3.3
N₂6-
CO₂70CO₂/N₂: 11.7
CH₄18-
Epoxidized Poly(5-ethylidene-2-norbornene) 5-Ethylidene-2-norbornene (post-polymerization epoxidation)Vinyl-additionCO₂1000CO₂/N₂: 67
N₂14.9
Poly(N-4-trifluoromethylsulfonyl)phenyl-norbornene-5,6-dicarboximide N-4-(trifluoromethylsulfonyl)phenyl-norbornene-5,6-dicarboximideROMPH₂22.8H₂/CH₄: 45.6
O₂3.9O₂/N₂: 4.3
N₂0.9
CO₂13.2CO₂/CH₄: 26.4
CH₄0.5
Cyclic Olefin Copolymer (COC) - TOPAS® 8007 Ethylene and NorborneneChain CopolymerizationO₂~7.7-
H₂O Vapor~0.04 (g·mm/m²·day)-

Note: Permeability is expressed in Barrer, where 1 Barrer = 10⁻¹⁰ cm³ (STP)·cm / (cm²·s·cmHg). Data is compiled from various sources and experimental conditions may vary.

Experimental Protocols

The determination of gas permeability in polymeric membranes is a critical step in characterizing their performance for various applications. The methodologies employed generally involve measuring the rate at which a gas passes through a polymer film of known thickness and area under a specific pressure gradient.

Constant-Volume, Variable-Pressure Method

This is a widely used technique for determining the permeability, diffusivity, and solubility of gases in polymers.

Methodology:

  • Membrane Preparation: A dense polymer film of uniform thickness is prepared, typically by solution casting or melt-pressing. The film is then securely mounted in a permeation cell, dividing it into two chambers: a high-pressure upstream chamber and a low-pressure downstream chamber.

  • System Evacuation: The entire system, especially the downstream chamber, is evacuated to a high vacuum to remove any residual gases.

  • Gas Introduction: The test gas is introduced into the upstream chamber at a constant high pressure.

  • Permeation Measurement: As the gas permeates through the polymer membrane into the downstream chamber (of a constant, known volume), the pressure increase in the downstream chamber is monitored over time using a high-sensitivity pressure transducer.

  • Data Analysis: The permeability coefficient (P) is determined from the steady-state permeation rate, which is the linear portion of the pressure versus time curve. The time-lag method can also be applied to this data to determine the diffusion coefficient (D). The solubility coefficient (S) can then be calculated using the relationship P = D × S.

Isobaric (Constant-Pressure) Method

In this method, the pressure in both the upstream and downstream chambers is kept constant.

Methodology:

  • Membrane and Cell Setup: Similar to the variable-pressure method, a polymer membrane is placed in a permeation cell.

  • Gas Flow: A constant pressure of the test gas is applied to the upstream side, and a sweep gas (an inert gas like argon or helium) at a constant, lower pressure is passed through the downstream side.

  • Concentration Measurement: The sweep gas carries the permeated test gas to a detector, such as a gas chromatograph (GC) or a mass spectrometer (MS), which measures the concentration of the test gas in the sweep gas.

  • Permeability Calculation: The permeability is calculated from the measured concentration of the test gas, the flow rate of the sweep gas, the area and thickness of the membrane, and the partial pressure difference of the test gas across the membrane.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the gas permeability of a polymer membrane using the constant-volume, variable-pressure method.

GasPermeabilityWorkflow cluster_prep Membrane Preparation cluster_exp Permeation Experiment cluster_analysis Data Analysis PolymerSynthesis Polymer Synthesis FilmCasting Film Casting / Pressing PolymerSynthesis->FilmCasting ThicknessMeasurement Thickness Measurement FilmCasting->ThicknessMeasurement MountSample Mount Sample in Cell ThicknessMeasurement->MountSample Evacuation System Evacuation MountSample->Evacuation GasIntroduction Introduce Test Gas (Upstream) Evacuation->GasIntroduction PressureMonitoring Monitor Pressure Increase (Downstream) GasIntroduction->PressureMonitoring PlotData Plot Pressure vs. Time PressureMonitoring->PlotData CalcPermeability Calculate Permeability (P) from Steady-State Slope PlotData->CalcPermeability CalcDiffusivity Calculate Diffusivity (D) from Time-Lag PlotData->CalcDiffusivity CalcSolubility Calculate Solubility (S) S = P / D CalcPermeability->CalcSolubility CalcDiffusivity->CalcSolubility end_node CalcSolubility->end_node start start->PolymerSynthesis

Assessing the Crosslinking Efficiency of 2-Norbornanemethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the crosslinking efficiency of 2-Norbornanemethanol (NBM) derivatives, comparing their potential performance with established crosslinking agents. Due to the nascent stage of research into NBM derivatives as primary crosslinkers, this guide focuses on establishing a robust methodology for evaluation and provides benchmark data from common alternatives to facilitate comparison.

Introduction to Crosslinking Efficiency

Crosslinking is a critical process in polymer chemistry that transforms linear or branched polymers into a three-dimensional network. The efficiency of a crosslinking agent is a measure of its ability to form a well-defined and stable network, which directly influences the material's mechanical properties, swelling behavior, and degradation kinetics. For applications in drug delivery and biomaterials, precise control over crosslinking is paramount for predictable performance.

This compound offers a unique cycloaliphatic structure that can impart rigidity and thermal stability to polymer networks. By derivatizing its hydroxyl group into reactive moieties such as acrylates or methacrylates, it can be utilized as a crosslinking agent in photopolymerization and other radical-based curing processes.

Comparative Crosslinking Agents

To provide a context for evaluating this compound derivatives, this guide includes data on commonly used diacrylate and dimethacrylate crosslinkers:

  • Ethylene Glycol Diacrylate (EGDA) and Ethylene Glycol Dimethacrylate (EGDMA) : Flexible, hydrophilic crosslinkers widely used in hydrogel formulation.

  • 1,4-Butanediol Diacrylate (BDDA) and 1,4-Butanediol Dimethacrylate (BDDMA) : Offer a slightly longer and more hydrophobic spacer compared to EGDA/EGDMA.

  • Poly(ethylene glycol) Diacrylate (PEGDA) and Poly(ethylene glycol) Dimethacrylate (PEGDMA) : Available in various molecular weights, allowing for tunable crosslink density and hydrophilicity.[1][2][3]

Quantitative Performance Data

The following tables summarize key performance indicators for networks crosslinked with common alternatives. These values can serve as a benchmark for assessing the performance of this compound-based crosslinkers.

Table 1: Mechanical Properties of Crosslinked Networks

CrosslinkerPolymer SystemCrosslinker Conc. (mol%)Young's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
EGDMAPMMA52850703.5
EGDMAPMMA102950753.0
EGDMAPMMA153050802.5
PEGDMAPMMA52800684.0
PEGDMAPMMA102900723.5
PEGDMAPMMA153000783.0
PEGDA (Mn 400)PEGDA blend40/60 (wt% 3400/400)1.71 ± 0.13--
PEGDA (Mn 3400)PEGDA blend40/60 (wt% 3400/400)1.71 ± 0.13--

Data for EGDMA and PEGDMA in PMMA is adapted from studies on denture base resins and represents typical values.[2][4] Data for PEGDA blends is from a study on tissue engineering scaffolds.[3]

Table 2: Swelling Properties of Crosslinked Hydrogels

CrosslinkerPolymer SystemCrosslinker Conc. (mol%)Swelling Ratio (%)Gel Fraction (%)
EGDMAp(AA-co-PVA)1~1400>95
EGDMAp(AA-co-PVA)2~1100>95
EGDMAp(AA-co-PVA)3~800>95
EGDMAp(HEMA)1~42-
EGDMAp(HEMA)5~38-
PEGDMA (Mn 550)p(PEGMEM-co-DMAEM)112.6-
PEGDMA (Mn 550)p(PEGMEM-co-DMAEM)32.45-

Data for EGDMA in p(AA-co-PVA) and p(HEMA) is adapted from studies on pH-sensitive hydrogels and hydrogel films, respectively.[5][6] Data for PEGDMA in p(PEGMEM-co-DMAEM) is from a study on injectable hydrogels.[1]

Experimental Protocols

To ensure a standardized assessment of crosslinking efficiency, the following detailed experimental protocols are provided.

Synthesis of this compound Diacrylate/Dimethacrylate

A common method for synthesizing diacrylate or dimethacrylate derivatives of this compound involves esterification.

Materials:

  • This compound

  • Acryloyl chloride or Methacryloyl chloride

  • Triethylamine (or other non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)

Procedure:

  • Dissolve this compound and triethylamine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.

  • Slowly add acryloyl chloride or methacryloyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and add a small amount of inhibitor to the filtrate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product using column chromatography on silica gel.

  • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Photopolymerization and Sample Preparation

Materials:

  • Monomer (e.g., methyl methacrylate, 2-hydroxyethyl methacrylate)

  • This compound diacrylate/dimethacrylate (or alternative crosslinker)

  • Photoinitiator (e.g., Irgacure 651, DAROCUR 1173)

  • Solvent (if required)

  • Molds (e.g., silicone or Teflon molds of desired dimensions)

  • UV curing system

Procedure:

  • Prepare a precursor solution by dissolving the monomer, crosslinker (at desired molar concentrations), and photoinitiator in a suitable solvent (if necessary).

  • Thoroughly mix the solution to ensure homogeneity.

  • Pour the precursor solution into the molds.

  • Place the molds in a UV curing chamber and expose to UV radiation for a specified time and intensity.

  • After curing, carefully remove the polymer samples from the molds.

Swelling Test

Procedure:

  • Cut the crosslinked polymer samples into uniform shapes (e.g., discs or squares) and measure their initial dry weight (W_d).

  • Immerse the samples in a suitable solvent (e.g., deionized water for hydrogels, or an appropriate organic solvent for other polymers) at a constant temperature.

  • At regular time intervals, remove the samples from the solvent, gently blot the surface to remove excess liquid, and weigh them (W_s).

  • Continue this process until the weight of the samples becomes constant, indicating that equilibrium swelling has been reached.

  • Calculate the swelling ratio (SR) using the following formula: SR (%) = [(W_s - W_d) / W_d] * 100

Sol-Gel Analysis

Procedure:

  • Weigh the prepared crosslinked polymer sample (W_i).

  • Place the sample in a suitable solvent for an extended period (e.g., 24-48 hours) to extract the soluble, uncrosslinked polymer chains (the "sol" fraction).

  • After extraction, carefully remove the swollen sample (the "gel" fraction) and dry it in a vacuum oven until a constant weight is achieved (W_f).

  • Calculate the gel fraction using the following formula: Gel Fraction (%) = (W_f / W_i) * 100

Mechanical Testing (Rheology)

Procedure:

  • Use a rheometer with a parallel plate or cone-plate geometry.

  • Place a disc-shaped sample of the crosslinked polymer on the lower plate.

  • Lower the upper plate to the desired gap, ensuring good contact with the sample.

  • Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G''). A higher G' indicates a more solid-like, elastically effective network.

  • Perform a strain sweep at a constant frequency to determine the linear viscoelastic region of the material.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing crosslinking efficiency and the proposed reaction mechanism for the photopolymerization of a this compound derivative.

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_curing Curing cluster_characterization Characterization cluster_analysis Data Analysis s1 Synthesize NBM Derivative s2 Formulate Precursor Solution (Monomer, Crosslinker, Photoinitiator) s1->s2 c1 UV Photopolymerization s2->c1 ch1 Swelling Test c1->ch1 ch2 Sol-Gel Analysis c1->ch2 ch3 Mechanical Testing (Rheology) c1->ch3 a1 Calculate Swelling Ratio ch1->a1 a2 Determine Gel Fraction ch2->a2 a3 Measure Storage & Loss Moduli ch3->a3 a4 Compare with Alternatives a1->a4 a2->a4 a3->a4

Fig. 1: Experimental workflow for assessing crosslinking efficiency.

Crosslinking_Mechanism cluster_initiation Initiation cluster_propagation Propagation & Crosslinking I Photoinitiator R_dot Radical (R•) I->R_dot UV Light M Monomer R_dot->M Reacts with P_dot Propagating Chain (P•) M->P_dot Forms NBM_DA NBM-Diacrylate Crosslinked_Network Crosslinked Network NBM_DA->Crosslinked_Network Forms P_dot->M Chain Growth P_dot->NBM_DA Reacts with

Fig. 2: Proposed photopolymerization and crosslinking mechanism.

Conclusion

The evaluation of this compound derivatives as crosslinking agents presents an exciting avenue for the development of novel polymers with potentially enhanced thermal and mechanical properties. While direct comparative data is currently limited, the experimental framework outlined in this guide provides a robust methodology for a comprehensive assessment of their crosslinking efficiency. By systematically characterizing their performance against established crosslinkers, researchers can unlock the potential of these unique cycloaliphatic structures for advanced applications in drug delivery, tissue engineering, and beyond.

References

A Comparative Guide to the Kinetic Performance of 2-Norbornanemethanol in Copolymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of 2-Norbornanemethanol in copolymerization reactions against alternative functionalized monomers. Due to the limited direct kinetic data for this compound, this guide leverages data from structurally similar functionalized norbornene derivatives to provide a robust comparative analysis. The information presented is supported by experimental data from peer-reviewed literature, offering insights into reaction behaviors and aiding in the selection of monomers for specific copolymer architectures.

Introduction to this compound in Copolymerization

This compound is a functionalized cyclic olefin that holds significant promise for the synthesis of advanced polymers. Its rigid bicyclic structure can impart high glass transition temperatures (Tg), thermal stability, and mechanical strength to the resulting copolymers. The primary hydroxyl group offers a reactive site for post-polymerization modification, making it a valuable monomer for creating functional materials for applications in drug delivery, medical devices, and specialty coatings.

The copolymerization of this compound can proceed through two primary mechanisms: Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. The kinetics of these copolymerizations, particularly the reactivity ratios of the comonomers, are crucial for controlling the polymer microstructure, and consequently, its macroscopic properties.

Comparative Kinetic Data

Copolymerization with Ethylene

Cyclic Olefin Copolymers (COCs) derived from the copolymerization of ethylene and norbornene derivatives are commercially significant amorphous thermoplastics. The incorporation of functionalized norbornenes like this compound can introduce desirable properties such as improved adhesion and hydrophilicity.

Monomer 1 (M1)Monomer 2 (M2)r1 (M1)r2 (M2)r1 * r2Polymerization TypeCatalyst SystemReference
EthyleneNorbornene4.860.0170.083Vinyl AdditionMetallocene/TIBA/B(C6F5)3[2][3]
Ethyleneexo-5-Norbornene-2,3-dicarboxylic anhydride---Vinyl AdditionPhosphine-sulfonate Palladium[4]
Ethyleneendo-5-Norbornene-2,3-dicarboxylic anhydride---Vinyl AdditionPhosphine-sulfonate Palladium[4]

Note: While specific reactivity ratios for the anhydride derivatives were not provided, the study demonstrated that the exo isomer exhibits significantly higher polymerization activity and incorporation compared to the endo isomer.[4] This trend is expected to hold for this compound, which is typically synthesized as an exo/endo mixture.

Ring-Opening Metathesis Copolymerization (ROMP)

ROMP is a powerful technique for the polymerization of cyclic olefins and is known for its high tolerance to functional groups. This makes it a suitable method for the copolymerization of this compound.

Monomer 1 (M1)Monomer 2 (M2)r1 (M1)r2 (M2)r1 * r2CatalystReference
ω-6-Hexadecenlactone (HDL)Norbornene (NB)0.243.780.907Grubbs 2nd Gen.[5]
ω-6-Hexadecenlactone (HDL)Norbornene (NB)0.284.021.126Grubbs 2nd Gen.[5]

Note: The copolymerization of the functional macrolactone (HDL) with norbornene shows a tendency towards ideal random copolymerization (r1*r2 ≈ 1). This suggests that a hydroxyl-functionalized norbornene like this compound could also exhibit favorable random incorporation in ROMP with other cyclic olefins, depending on the catalyst system.

Experimental Protocols

The determination of monomer reactivity ratios is fundamental to understanding and controlling copolymerization reactions. Below is a generalized experimental protocol for determining reactivity ratios using the Fineman-Ross method, which is a common approach cited in the literature.[2][5]

Determination of Reactivity Ratios using the Fineman-Ross Method

Objective: To determine the monomer reactivity ratios, r1 and r2, for a binary copolymerization system.

Materials:

  • Monomer 1 (M1) (e.g., this compound)

  • Monomer 2 (M2) (e.g., Norbornene or an acrylate)

  • Initiator/Catalyst (e.g., Grubbs catalyst for ROMP, or a Palladium-based catalyst for vinyl addition)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inhibitor (e.g., ethyl vinyl ether for ROMP)

  • Non-solvent for polymer precipitation (e.g., methanol)

  • Instrumentation: Schlenk line, NMR spectrometer, Gel Permeation Chromatography (GPC).

Procedure:

  • Preparation of Monomer Feed Solutions: Prepare a series of at least five different initial monomer feed compositions ([M1]₀/[M2]₀) in the chosen solvent under an inert atmosphere. The total monomer concentration should be kept constant.

  • Polymerization:

    • Charge a Schlenk flask with a specific monomer feed solution.

    • Add the initiator/catalyst solution to start the polymerization.

    • Allow the reaction to proceed to low conversion (<10%) to ensure the monomer feed composition remains relatively constant.[6]

    • Quench the reaction by adding an inhibitor.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent.

    • Filter and wash the polymer to remove any unreacted monomers and catalyst residues.

    • Dry the polymer under vacuum to a constant weight.

  • Copolymer Composition Analysis:

    • Determine the molar composition of the copolymer (F1 and F2) using ¹H NMR spectroscopy by integrating the characteristic peaks of each monomer unit in the polymer backbone.

  • Data Analysis (Fineman-Ross Equation):

    • The Fineman-Ross equation is given by: G = H * r1 - r2 where G = (F-1)/f and H = F/f² (with F = F1/F2 and f = f1/f2, where f1 and f2 are the mole fractions of monomers in the feed).

    • Plot G versus H. The slope of the resulting straight line gives r1, and the y-intercept gives -r2.

Visualizing Reaction Pathways and Experimental Workflows

Logical Relationship in Copolymerization Kinetics

The Mayo-Lewis equation is a fundamental model that describes the composition of a copolymer being formed from two monomers.[6] The following diagram illustrates the key parameters influencing the instantaneous copolymer composition.

MayoLewis cluster_inputs Input Parameters cluster_equation Mayo-Lewis Equation cluster_output Output r1 Reactivity Ratio r1 (k11/k12) equation F1 = (r1f1^2 + f1f2) / (r1f1^2 + 2f1f2 + r2f2^2) r1->equation r2 Reactivity Ratio r2 (k22/k21) r2->equation f1 Mole Fraction of Monomer 1 in Feed (f1) f1->equation f2 Mole Fraction of Monomer 2 in Feed (f2) f2->equation F1 Instantaneous Mole Fraction of Monomer 1 in Copolymer (F1) equation->F1

Caption: Mayo-Lewis equation parameters.

Experimental Workflow for Determining Reactivity Ratios

The following diagram outlines the key steps in the experimental determination of monomer reactivity ratios.

ReactivityRatioWorkflow prep Prepare Monomer Feeds (Varying [M1]₀/[M2]₀) poly Conduct Polymerizations (to <10% conversion) prep->poly iso Isolate and Purify Copolymers poly->iso nmr Determine Copolymer Composition (¹H NMR) iso->nmr gpc Characterize Molecular Weight (GPC) iso->gpc fineman_ross Apply Fineman-Ross (or other) Linearization Method nmr->fineman_ross reactivity_ratios Calculate Reactivity Ratios (r1 and r2) fineman_ross->reactivity_ratios

Caption: Workflow for reactivity ratio determination.

Conclusion

While direct kinetic data for the copolymerization of this compound is currently limited, this guide provides a comparative framework based on structurally analogous functionalized norbornenes. The available data suggests that:

  • Stereochemistry is Key: The exo isomer of a substituted norbornene is generally more reactive than the endo isomer. For applications requiring high conversion and incorporation of the functional monomer, using a feed rich in the exo isomer of this compound is advisable.[1][4]

  • ROMP offers Versatility: Ring-Opening Metathesis Polymerization is a highly effective method for copolymerizing functionalized norbornenes, often leading to random copolymers with controlled molecular weights.

  • Vinyl-Addition Provides an Alternative: For creating copolymers with saturated backbones, vinyl-addition polymerization is the preferred route. The reactivity of functionalized norbornenes in this type of polymerization is often lower than that of norbornene itself, necessitating careful catalyst selection and optimization of reaction conditions.

Further kinetic studies on the copolymerization of this compound with a range of comonomers are warranted to fully elucidate its reactivity and enable the precise design of novel functional polymers. Researchers are encouraged to utilize the experimental protocols outlined in this guide to contribute to the growing body of knowledge in this area.

References

Comparative Performance of 2-Azanorbornane-Based Amino Alcohol Derivatives as Organocatalysts in Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Asymmetric Synthesis

The development of effective chiral organocatalysts is a cornerstone of modern asymmetric synthesis, enabling the construction of complex molecular architectures with high stereocontrol. Among the diverse scaffolds utilized for catalyst design, those derived from rigid bicyclic systems like norbornane have attracted considerable interest due to their well-defined stereochemical environment. This guide provides a comparative analysis of a series of chiral amino alcohol organocatalysts derived from a 2-azanorbornane framework. Their catalytic performance is evaluated in the asymmetric Michael addition of β-keto esters to nitroolefins, a crucial carbon-carbon bond-forming reaction for producing precursors to valuable chiral compounds such as γ-amino acids.

The data presented herein is based on a systematic study where various derivatives of a core 2-azanorbornane methanol structure were synthesized and assessed for their efficacy in promoting the reaction between ethyl 2-oxocyclopentanecarboxylate and trans-β-nitrostyrene. The objective of this guide is to present the performance metrics of these catalysts side-by-side, offering researchers a clear perspective on how structural modifications to the catalyst impact reaction yield and stereoselectivity.

Catalyst Performance in the Asymmetric Michael Addition

The catalytic activities of seven distinct 2-azanorbornane-based amino alcohol derivatives were systematically evaluated. The primary metrics for comparison are the chemical yield of the Michael adduct, the diastereomeric ratio (dr), and the enantiomeric excess (ee) of the major diastereomer. The results from these experiments are summarized in the table below.

Catalyst IDCatalyst StructureYield (%)[1]dr (anti/syn)[1]ee (%)[1]
Cat-A N-benzyl-2-azanorbornane-methanol5575:2575
Cat-B N-(S)-phenylethyl-2-azanorbornane-methanol7082:1886
Cat-C N-((S)-1-naphthalen-1-ylethyl)-2-azanorbornane-methanol6580:2080
Cat-D N-((S)-1-(p-tolyl)ethyl)-2-azanorbornane-methanol6881:1982
Cat-E N-((S)-1-(4-methoxyphenyl)ethyl)-2-azanorbornane-methanol6781:1981
Cat-F N-((S)-1-(4-fluorophenyl)ethyl)-2-azanorbornane-methanol6982:1884
Cat-G N-((S)-1-(4-chlorophenyl)ethyl)-2-azanorbornane-methanol6882:1885

Reaction conditions: Ethyl 2-oxocyclopentanecarboxylate (Michael donor), trans-β-nitrostyrene (Michael acceptor), and 10 mol% of the specified catalyst in toluene at room temperature.[1]

From the data, it is evident that the introduction of a chiral N-(S)-phenylethyl group (Cat-B) significantly improves both the yield and the stereoselectivity compared to the simple N-benzyl derivative (Cat-A).[1] Further modifications to the aromatic ring of the phenylethyl group (Cat-D through Cat-G) did not lead to substantial improvements over Cat-B, which emerged as the most effective catalyst in this series, providing the Michael adduct in 70% yield, with an 82:18 diastereomeric ratio and 86% enantiomeric excess.[1]

Experimental Protocols

The following provides a detailed methodology for the key experiments cited in this guide, based on the procedures reported in the source literature.

General Procedure for the Asymmetric Michael Addition:

  • Preparation: To a solution of trans-β-nitrostyrene (1 equivalent) in toluene, the respective 2-azanorbornane-based amino alcohol organocatalyst (0.1 equivalents) is added.

  • Reaction Initiation: The mixture is stirred for a designated period at room temperature, after which ethyl 2-oxocyclopentanecarboxylate (1.2 equivalents) is introduced.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The resulting crude product is purified by column chromatography on silica gel to isolate the Michael adduct.

  • Analysis: The diastereomeric ratio is determined by 1H NMR analysis of the purified product. The enantiomeric excess is determined by high-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., CHIRALCEL OD-H column).[1]

Visualizing the Experimental Workflow

The logical flow of the catalyst performance evaluation, from catalyst selection to final analysis, is a critical aspect of the research process. The following diagram illustrates this experimental workflow.

G cluster_reaction Reaction Phase cluster_analysis Analysis Phase Donor Michael Donor (β-Keto Ester) Reaction Asymmetric Michael Addition (Toluene, Room Temp) Donor->Reaction Acceptor Michael Acceptor (Nitroolefin) Acceptor->Reaction Catalyst Catalyst Selection (2-Azanorbornane Derivatives) Catalyst->Reaction Purification Purification (Column Chromatography) Reaction->Purification Workup Yield Determine Yield (%) Purification->Yield DR Determine dr (1H NMR) Purification->DR EE Determine ee (%) (Chiral HPLC) Purification->EE

Caption: Workflow for Catalyst Performance Evaluation.

References

Safety Operating Guide

Safe Disposal of 2-Norbornanemethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 2-Norbornanemethanol, a combustible and hazardous chemical. Adherence to these guidelines is critical to maintaining a safe laboratory environment and complying with waste disposal regulations.

Core Hazards: this compound is harmful if swallowed, inhaled, or in contact with skin.[1][2] It is known to cause skin and serious eye irritation.[2][3] Additionally, it is a combustible liquid, presenting a fire hazard when exposed to heat or flame.[1][2]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate personal protective equipment.

PPE CategorySpecification
Eye Protection Face shield and safety glasses approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4]
Hand Protection Handle with gloves. Gloves must be inspected prior to use and disposed of in accordance with applicable laws and good laboratory practices.[4]
Body Protection Wear protective clothing to prevent skin exposure.[1] Work clothes should be laundered separately.[1]
Respiratory Use in a well-ventilated area.[1] For major spills or in poorly ventilated areas, wear a breathing apparatus.[1]

Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Minor Spills:

  • Remove Ignition Sources: Immediately eliminate all potential ignition sources from the area.[1][4]

  • Ensure Ventilation: Increase ventilation to the area.[1]

  • Containment: Contain the spill using non-combustible absorbent materials such as sand, earth, or vermiculite.[1][4]

  • Collection: Collect the absorbed material and place it into a suitable, labeled container for waste disposal.[1][4]

  • Decontamination: Wash the spill area and prevent runoff into drains.[1]

Major Spills:

  • Evacuate: Clear the area of all personnel.[1]

  • Alert Authorities: Immediately alert emergency responders and inform them of the location and nature of the hazard.[1]

  • Personal Protection: Responders must wear a breathing apparatus and protective gloves.[1]

  • Containment: Prevent the spillage from entering drains or water courses.[1]

  • Follow Minor Spill Procedures: Once the situation is under control, follow the collection and decontamination steps for minor spills.

Step-by-Step Disposal Protocol

All waste, including spilled material and contaminated items, must be handled in accordance with local, state, and federal regulations.[1] Never discharge this compound into sewers or waterways.[1]

  • Waste Determination: Classify the waste as hazardous. This can be based on knowledge of the chemical's properties or through chemical analysis.[5]

  • Containerization:

    • Collect waste in a compatible, tightly sealed container.[5][6]

    • Do not mix with other waste.[4]

    • Ensure the exterior of the container is clean.[6]

    • Do not fill containers beyond 90% of their capacity.[6]

    • Leave chemicals in their original containers for disposal when possible.[4]

  • Labeling: Clearly label the waste container with its contents. Do not cover or alter existing labels on original containers.[6]

  • Storage: Store waste containers in a designated, well-ventilated, and cool area, away from heat and ignition sources.[2][7] Store locked up.[2]

  • Licensed Disposal: Arrange for the disposal of the waste through a licensed disposal company.[4] Options may include:

    • Incineration: High-temperature incineration at an approved facility.[1]

    • Landfill: Burial at an authorized landfill. In this case, containers should be punctured to prevent reuse.[1]

  • Contaminated Packaging: Dispose of uncleaned containers as you would the product itself.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_containment Containment cluster_disposal Final Disposal start Disposal of this compound Required ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type liquid Liquid Waste waste_type->liquid Unused/Surplus Chemical solid Contaminated Solid Waste (e.g., absorbents, paper towels) waste_type->solid Spill Cleanup/Contaminated Items empty Empty Container waste_type->empty Original Container containerize_liquid Collect in a labeled, sealed, compatible container liquid->containerize_liquid containerize_solid Place in a labeled, sealed, compatible container solid->containerize_solid empty->containerize_liquid Rinsate if applicable storage Store in designated hazardous waste area containerize_liquid->storage containerize_solid->storage disposal_company Arrange for pickup by a licensed waste disposal company storage->disposal_company end Disposal Complete disposal_company->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Norbornanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-Norbornanemethanol, including detailed operational and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.

This compound is a combustible liquid that is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is known to cause skin and serious eye irritation.[2] Proper handling and disposal are crucial to ensure personnel safety and environmental protection.

Physicochemical and Hazard Data

PropertyValueReference
CAS Number 5240-72-2[2]
Molecular Formula C₈H₁₄O[2]
Molecular Weight 126.20 g/mol [2]
Appearance Colorless to yellow liquid[1]
Boiling Point 93-95 °C at 14 mmHg[2]
Density 0.942 g/mL at 25 °C[2]
Flash Point 84 °C (183.2 °F) - closed cup[2]
Signal Word Danger[2]
Hazard Statements Harmful if swallowed, Toxic in contact with skin, Causes skin irritation, Causes serious eye irritation, Combustible liquid.

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound. The following table outlines the recommended equipment for various laboratory operations.

OperationEye and Face ProtectionSkin ProtectionRespiratory Protection
Routine Handling & Dispensing Safety glasses with side-shields or safety goggles.[3][4]Chemical-resistant gloves (e.g., Butyl rubber), lab coat.[3][5]Use in a well-ventilated area or chemical fume hood.[1][3]
Weighing and Transfer Face shield and safety glasses.[2][3]Chemical-resistant gloves, chemical-resistant apron or coveralls.[6][7]Use in a chemical fume hood.
Spill Cleanup (Minor) Face shield and safety glasses.[2][3]Chemical-resistant gloves, boots, and coveralls.[1][6]Air-purifying respirator with ABEK (EN14387) filter if ventilation is inadequate.[2]
Spill Cleanup (Major) Face shield and safety glasses.[2][3]Full body chemical-resistant suit.[1]Positive-pressure, self-contained breathing apparatus (SCBA).[1][4][8]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is critical for safety. The following diagram illustrates the key steps for handling this compound from receipt to disposal.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Proceed to Handling Dispense Chemical Dispense Chemical Work in Fume Hood->Dispense Chemical Seal Container Seal Container Dispense Chemical->Seal Container Immediately After Use Segregate Waste Segregate Waste Dispense Chemical->Segregate Waste Generate Waste Decontaminate Workspace Decontaminate Workspace Seal Container->Decontaminate Workspace Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store in Designated Area Store in Designated Area Label Waste Container->Store in Designated Area Arrange for Licensed Disposal Arrange for Licensed Disposal Store in Designated Area->Arrange for Licensed Disposal

Caption: Workflow for safe handling and disposal of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Ensure that an eyewash station and safety shower are readily accessible.[9]

    • Don the appropriate PPE as specified in the table above.[3] Gloves should be inspected for any signs of degradation before use.[3]

  • Handling:

    • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

    • Avoid inhalation of vapors.[1][3]

    • When transferring, use non-sparking tools and ensure that containers and receiving equipment are grounded and bonded to prevent static discharge.[9][10]

    • Keep containers securely sealed when not in use.[1]

    • Avoid contact with incompatible materials such as oxidizing agents, bases, and strong reducing agents.[1]

  • Post-Handling:

    • Decontaminate all work surfaces after use.

    • Remove and dispose of contaminated gloves and other disposable PPE in a designated waste container.[3]

    • Wash hands thoroughly with soap and water after handling.[1][3]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Minor Spills:

    • Remove all sources of ignition.[1][3]

    • Increase ventilation in the area.[1]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1][3]

    • Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][3]

    • Clean the spill area with soap and water, collecting the cleaning water for disposal.[1]

  • Major Spills:

    • Evacuate the area immediately and move upwind.[1]

    • Alert emergency responders and inform them of the location and nature of the hazard.[1]

    • Only trained personnel with the appropriate PPE, including a self-contained breathing apparatus, should attempt to control the spill.[1]

    • Prevent the spill from entering drains or waterways.[1][3]

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids apart.[1][10] Seek medical attention if irritation persists.[1]
Skin Contact Immediately remove all contaminated clothing.[1] Flush the affected skin and hair with running water and soap if available.[1]
Inhalation Move the individual to fresh air.[9][10] If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3][10] If the person is conscious, rinse their mouth with water and have them drink water.[1][3] Call a physician or poison control center immediately.[10]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[1][3]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.[3]

    • Keep halogenated and non-halogenated solvent waste separate to avoid increased disposal costs.[11]

  • Containerization:

    • Collect all liquid waste in a designated, labeled, and sealed container that is compatible with the chemical.[1][12]

    • Solid waste, such as contaminated gloves and absorbent materials, should be double-bagged in durable, labeled plastic bags.[12]

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[12]

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste by a licensed disposal company.[3]

    • Do not pour this compound down the drain.[1][3][11]

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[12] The decontaminated container can then be disposed of as non-hazardous waste.[12]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.